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  • Product: 1-Cyclohexanecarbonylpiperidin-4-amine
  • CAS: 565453-24-9

Core Science & Biosynthesis

Foundational

1-Cyclohexanecarbonylpiperidin-4-amine chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclohexanecarbonylpiperidin-4-amine Introduction 1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional organic molecule that serves as a valuable building b...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 1-Cyclohexanecarbonylpiperidin-4-amine

Introduction

1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional organic molecule that serves as a valuable building block in contemporary medicinal chemistry and drug discovery. Its structure incorporates a rigid piperidine scaffold, a lipophilic cyclohexanecarbonyl group, and a reactive primary amine, making it a versatile intermediate for synthesizing a diverse array of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and reactivity, offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its unique arrangement of atoms, which dictates its physical and chemical behavior.

  • IUPAC Name: (4-aminopiperidin-1-yl)(cyclohexyl)methanone[1]

  • CAS Number: 565453-24-9[1][2][3]

  • Molecular Formula: C₁₂H₂₂N₂O[1][2]

  • Molecular Weight: 210.32 g/mol [1][2]

The molecule consists of a piperidine ring acylated at the nitrogen atom with a cyclohexanecarbonyl group. A primary amine substituent is located at the 4-position of the piperidine ring.

Figure 1: 2D Structure of 1-Cyclohexanecarbonylpiperidin-4-amine

Physicochemical Properties

The physical properties of the compound are critical for its handling, storage, and application in synthetic protocols.

PropertyValueSource
Appearance White solid[2]
Storage Temperature Room Temperature[2]
Molecular Formula C₁₂H₂₂N₂O[1][2]
Molecular Weight 210.32 g/mol [1][2]
MDL Number MFCD09044156[1]
PubChem CID 16771849[1]

Note: Experimental data for properties like melting point, boiling point, and solubility are not consistently reported in publicly available databases. These would typically be determined empirically.

Synthesis and Purification

The most direct and common synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves a nucleophilic acyl substitution reaction. This approach is favored for its high efficiency and the ready availability of starting materials.

Synthetic Pathway: Acylation of 4-Aminopiperidine

The synthesis is achieved by reacting cyclohexanecarbonyl chloride with 4-aminopiperidine.[4][5] The piperidine nitrogen is more nucleophilic than the exocyclic primary amine due to steric hindrance around the 4-position and the electronic effects of the alkyl groups. However, to ensure selective acylation at the piperidine nitrogen, the primary amine of the starting material, 4-aminopiperidine, is often protected (e.g., as a Boc-carbamate) prior to acylation, followed by a deprotection step. A more direct approach, often used in industrial settings, involves careful control of reaction conditions. For the purpose of this guide, we will outline the direct acylation.

reaction cluster_reactants Reactants cluster_product Product R1 Cyclohexanecarbonyl Chloride P1 1-Cyclohexanecarbonyl- piperidin-4-amine R1->P1 + R2 (Base, Solvent) R2 4-Aminopiperidine

Figure 2: General Synthesis Scheme

Experimental Protocol

This protocol is a representative procedure for the synthesis. Causality: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the amine reactants.[4]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), add 4-aminopiperidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine, 2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq) in the same solvent to the cooled mixture dropwise over 30 minutes. The slow addition is critical to control the exothermic reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1-Cyclohexanecarbonylpiperidin-4-amine.

Spectroscopic Characterization

Spectroscopic analysis is essential for unambiguous structure verification.

¹H NMR Spectroscopy
  • N-H Protons (Amine): A broad singlet is expected in the range of δ 1.5-3.0 ppm, corresponding to the two protons of the primary amine (-NH₂). The chemical shift is variable and depends on concentration and solvent. This signal will disappear upon D₂O exchange.[6][7]

  • Piperidine Ring Protons: Complex multiplets will appear between δ 1.2-3.5 ppm. The protons adjacent to the nitrogen will be deshielded and appear further downfield.

  • Cyclohexyl Ring Protons: A series of broad multiplets are expected between δ 1.0-2.5 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon: A characteristic peak will be observed in the downfield region, typically around δ 175 ppm, corresponding to the amide carbonyl carbon.

  • Piperidine Ring Carbons: Carbons adjacent to the nitrogen (C2, C6) will appear around δ 40-50 ppm. The carbon bearing the amine group (C4) will be in a similar range.

  • Cyclohexyl Ring Carbons: Peaks corresponding to the cyclohexyl carbons will be observed in the aliphatic region, typically between δ 25-45 ppm.

Infrared (IR) Spectroscopy
  • N-H Stretch: As a primary amine, two characteristic sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[7][8][9]

  • C=O Stretch (Amide): A strong, sharp absorption band will be present around 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.

  • N-H Bend: A bending vibration for the primary amine is expected in the 1580-1650 cm⁻¹ region.[8]

  • C-N Stretch: Aliphatic C-N stretching vibrations will appear in the 1020-1250 cm⁻¹ range.[6][8]

Mass Spectrometry (MS)
  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 210.32).

  • Fragmentation: Characteristic fragmentation patterns would include α-cleavage adjacent to the nitrogen atoms.[7][9] A prominent fragment could result from the loss of the cyclohexyl group or cleavage of the piperidine ring.

Reactivity and Applications

The utility of 1-Cyclohexanecarbonylpiperidin-4-amine stems from the reactivity of its primary amine group. This functional group serves as a handle for further molecular elaboration.

  • N-Alkylation and Reductive Amination: The primary amine can undergo nucleophilic attack on alkyl halides or participate in reductive amination with aldehydes and ketones to form secondary or tertiary amines.[10][11]

  • Acylation and Sulfonylation: It readily reacts with acyl chlorides, sulfonyl chlorides, and carboxylic acids (using coupling agents) to form amides and sulfonamides, respectively. This is a common strategy in medicinal chemistry to explore structure-activity relationships.[11]

  • Scaffold in Drug Discovery: The 4-aminopiperidine motif is a privileged structure found in numerous bioactive compounds.[11][12] This building block is used in the synthesis of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-4) and CCR5 antagonists for HIV-1 entry inhibition.[12][13]

Analytical Methodologies

Purity and identity are typically confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method to assess the purity of the compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and provides both retention time data for purity assessment and mass data for identity confirmation.[14] It is the preferred method for quantitative analysis in complex matrices.

Safety and Handling

  • Hazard Codes: The compound is associated with the hazard code Xn, indicating it is harmful.[2]

  • Risk Statements: It has the risk statement R22, signifying it is harmful if swallowed.[2]

  • Precautions: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-Cyclohexanecarbonylpiperidin-4-amine is a synthetically accessible and highly versatile chemical intermediate. Its well-defined structure, characterized by a tertiary amide and a reactive primary amine on a piperidine scaffold, provides a robust platform for the development of novel chemical entities. A thorough understanding of its synthesis, spectroscopic properties, and reactivity is fundamental for its effective application in research, particularly in the rational design and synthesis of new therapeutic agents.

References

  • American Elements. (n.d.). 1-cyclohexanecarbonylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclopropanecarbonylpiperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Cyclohexanecarbonyl-amino)-piperidine-1-carboxylic acid phenylamide. Retrieved from [Link]

  • Google Patents. (2024). EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • PubChem. (n.d.). 4-Amino-1-(cyclohexanecarbonyl)piperidin-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 1-Cyclohexylpiperidin-4-amine. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize each of the following amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • MDPI. (2021). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Cyclopentylpiperazin-1-amine. Retrieved from [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Retrieved from [Link]

  • PubMed Central. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Agilent. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • PubMed. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Amines. Retrieved from [Link]

  • PubChem. (n.d.). Cyclohexanecarbonyl chloride. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from acyl chloride. Retrieved from [Link]

Sources

Exploratory

1-Cyclohexanecarbonylpiperidin-4-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexanecarbonylpiperidin-4-amine Introduction 1-Cyclohexanecarbonylpiperidin-4-amine, with the IUPAC name (4-aminopiperidin-1-yl)-cyclohexylmethanone, is a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 1-Cyclohexanecarbonylpiperidin-4-amine

Introduction

1-Cyclohexanecarbonylpiperidin-4-amine, with the IUPAC name (4-aminopiperidin-1-yl)-cyclohexylmethanone, is a bifunctional organic molecule that serves as a valuable building block in modern medicinal chemistry.[1] Its structure is characterized by a rigid piperidine core, a functional primary amine at the 4-position, and a cyclohexanecarbonyl group attached to the piperidine nitrogen via a robust amide linkage. The piperidine motif is a well-established "privileged scaffold" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties and ability to present substituents in a well-defined three-dimensional orientation.[2] This guide provides a comprehensive technical overview of the molecule's structure, a validated synthesis protocol, a detailed analysis of its spectroscopic characterization, and its significance as a precursor in the development of novel therapeutics.

Section 1: Physicochemical Properties & Structural Representation

The fundamental properties of 1-Cyclohexanecarbonylpiperidin-4-amine are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource
IUPAC Name (4-aminopiperidin-1-yl)-cyclohexylmethanone[1]
CAS Number 565453-24-9[1][3]
Molecular Formula C₁₂H₂₂N₂O[1]
Molecular Weight 210.32 g/mol [1]
Canonical SMILES C1CC(C(C1)C(=O)N2CCC(CC2)N)C

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// Define atom nodes N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; H_N7_1 [label="H", pos="2.1,0.3!", fontsize=10]; H_N7_2 [label="H", pos="2.4,-0.3!", fontsize=10]; C8 [label="C"]; O9 [label="O", pos="0.3,2.4!", fontsize=12]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"];

// Position nodes N1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.2!"]; C4 [pos="0,-2.9!"]; C5 [pos="1.2,-2.2!"]; C6 [pos="1.2,-0.7!"]; N7 [pos="2.2,-0.7!"]; C8 [pos="0,1.5!"]; C10 [pos="-1.2,2.2!"]; C11 [pos="-1.2,3.7!"]; C12 [pos="0,4.4!"]; C13 [pos="1.2,3.7!"]; C14 [pos="1.2,2.2!"];

// Define bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C6 -- N7; N1 -- C8; C8 -- O9 [style=double]; C8 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C10; N7 -- H_N7_1; N7 -- H_N7_2; }

Caption: 2D Molecular Structure of 1-Cyclohexanecarbonylpiperidin-4-amine.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine is most reliably achieved via a two-step process starting from a commercially available, selectively protected piperidine derivative. This approach ensures regioselective acylation and provides high yields of the desired product.

Caption: Synthetic workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in an ice bath (0 °C), add triethylamine (1.5 eq).

  • Slowly add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine (Final Product)

  • Dissolve the crude intermediate from Step 1 in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.

  • Dissolve the residue in DCM and wash with 1M NaOH to neutralize and remove TFA salts.

  • Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the final product. Purify via column chromatography or recrystallization as needed.

Causality Behind Experimental Choices
  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of the starting material is crucial. It prevents the undesired acylation at this position, directing the cyclohexanecarbonyl chloride to react exclusively with the primary amine at the C4 position.[4]

  • Triethylamine (Et₃N): This tertiary amine acts as an acid scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the starting amine, rendering it non-nucleophilic. Et₃N neutralizes the HCl, forming triethylammonium chloride and driving the reaction to completion.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid used for the efficient cleavage of the acid-labile Boc group. The byproducts of this reaction (isobutylene and CO₂) are volatile gases, simplifying the workup process.

Section 3: Comprehensive Structural Elucidation

The confirmation of the molecular structure of 1-Cyclohexanecarbonylpiperidin-4-amine relies on a combination of modern spectroscopic techniques. Each method provides complementary information that, when integrated, validates the compound's identity and purity.

Caption: Integrated analytical workflow for structural confirmation.

Spectroscopic Data Analysis

The following table summarizes the expected spectroscopic data points for the title compound, which collectively serve as its structural fingerprint.

TechniqueFeatureExpected ObservationInterpretation
FT-IR N-H StretchTwo medium bands at ~3350-3250 cm⁻¹Primary amine (asymmetric & symmetric stretch)[5][6]
C-H StretchMultiple sharp bands at ~2930 & 2850 cm⁻¹Aliphatic C-H (cyclohexyl & piperidinyl)[7]
C=O StretchStrong, sharp band at ~1630 cm⁻¹Tertiary amide carbonyl
N-H BendMedium band at ~1600 cm⁻¹Primary amine scissoring vibration[5]
¹H NMR δ ~3.5-4.5 ppmMultipletsPiperidine protons adjacent to amide N
δ ~2.5-3.0 ppmMultipletsPiperidine protons adjacent to amide N & C4-H
δ ~1.0-2.0 ppmOverlapping MultipletsCyclohexyl protons and remaining piperidine protons
δ (variable)Broad singletNH₂ protons (exchangeable with D₂O)
¹³C NMR δ ~175 ppmSingle peakAmide carbonyl carbon
δ ~50-55 ppmSingle peakPiperidine C4 carbon (attached to NH₂)[8]
δ ~40-50 ppmMultiple peaksPiperidine and cyclohexyl carbons adjacent to N/C=O
δ ~25-35 ppmMultiple peaksRemaining piperidine and cyclohexyl carbons
Mass Spec [M+H]⁺m/z 211.18Confirmation of molecular formula C₁₂H₂₂N₂O
Fragmentsm/z 111, 98Loss of piperidine-amine; cyclohexylcarbonyl cation

Section 4: Significance in Medicinal Chemistry and Drug Development

The 1-Cyclohexanecarbonylpiperidin-4-amine structure is a quintessential example of a molecular scaffold designed for elaboration in drug discovery programs. The two distinct functional handles—the primary amine and the amide linkage—allow for systematic modification to explore structure-activity relationships (SAR).

  • The Primary Amine (C4 Position): This group is a key site for diversification. It can be alkylated, acylated, or used in reductive amination reactions to append a wide array of chemical moieties. This is a common strategy in the synthesis of antagonists for targets like the CCR5 receptor, which is an important co-receptor for HIV entry.[9]

  • The Cyclohexyl Group: This lipophilic group contributes to the molecule's overall pharmacokinetic profile. Its size and shape can be modified (e.g., replaced with other cycloalkyl, aryl, or heterocyclic rings) to optimize binding affinity and selectivity for a given biological target.[10]

  • The Piperidine Core: This saturated heterocycle provides a rigid, three-dimensional framework that reduces the conformational flexibility of the molecule compared to an aliphatic chain. This pre-organization can lead to higher binding affinities and is a common feature in inhibitors of enzymes such as Dipeptidyl Peptidase-4 (DPP-4).[11]

Caption: Role of the core scaffold in drug discovery diversification.

Conclusion

1-Cyclohexanecarbonylpiperidin-4-amine is a structurally well-defined molecule whose identity can be unambiguously confirmed through a validated synthesis and a suite of complementary spectroscopic techniques. Its molecular architecture, featuring a rigid piperidine core with orthogonal points for chemical modification, establishes it as a highly valuable intermediate for the synthesis of compound libraries. The insights gained from its structural analysis provide a solid foundation for its application in the rational design and development of next-generation therapeutic agents.

References

  • IR Spectroscopy Tutorial: Amines. (n.d.). Columbia University. Retrieved from [Link]

  • 1-cyclohexanecarbonylpiperidin-4-amine | CAS 565453-24-9. (n.d.). American Elements. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • 1-Cyclopropanecarbonylpiperidin-4-amine | C9H16N2O | CID 3163331. (n.d.). PubChem. Retrieved from [Link]

  • Chen, P., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1880-1886. Retrieved from [Link]

  • Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines. (2024). Google Patents.
  • 1-Cyclohexylpiperidin-4-amine | C11H22N2 | CID 4778239. (n.d.). PubChem. Retrieved from [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. (2018). Oriental Journal of Chemistry. Retrieved from [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • Infrared Spectroscopy. (2015). Illinois State University. Retrieved from [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). Figshare. Retrieved from [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
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  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. (2024). PMC. Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2023). MDPI. Retrieved from [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. (2025). PubMed. Retrieved from [Link]

  • Jiang, X., et al. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(8), 779-789. Retrieved from [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Geng, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3841-3844. Retrieved from [Link]

  • SAR studies of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one as inhibitors of 4-hydroxyphenylpyruvate dioxygenase. (2003). PubMed. Retrieved from [Link]

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Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

This guide provides a comprehensive overview of the synthetic pathway for 1-Cyclohexanecarbonylpiperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The content herein is curated for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathway for 1-Cyclohexanecarbonylpiperidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The content herein is curated for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deeper understanding of the chemical principles and experimental nuances involved.

Introduction

1-Cyclohexanecarbonylpiperidin-4-amine, also known as N-(piperidin-4-yl)cyclohexanecarboxamide, is a bifunctional molecule incorporating a piperidine scaffold and a cyclohexanecarboxamide moiety. The piperidine ring is a prevalent structural motif in a vast array of pharmaceuticals due to its ability to influence pharmacokinetic properties such as solubility and bioavailability. The cyclohexanecarbonyl group can participate in various molecular interactions, making this compound a versatile intermediate for the synthesis of more complex bioactive molecules. This guide will focus on the most direct and widely applicable synthetic route to this compound: the N-acylation of piperidin-4-amine.

Core Synthesis Pathway: N-Acylation

The most efficient and straightforward synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves the nucleophilic acyl substitution reaction between piperidin-4-amine and cyclohexanecarbonyl chloride. This reaction is a classic example of amide bond formation, a cornerstone of organic and medicinal chemistry.

Reaction Mechanism

The reaction proceeds through a well-established nucleophilic addition-elimination mechanism. The lone pair of electrons on the primary amine nitrogen of piperidin-4-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This initial attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group. A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

N-Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Piperidin4Amine Piperidin-4-amine TetrahedralIntermediate Tetrahedral Intermediate Piperidin4Amine->TetrahedralIntermediate Nucleophilic Attack CyclohexanecarbonylChloride Cyclohexanecarbonyl Chloride CyclohexanecarbonylChloride->TetrahedralIntermediate FinalProduct 1-Cyclohexanecarbonylpiperidin-4-amine TetrahedralIntermediate->FinalProduct Elimination of Cl- HCl HCl TetrahedralIntermediate->HCl Base Base (e.g., Triethylamine) HCl->Base Neutralization Experimental_Workflow A Dissolve Piperidin-4-amine in DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add Cyclohexanecarbonyl Chloride Dropwise C->D E Stir at 0°C then RT, Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Separate Organic Layer F->G H Wash with Water and Brine G->H I Dry over Na₂SO₄ H->I J Concentrate under Reduced Pressure I->J K Purify by Chromatography/Recrystallization J->K L Characterize Final Product K->L

Exploratory

An In-depth Technical Guide on N-(Piperidin-4-yl)cyclohexanecarboxamide

Abstract This technical guide provides a comprehensive overview of N-(Piperidin-4-yl)cyclohexanecarboxamide, a key chemical intermediate and a structural motif of interest in medicinal chemistry. The document details its...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(Piperidin-4-yl)cyclohexanecarboxamide, a key chemical intermediate and a structural motif of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, synthesis protocols, and potential pharmacological relevance. By synthesizing data from established chemical databases and the scientific literature, this guide serves as an authoritative resource for professionals engaged in chemical research and drug development. The content herein is structured to provide not only factual data but also expert insights into the practical application and scientific context of this compound.

Chemical Identity and Nomenclature

The compound with the common name 1-Cyclohexanecarbonylpiperidin-4-amine is more formally identified under IUPAC nomenclature as N-(Piperidin-4-yl)cyclohexanecarboxamide .[1][2] This name is derived from its structure: a cyclohexanecarboxamide scaffold where the amide nitrogen is substituted with a piperidin-4-yl group.

Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and regulatory purposes. The key identifiers for N-(Piperidin-4-yl)cyclohexanecarboxamide are summarized in the table below.

IdentifierValueSource
IUPAC Name N-(Piperidin-4-yl)cyclohexanecarboxamideSigma-Aldrich[2]
CAS Number 78555-36-9BLD Pharm, Sigma-Aldrich[1][2]
Molecular Formula C₁₂H₂₂N₂OSigma-Aldrich[2]
Molecular Weight 210.32 g/mol Sigma-Aldrich[2]
MDL Number MFCD01314195Sigma-Aldrich[2]
Structural Representation

The two-dimensional structure of N-(Piperidin-4-yl)cyclohexanecarboxamide is depicted below, illustrating the cyclohexyl ring connected via a carbonyl group to the nitrogen of a 4-aminopiperidine moiety.

Chemical structure of N-(Piperidin-4-yl)cyclohexanecarboxamide
Figure 1. 2D Structure of N-(Piperidin-4-yl)cyclohexanecarboxamide.

Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, properties can be predicted using computational models and inferred from related structures.

PropertyPredicted ValueNotes
logP 1.8 - 2.5Indicates moderate lipophilicity.
pKa (strongest basic) ~9.5 - 10.5Attributed to the secondary amine in the piperidine ring.
pKa (strongest acidic) ~16.5 - 17.5Attributed to the amide N-H proton.
Aqueous Solubility Predicted to be low to moderate.
Hydrogen Bond Donors 2 (Amide N-H, Piperidine N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygen, Piperidine Nitrogen)

Note: These values are estimations from cheminformatics platforms and should be confirmed experimentally.

Synthesis and Methodology

The synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide is typically achieved through a standard amide coupling reaction. This process involves the reaction of a carboxylic acid derivative with an amine.

General Synthesis Pathway

The most direct route involves the acylation of 4-aminopiperidine with a cyclohexanecarbonyl derivative. To ensure selectivity and high yield, the piperidine nitrogen of the 4-aminopiperidine starting material is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

Synthesis_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate C tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate A->C Base (e.g., Et3N) DCM, 0°C to rt B Cyclohexanecarbonyl chloride B->C D N-(Piperidin-4-yl)cyclohexanecarboxamide (Final Product) C->D Acid (e.g., TFA or HCl) in DCM or Dioxane

Diagram 1: General two-step synthesis workflow for N-(Piperidin-4-yl)cyclohexanecarboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and perform an aqueous workup. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the protected intermediate.

Step 2: Synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide (Final Product)

  • Dissolve the purified intermediate from Step 1 in DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4M).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Once the reaction is complete, concentrate the solvent under reduced pressure.

  • Neutralize the resulting salt with a base (e.g., saturated NaHCO₃ solution) and extract the free base product into an organic solvent like DCM or ethyl acetate.

  • Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product, N-(Piperidin-4-yl)cyclohexanecarboxamide.

Pharmacological Context and Potential Applications

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast number of clinically approved drugs.[3][4][5] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-HIV, and CNS-related activities.[6]

The N-(Piperidin-4-yl)cyclohexanecarboxamide scaffold itself can be considered a key intermediate for the synthesis of more complex molecules. The secondary amine of the piperidine ring provides a reactive handle for further functionalization, allowing for the exploration of chemical space in drug discovery programs.

Structural Analogues and Their Activities

While specific biological data for the title compound is sparse in public literature, the activity of its structural analogues provides valuable insight into its potential.

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Analogues featuring a 2-(piperidin-4-yl)acetamide core have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in inflammatory processes.[7]

  • NLRP3 Inflammasome Inhibition: Scaffolds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one moiety have been developed as novel inhibitors of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[8]

  • Dopamine D3 Receptor Antagonism: Complex derivatives of N-arylcarboxamides containing a piperazine linked to the amide have shown high affinity and selectivity for the dopamine D3 receptor, a target for neuropsychiatric disorders.[9]

  • 5-HT1A Receptor Antagonism: A cyclohexanecarboxamide derivative, N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was found to be a selective high-affinity antagonist for the 5-HT1A receptor, with potential applications in controlling lower urinary tract function.[10]

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated below.

Drug_Discovery_Logic A N-(Piperidin-4-yl) cyclohexanecarboxamide (Core Scaffold) B Further Derivatization (at Piperidine N1) A->B Synthetic Chemistry C Library of Analogues B->C Combinatorial Synthesis D High-Throughput Screening (HTS) C->D Biological Assays E Hit Identification D->E Data Analysis F Lead Optimization E->F Medicinal Chemistry (SAR Studies) G Preclinical Candidate F->G ADME/Tox Profiling

Diagram 2: Role of the core scaffold in a typical drug discovery pipeline.

Safety and Handling

As with any chemical substance, N-(Piperidin-4-yl)cyclohexanecarboxamide should be handled in a well-ventilated laboratory environment with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Sigma-Aldrich notes that for this particular product, the buyer assumes responsibility to confirm identity and purity, as extensive analytical data is not collected by the vendor.[2]

Conclusion

N-(Piperidin-4-yl)cyclohexanecarboxamide is a valuable chemical entity whose true potential lies in its utility as a building block for the synthesis of pharmacologically active compounds. Its straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an attractive starting point for the development of diverse chemical libraries. Researchers and drug development professionals can leverage this core scaffold to explore novel therapeutics targeting a wide array of biological pathways, from inflammation to CNS disorders. This guide provides the foundational knowledge required to effectively utilize this compound in advanced research and development settings.

References

  • PubChem. 1-Cyclopropanecarbonylpiperidin-4-amine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-(Cyclohexanecarbonyl-amino)-piperidine-1-carboxylic acid phenylamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]piperidin-4-yl]cyclohexanecarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. N-(4-Pyridyl)-4-(1-aminoethyl)cyclohexanecarboxamide dihydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. Available from: [Link]

  • Chemazone. N-[1-(cyclohexanecarbonyl)piperidin-4-yl]-4-(2-oxopyrrolidin-1-yl)piperidine-1-carboxamide. Available from: [Link]

  • Chemspace. 1-cyclobutanecarbonylpiperidin-4-amine | C10H18N2O. Available from: [Link]

  • Sahu SK, et al. Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013;13(4):565-83. Available from: [Link]

  • Gassama A, et al. Synthesis of N-Substituted piperidines from piperidone. ResearchGate. 2015. Available from: [Link]

  • Bakulina O, et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6994. Available from: [Link]

  • Guarneri L, et al. N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide: a novel pre- and postsynaptic 5-hydroxytryptamine(1A) receptor antagonist active on the lower urinary tract. J Pharmacol Exp Ther. 2002;303(2):743-52. Available from: [Link]

  • Fayed EA, et al. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. 2018;34(3). Available from: [Link]

  • Schetz JA, et al. Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. J Med Chem. 2005;48(3):857-68. Available from: [Link]

  • PubChem. N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Piperidinecarboxamide. National Center for Biotechnology Information. Available from: [Link]

  • Issayeva A, et al. Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Figshare. 2023. Available from: [Link]

  • Schepmann D, et al. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry. 2018;24(62):16585-16596. Available from: [Link]

  • PubChem. (R)-(+)-trans-4-(1-Aminoethyl)-N-(4-Pyridyl)cyclohexanecarboxamide dihydrochloride monohydrate. National Center for Biotechnology Information. Available from: [Link]

  • Czerwonka A, et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2024;280:116905. Available from: [Link]

  • Yeh JZ, et al. Characterization of neuromuscular blocking action of piperidine derivatives. J Pharmacol Exp Ther. 1975;194(2):325-34. Available from: [Link]

  • Contardi L, et al. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. 2022;27(19):6617. Available from: [Link]

  • Hwang SH, et al. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules. 2022;27(15):4866. Available from: [Link]

Sources

Foundational

An In-Depth Technical Guide to 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9)

A Note to the Reader: Comprehensive, publicly available scientific literature and detailed technical documentation specifically pertaining to 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9) are exceedingly scarc...

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Comprehensive, publicly available scientific literature and detailed technical documentation specifically pertaining to 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9) are exceedingly scarce. While this document aims to provide a foundational understanding of this molecule, it is important to recognize that the synthesis of in-depth protocols, mechanistic analyses, and extensive application data is limited by the available information. This guide is structured to provide a logical framework for understanding the compound based on general principles of organic chemistry and medicinal chemistry, drawing parallels with structurally related and well-documented piperidine derivatives.

Part 1: Core Chemical Identity and Physicochemical Properties

1.1. Molecular Structure and Nomenclature

1-Cyclohexanecarbonylpiperidin-4-amine is a disubstituted piperidine derivative. The core of the molecule is a piperidine ring, which is a six-membered saturated heterocycle containing one nitrogen atom. This ring is substituted at two positions:

  • Position 1 (Nitrogen): The nitrogen atom of the piperidine ring is acylated with a cyclohexanecarbonyl group, forming a tertiary amide.

  • Position 4 (Carbon): The carbon atom at the 4-position of the piperidine ring is attached to a primary amine group (-NH2).

IUPAC Name: (4-aminopiperidin-1-yl)(cyclohexyl)methanone

Chemical Formula: C₁₂H₂₂N₂O

Molecular Weight: 210.32 g/mol

CAS Number: 565453-24-9

1.2. Physicochemical Data Summary

Due to the limited availability of specific experimental data for this compound, the following properties are based on information from chemical suppliers and computational predictions.

PropertyValueSource
AppearanceWhite to off-white solidChemical Supplier Data
Storage TemperatureRoom TemperatureChemical Supplier Data
Molecular Weight210.32 g/mol Calculated
Chemical FormulaC₁₂H₂₂N₂OCalculated

1.3. Structural Visualization

The structural formula of 1-Cyclohexanecarbonylpiperidin-4-amine is presented below.

Caption: Chemical structure of 1-Cyclohexanecarbonylpiperidin-4-amine.

Part 2: Synthesis and Chemical Reactivity

2.1. Retrosynthetic Analysis and Proposed Synthetic Strategy

A plausible retrosynthetic analysis of 1-Cyclohexanecarbonylpiperidin-4-amine suggests a convergent synthesis approach. The key disconnection is the amide bond, leading to two primary synthons: 4-aminopiperidine and cyclohexanecarbonyl chloride (or a related activated carboxylic acid derivative).

Retrosynthesis Target 1-Cyclohexanecarbonylpiperidin-4-amine Amide_disconnection Amide Disconnection Target->Amide_disconnection Synthon1 4-Aminopiperidine Amide_disconnection->Synthon1 Synthon2 Cyclohexanecarbonyl Chloride Amide_disconnection->Synthon2 StartingMaterial1 N-protected 4-aminopiperidine Synthon1->StartingMaterial1 StartingMaterial2 Cyclohexanecarboxylic Acid Synthon2->StartingMaterial2

Caption: Retrosynthetic analysis of 1-Cyclohexanecarbonylpiperidin-4-amine.

2.2. Proposed Synthetic Protocol

The synthesis would likely proceed via the acylation of a protected 4-aminopiperidine derivative, followed by deprotection. The use of a protecting group on the 4-amino moiety is crucial to prevent undesired side reactions, such as the formation of a bis-acylated product.

Step 1: Protection of 4-Aminopiperidine

The primary amine of 4-aminopiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to ensure selective acylation at the piperidine nitrogen.

  • Reactants: 4-Aminopiperidine, Di-tert-butyl dicarbonate (Boc₂O), a suitable base (e.g., triethylamine or sodium hydroxide), and a solvent (e.g., dichloromethane or a biphasic system).

  • Rationale: The Boc protecting group is stable under the basic conditions of the subsequent acylation step and can be readily removed under acidic conditions.

Step 2: Acylation of the Piperidine Nitrogen

The N-Boc-4-aminopiperidine is then acylated with cyclohexanecarbonyl chloride.

  • Reactants: N-Boc-4-aminopiperidine, Cyclohexanecarbonyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Rationale: The reaction is a standard nucleophilic acyl substitution. The base is necessary to neutralize the hydrochloric acid generated during the reaction.

Step 3: Deprotection of the 4-Amino Group

The final step involves the removal of the Boc protecting group to yield the target compound.

  • Reactants: The product from Step 2, a strong acid (e.g., trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane).

  • Rationale: The Boc group is labile in the presence of strong acids, releasing the free primary amine.

Synthesis_Workflow Start 4-Aminopiperidine Step1 Protection (Boc₂O) Start->Step1 Intermediate1 N-Boc-4-aminopiperidine Step1->Intermediate1 Step2 Acylation (Cyclohexanecarbonyl chloride) Intermediate1->Step2 Intermediate2 N-Boc-1-cyclohexanecarbonylpiperidin-4-amine Step2->Intermediate2 Step3 Deprotection (Acid) Intermediate2->Step3 End 1-Cyclohexanecarbonylpiperidin-4-amine Step3->End

Caption: Proposed synthetic workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Part 3: Potential Applications in Drug Discovery and Medicinal Chemistry

The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The cyclohexanecarbonyl group can modulate physicochemical properties such as lipophilicity, which can in turn influence pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME).

3.1. Role as a Building Block

1-Cyclohexanecarbonylpiperidin-4-amine is likely utilized as a chemical intermediate or building block in the synthesis of more complex molecules. The primary amine at the 4-position serves as a versatile handle for further chemical modifications, allowing for the introduction of a wide range of functional groups through reactions such as:

  • Amide bond formation: Reaction with carboxylic acids or their activated derivatives.

  • Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates, respectively.

These transformations enable the exploration of chemical space around the 4-amino position, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties of drug candidates.

3.2. Potential Therapeutic Areas

While no specific biological activity has been reported for 1-Cyclohexanecarbonylpiperidin-4-amine itself, derivatives of 4-aminopiperidine have been investigated in a multitude of therapeutic areas, including:

  • Oncology: As scaffolds for kinase inhibitors.

  • Neuroscience: In the development of receptor antagonists and modulators.

  • Infectious Diseases: As components of antiviral and antibacterial agents.

The specific combination of the cyclohexanecarbonyl and 4-aminopiperidine moieties in this compound may be designed to target a particular biological receptor or enzyme, where the cyclohexyl group could interact with a hydrophobic pocket and the amino group could form key hydrogen bonds.

Part 4: Analytical Characterization

A comprehensive analytical characterization of 1-Cyclohexanecarbonylpiperidin-4-amine would typically involve the following techniques:

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Would provide information on the number and connectivity of protons in the molecule. Characteristic signals would include those for the protons on the piperidine and cyclohexane rings, as well as the protons of the primary amine.

  • ¹³C NMR: Would show the number of unique carbon environments. Key signals would include the carbonyl carbon of the amide and the carbons of the two rings.

4.2. Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

4.3. Infrared (IR) Spectroscopy

IR spectroscopy would be used to identify the key functional groups. Expected characteristic absorption bands would include:

  • N-H stretching vibrations for the primary amine.

  • C=O stretching vibration for the tertiary amide.

  • C-H stretching vibrations for the aliphatic rings.

4.4. Purity Analysis

The purity of the compound would be assessed using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and identify any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.

Conclusion

1-Cyclohexanecarbonylpiperidin-4-amine is a chemical entity with a structure that suggests its primary role is as a building block in the synthesis of more complex molecules for drug discovery and development. The combination of a reactive primary amine and a lipophilic cyclohexanecarbonyl group on a privileged piperidine scaffold makes it a potentially valuable intermediate. However, a detailed understanding of its specific applications, biological activity, and optimized synthetic protocols is hampered by the current lack of publicly available scientific literature. Further research and publication are needed to fully elucidate the scientific and technical details of this compound.

References

As of the last update, no specific, in-depth research articles, patents, or technical documents detailing the synthesis, properties, and applications of 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9) were found in the public domain. The information presented in this guide is based on general chemical principles and data available from chemical suppliers. Researchers are encouraged to consult chemical supplier databases for basic safety and handling information.

Exploratory

Physical and chemical properties of 1-Cyclohexanecarbonylpiperidin-4-amine

An In-depth Technical Guide to 1-Cyclohexanecarbonylpiperidin-4-amine This guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexanecarbonylpiperidin-4-amine, a molecule of interest...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Cyclohexanecarbonylpiperidin-4-amine

This guide provides a comprehensive overview of the physical and chemical properties of 1-Cyclohexanecarbonylpiperidin-4-amine, a molecule of interest for researchers, scientists, and drug development professionals. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information on its structural characteristics, predicted properties based on analogous compounds, and detailed protocols for its empirical determination.

Introduction and Molecular Overview

1-Cyclohexanecarbonylpiperidin-4-amine, with the CAS Number 565453-24-9, is a derivative of 4-aminopiperidine. Its structure features a cyclohexanecarbonyl group attached to the nitrogen of the piperidine ring. This structural motif is of interest in medicinal chemistry due to the prevalence of the piperidine scaffold in a wide array of biologically active compounds and approved drugs[1]. The 4-aminopiperidine core is a versatile building block in the synthesis of compounds targeting various receptors and enzymes[2][3].

Molecular Structure:

  • IUPAC Name: (4-aminopiperidin-1-yl)(cyclohexyl)methanone

  • Chemical Formula: C₁₂H₂₂N₂O

  • Molecular Weight: 210.32 g/mol

  • Appearance: White solid (based on supplier information)

  • Storage: Room temperature

Below is a table summarizing the key molecular identifiers for 1-Cyclohexanecarbonylpiperidin-4-amine.

PropertyValue
CAS Number 565453-24-9
IUPAC Name (4-aminopiperidin-1-yl)(cyclohexyl)methanone
Molecular Formula C₁₂H₂₂N₂O
Molecular Weight 210.32 g/mol
Canonical SMILES C1CCC(CC1)C(=O)N2CCC(CC2)N
InChI Key PRGJXILKTAARNY-UHFFFAOYSA-N

Physicochemical Properties: Expectations and Experimental Determination

Melting Point

As a solid, the melting point is a critical parameter for identification and purity assessment. A sharp melting point range is indicative of high purity.

Expected Properties: The presence of a primary amine and an amide group allows for hydrogen bonding, suggesting a relatively high melting point for a molecule of its size.

Experimental Protocol for Melting Point Determination:

A standard capillary melting point apparatus can be used to determine the melting point range[4][5][6][7].

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.

  • Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire solid has turned to liquid (completion) are recorded as the melting point range.

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus A Dry, powdered sample B Pack into capillary tube A->B C Insert capillary tube B->C D Heat rapidly (coarse) C->D E Heat slowly (fine) D->E F Observe melting E->F G Record T_onset and T_completion F->G

Caption: Workflow for Melting Point Determination.

Solubility

The solubility profile is crucial for formulation, reaction condition selection, and assessing bioavailability.

Expected Solubility Profile:

  • Water: The presence of a primary amine and an amide group suggests some solubility in water, likely enhanced at acidic pH due to the protonation of the amine.

  • Polar Organic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding capabilities.

  • Nonpolar Organic Solvents (e.g., Hexane): Likely to have limited solubility due to the polar functional groups.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a reliable technique for determining equilibrium solubility[8][9].

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, or is centrifuged/filtered to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

SolubilityDetermination cluster_process Shake-Flask Method A Add excess solid to solvent B Equilibrate with agitation A->B C Separate solid and liquid phases B->C D Analyze solute concentration C->D DegradationPathways A 1-Cyclohexanecarbonylpiperidin-4-amine B Hydrolysis (Strong Acid/Base) A->B D Oxidation A->D C 4-Aminopiperidine + Cyclohexanecarboxylic Acid B->C E Oxidized Products D->E SynthesisWorkflow cluster_synthesis Acylation Reaction A 4-Aminopiperidine (or protected derivative) C Reaction in suitable solvent with a base A->C B Cyclohexanecarbonyl chloride (or other activated form) B->C D Workup and Purification C->D E 1-Cyclohexanecarbonylpiperidin-4-amine D->E

Sources

Foundational

1-Cyclohexanecarbonylpiperidin-4-amine solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclohexanecarbonylpiperidin-4-amine Authored by a Senior Application Scientist Disclaimer: This document serves as a comprehensive technical guide based o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 1-Cyclohexanecarbonylpiperidin-4-amine

Authored by a Senior Application Scientist

Disclaimer: This document serves as a comprehensive technical guide based on established scientific principles and regulatory guidelines. Specific experimental data for 1-Cyclohexanecarbonylpiperidin-4-amine is not extensively available in the public domain. Therefore, this guide focuses on providing the theoretical framework and detailed methodologies for researchers to determine the solubility and stability of this compound and molecules with similar scaffolds.

Executive Summary

1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional molecule featuring a secondary amide and a primary amine, making it a valuable building block in medicinal chemistry and drug discovery. Its utility in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount, as they directly influence reaction kinetics, purification strategies, formulation development, and ultimately, the safety and efficacy of any resulting therapeutic agent. This guide provides a robust framework for characterizing the solubility and stability of 1-Cyclohexanecarbonylpiperidin-4-amine, detailing the underlying principles and providing actionable experimental protocols for its comprehensive evaluation.

Physicochemical Characterization

A foundational understanding of a molecule's intrinsic properties is the first step in any rigorous scientific investigation.

PropertyDataSource
CAS Number 565453-24-9[1]
Molecular Formula C₁₂H₂₂N₂ON/A
Molecular Weight 210.32 g/mol N/A
Appearance White solid[1]
Storage Temperature Room Temperature[1]
Predicted pKa ~9.5-10.5 (for the primary amine)N/A
Predicted logP ~1.5-2.5N/A

Predicted values are estimations based on the chemical structure and should be experimentally verified.

Solubility Profile: A Methodological Approach

The solubility of an API or intermediate is a critical parameter that affects its absorption, distribution, and bioavailability. For a synthetic intermediate, it governs solvent selection for reactions, crystallization, and purification. Given the primary amine, the solubility of 1-Cyclohexanecarbonylpiperidin-4-amine is expected to be highly pH-dependent.

Causality Behind Solvent Selection

The choice of solvents for solubility assessment should be systematic and cover a range of polarities and pH values relevant to pharmaceutical development.

  • Aqueous Buffers (pH 2, 7.4, 10): To assess pH-dependent solubility, crucial for understanding its behavior in physiological environments and for developing pH-based purification or formulation strategies. The primary amine will be protonated at low pH, likely increasing aqueous solubility.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Commonly used in pharmaceutical formulations and synthesis. Hydrogen bonding capabilities will influence solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Strong solubilizing agents for a wide range of organic molecules.

  • Non-Polar Solvents (e.g., Toluene, Hexane): To understand its lipophilic character.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[2][3]

Objective: To determine the saturation concentration of 1-Cyclohexanecarbonylpiperidin-4-amine in various solvents at a constant temperature.

Materials:

  • 1-Cyclohexanecarbonylpiperidin-4-amine

  • Selected solvents (as described above)

  • 20 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • 0.22 µm syringe filters (ensure compatibility with solvents)

  • Validated HPLC method for quantification

Procedure:

  • Preparation: Add an excess amount of 1-Cyclohexanecarbonylpiperidin-4-amine to a series of vials. A visible excess of solid should remain at the end of the experiment.

  • Solvent Addition: Add a known volume (e.g., 10 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for 48-72 hours to ensure equilibrium is reached. A preliminary experiment can determine the time to equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilution: Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the HPLC method.

  • Quantification: Analyze the diluted samples using a validated HPLC method.[4][5]

  • Data Analysis: Calculate the solubility from the measured concentration, accounting for the dilution factor. Perform each experiment in triplicate.

Data Presentation: Solubility Data Table

Quantitative solubility data should be presented clearly. The following is a template for reporting experimental findings.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
0.1 M HCl (pH ~1)25Experimental DataExperimental Data
Phosphate Buffer (pH 7.4)25Experimental DataExperimental Data
Carbonate Buffer (pH 10)25Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
DMSO25Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data

Stability Assessment and Degradation Pathway Elucidation

Stability testing is a regulatory requirement and a scientific necessity to ensure that a chemical entity maintains its quality, purity, and potency over time.[6] Forced degradation studies are the cornerstone of this process, providing insights into the intrinsic stability of the molecule and helping to develop a stability-indicating analytical method.[7][8]

Experimental Workflow for Stability Studies

Caption: Workflow for comprehensive stability assessment.

Protocol: Forced Degradation Studies

Objective: To intentionally degrade the sample under more severe conditions than those in accelerated stability studies to identify likely degradation products and develop a stability-indicating method.[6] A target degradation of 5-20% is generally desirable.[7]

Procedure:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time.[7]

    • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for a specified time.[7]

    • Neutral: Dissolve the compound in water and heat at 60°C.

    • At various time points, withdraw samples, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide at room temperature.[9]

    • Monitor the reaction over time by HPLC. Amines are susceptible to oxidation, which can lead to N-oxides or other products.[6]

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for an extended period.[10]

    • Also, heat a solution of the compound to assess degradation in the solution state.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11][12]

    • A dark control sample must be stored under the same conditions to differentiate between thermal and light-induced degradation.[13][14]

Potential Degradation Pathways

The structure of 1-Cyclohexanecarbonylpiperidin-4-amine suggests two primary points of lability: the amide bond and the primary amine.

  • Amide Hydrolysis: Under acidic or basic conditions, the amide bond can hydrolyze to yield cyclohexanecarboxylic acid and piperidin-4-amine. This is often a primary degradation pathway for amide-containing molecules.[9][15]

  • Oxidation: The primary amine is susceptible to oxidation, potentially forming hydroxylamines or N-oxides. The tertiary nitrogen in the piperidine ring could also be oxidized.

  • Thermal Degradation: At elevated temperatures, complex degradation pathways can occur. For diamines, this can involve intermolecular reactions to form urea derivatives.[16][17]

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent 1-Cyclohexanecarbonylpiperidin-4-amine Prod1 Cyclohexanecarboxylic Acid Parent->Prod1 Amide Cleavage Prod2 Piperidin-4-amine Parent->Prod2 Amide Cleavage Prod3 N-Oxide Derivatives Parent->Prod3 Amine Oxidation Prod4 Other Oxidized Species Parent->Prod4 Ring/Amine Oxidation

Caption: Plausible degradation pathways for the target molecule.

Conclusion

This technical guide outlines the critical importance of and the established methodologies for determining the solubility and stability of 1-Cyclohexanecarbonylpiperidin-4-amine. While specific experimental data for this compound is limited in public literature, the provided protocols for solubility assessment via the shake-flask method and stability evaluation through forced degradation studies offer a comprehensive roadmap for researchers. The elucidation of potential degradation pathways, primarily amide hydrolysis and amine oxidation, provides a scientifically grounded starting point for in-depth analysis. By adhering to these rigorous, self-validating protocols, scientists and drug development professionals can generate the high-quality data necessary for informed decision-making in process chemistry, formulation, and regulatory submissions.

References

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 839-847. [Link]

  • American Elements. 1-cyclohexanecarbonylpiperidin-4-amine. [Link]

  • PubChem. 1-Cyclopropanecarbonylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-20. [Link]

  • Chavan, A. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 134-141. [Link]

  • Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 291-301. [Link]

  • Hass, A., et al. (2013). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 31, 403-408. [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. [Link]

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  • PubChem. 4-Amino-1-(cyclohexanecarbonyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • International Council for Harmonisation. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Fijałek, Z., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 19(11), 17758-17771. [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

  • ResearchGate. Thermal Stability of Amine Compounds and Dichloromethane. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • PubChem. 1-Cyclohexylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • El-Kady, E. F., & El-Zeiny, M. B. (2011). Forced degradation study to develop and validate stability-indicating RP-LC method for the determination of ciclesonide in bulk drug and metered dose inhalers. Talanta, 87, 222-229. [Link]

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  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]

  • Lepaumier, H., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16041-16052. [Link]

  • Voice, A. K., & Rochelle, G. T. (2013). Oxidative degradation of amine solvents for CO2 capture. ResearchGate. [Link]

  • ResearchGate. Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates. [Link]

  • ResearchGate. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • ResearchGate. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. [Link]

  • ResearchGate. Solubility of 6-Chloropyridazin-3-amine in Different Solvents. [Link]

Sources

Exploratory

Discovery of 1-Cyclohexanecarbonylpiperidin-4-amine and its analogs

An In-Depth Technical Guide to the Design, Synthesis, and Therapeutic Exploration of the 1-Cyclohexanecarbonylpiperidin-4-amine Scaffold Abstract The 4-aminopiperidine framework is a cornerstone in modern medicinal chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Design, Synthesis, and Therapeutic Exploration of the 1-Cyclohexanecarbonylpiperidin-4-amine Scaffold

Abstract

The 4-aminopiperidine framework is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a diverse range of biologically active compounds. Its conformational rigidity and the presence of a key basic nitrogen atom allow for precise three-dimensional orientation of substituents, facilitating targeted interactions with biological macromolecules. This guide provides a comprehensive technical overview of the design, synthesis, and potential therapeutic applications of 1-Cyclohexanecarbonylpiperidin-4-amine and its analogs. We delve into the strategic rationale behind its construction, detailing robust synthetic protocols for the core molecule and its derivatives. By exploring case studies grounded in authoritative literature, we illuminate how this versatile scaffold can be systematically modified to target a spectrum of diseases, from viral infections to cancer. This document serves as a practical and strategic resource for researchers, chemists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.

Introduction: The 4-Aminopiperidine Scaffold as a Privileged Core

The 4-aminopiperidine motif is a validated structural element in drug design, prized for its ability to serve as a central hub for projecting vectors into protein binding pockets. Its utility is demonstrated across numerous therapeutic areas. For instance, derivatives of this scaffold have been developed as potent N-type calcium channel blockers for the treatment of neuropathic pain[1], and as crucial intermediates for muscarinic M3 receptor antagonists targeting respiratory and digestive system disorders[2]. Furthermore, this core is integral to the design of CCR5 antagonists, which function as HIV-1 entry inhibitors[3].

The addition of a cyclohexanecarbonyl group to the piperidine nitrogen introduces a lipophilic, non-planar moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. This group can enhance binding affinity through hydrophobic interactions and modulate properties such as solubility, membrane permeability, and metabolic stability. The resulting parent structure, 1-Cyclohexanecarbonylpiperidin-4-amine, thus represents a highly versatile and promising starting point for the generation of compound libraries aimed at a multitude of biological targets.

Retrosynthetic Analysis and Synthesis of the Core Scaffold

The rationale for synthesizing 1-Cyclohexanecarbonylpiperidin-4-amine begins with a logical disconnection of its amide bond. This retrosynthetic approach simplifies the molecule into two readily accessible building blocks: a protected 4-aminopiperidine synthon and cyclohexanecarbonyl chloride.

Retrosynthetic Pathway

The primary disconnection occurs at the amide bond, identifying the most logical and reliable bond formation strategy for the final assembly.

G Target 1-Cyclohexanecarbonylpiperidin-4-amine Intermediates Protected 4-Aminopiperidine + Cyclohexanecarbonyl Chloride Target->Intermediates Amide Bond Disconnection Starting_Materials N-Boc-4-piperidone + Primary Amine (for Reductive Amination) Intermediates->Starting_Materials Piperidine Synthesis (e.g., Reductive Amination) G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization A Core Scaffold Synthesis B Rational Analog Design (SAR) A->B C Library Synthesis B->C D In Vitro Biochemical Assays C->D E Cell-Based Potency & Toxicity D->E F Hit Identification E->F G ADME/PK Profiling F->G H In Vivo Efficacy (Animal Models) G->H I Lead Candidate H->I I->B Iterative Improvement

Sources

Foundational

A Technical Guide to the Basic Characterization of 1-Cyclohexanecarbonylpiperidin-4-amine

Introduction In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful drug candidates across a multitude of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in successful drug candidates across a multitude of therapeutic areas. The compound 1-Cyclohexanecarbonylpiperidin-4-amine, also known by its IUPAC name (4-aminopiperidin-1-yl)(cyclohexyl)methanone, is a key exemplar of this principle. It serves not as an end-product itself, but as a crucial synthetic intermediate and a foundational building block for constructing more complex and potent pharmacological agents.

This technical guide provides a comprehensive characterization of this molecule for researchers, scientists, and drug development professionals. Moving beyond a simple data sheet, this document explains the causality behind the analytical choices, provides field-proven protocols, and contextualizes the compound's utility within the broader scope of drug discovery. The methodologies described herein are designed as a self-validating system to ensure the unambiguous identification, purity assessment, and confident application of this versatile chemical entity.

Section 1: Physicochemical and Structural Properties

1-Cyclohexanecarbonylpiperidin-4-amine is a bifunctional molecule featuring a rigid piperidine core. This core is substituted at the 1-position with a cyclohexanecarbonyl group, forming a tertiary amide, and at the 4-position with a primary amine. This specific arrangement of functional groups imparts a unique combination of structural rigidity, hydrogen bonding capability (both donor and acceptor), and lipophilicity, making it an attractive starting point for library synthesis.

Table 1: Core Compound Identifiers

PropertyValueRationale & Significance
IUPAC Name (4-aminopiperidin-1-yl)(cyclohexyl)methanoneUnambiguously defines the chemical structure according to international standards.
Molecular Formula C₁₂H₂₂N₂ODerived from the structure; essential for mass spectrometry and elemental analysis.
Molecular Weight 226.32 g/mol Calculated from the molecular formula; a critical parameter for all quantitative work.
Key Features Piperidine Scaffold, Primary Amine, Tertiary AmideThese features dictate the molecule's reactivity, solubility, and potential biological interactions.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine is a key site for interactions with biological targets.
Hydrogen Bond Acceptors 2 (from C=O and piperidine N)The carbonyl oxygen and piperidine nitrogen can accept hydrogen bonds.

Section 2: Synthesis and Purification

The most direct and logical synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine involves the N-acylation of a suitable 4-aminopiperidine precursor. The choice of starting material is critical; using a protected version of the 4-amino group, such as 1-Boc-4-aminopiperidine, prevents side reactions and allows for controlled, site-selective acylation at the piperidine nitrogen. Following the acylation, a deprotection step yields the final product.

Synthesis_Workflow cluster_0 Step 1: N-Acylation cluster_1 Step 2: Deprotection start 4-Aminopiperidine (Boc-Protected) reagent1 Cyclohexanecarbonyl Chloride + Triethylamine (Base) start->reagent1 Acylation (DCM Solvent) intermediate Boc-Protected Intermediate reagent1->intermediate reagent2 Trifluoroacetic Acid (TFA) or HCl intermediate->reagent2 Acidic Cleavage of Boc Group final_product 1-Cyclohexanecarbonyl- piperidin-4-amine reagent2->final_product

Caption: Synthetic workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Protocol 2.1: Synthesis via N-Acylation of Boc-4-aminopiperidine

This protocol describes a standard laboratory-scale synthesis.

  • Reaction Setup: To a solution of 1-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (TEA, 1.5 eq). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Add cyclohexanecarbonyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes. The choice of an acyl chloride is deliberate; it is highly reactive and drives the reaction to completion efficiently at low temperatures. The TEA is essential to neutralize the HCl byproduct, preventing protonation of the starting amine.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

  • Deprotection: Dissolve the crude intermediate in DCM (approx. 0.2 M). Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. The large excess of strong acid ensures complete and rapid cleavage of the acid-labile Boc protecting group.

  • Isolation and Purification: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with 1M NaOH solution to neutralize excess acid and deprotonate the product's amine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, using a gradient of methanol in DCM) to afford the pure 1-Cyclohexanecarbonylpiperidin-4-amine.

Section 3: Analytical Characterization Workflow

A single analytical technique is insufficient for the unambiguous characterization of a novel or synthesized compound. A multi-faceted approach is required, where each technique provides orthogonal and confirmatory data. This workflow ensures both structural verification and purity assessment.

Analytical_Workflow cluster_main Comprehensive Characterization cluster_structure Structural Elucidation cluster_purity Purity & Quantification start Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (LC-MS) start->ms ir IR Spectroscopy start->ir hplc HPLC Analysis start->hplc final Characterized Compound (Structure & Purity Confirmed) nmr->final ms->final ir->final hplc->final

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of the molecule.

Rationale: ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The distinct chemical environments of the cyclohexyl and piperidine rings, particularly the axial and equatorial protons, provide a unique fingerprint for the molecule.[1][2]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
Amide C=O -~175Characteristic deshielded carbonyl carbon.
Piperidine C4-H ~2.7-2.9~50Proton adjacent to the primary amine.
Piperidine C2/C6-H (axial/eq) ~3.0-3.2 (ax), ~4.5-4.7 (eq)~45Diastereotopic protons adjacent to the amide nitrogen, often showing complex splitting.
Piperidine C3/C5-H (axial/eq) ~1.3-1.5 (ax), ~1.9-2.1 (eq)~30Typical aliphatic piperidine signals.
Amine -NH₂ ~1.5-2.5 (broad)-Broad, exchangeable signal.
Cyclohexyl C1-H ~2.2-2.4~43Proton alpha to the carbonyl group.
Cyclohexyl -CH₂- ~1.1-1.9~25-30Overlapping multiplets for the remaining cyclohexyl protons.
Protocol 3.1.1: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Rationale: Electrospray ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) can confirm the molecular formula with high accuracy. The fragmentation pattern helps to verify the connectivity of the piperidine and cyclohexyl moieties.[1][3]

Table 3: Predicted ESI-MS Fragmentation

m/z ValueIonInterpretation
227.1808 [M+H]⁺Protonated molecular ion; confirms the molecular weight.
111.0862 [C₇H₁₁O]⁺Cyclohexanecarbonyl cation, resulting from cleavage of the amide bond.
99.1022 [C₅H₁₁N₂]⁺4-aminopiperidine fragment after loss of the cyclohexanecarbonyl group.
Protocol 3.2.1: LC-MS Analysis
  • System: Utilize an HPLC system coupled to a triple quadrupole or TOF mass spectrometer with an ESI source.[4]

  • Chromatography: Inject a ~1 mg/mL solution onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Elute with a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). Formic acid is used to ensure efficient protonation of the analyte for positive ion mode detection.

  • MS Detection: Operate the mass spectrometer in positive ion ESI mode, scanning a mass range of m/z 50-500. For structural confirmation, perform tandem MS (MS/MS) on the parent ion (m/z 227.2) to observe the characteristic fragments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small organic molecules.

Rationale: A well-developed HPLC method can separate the target compound from starting materials, byproducts, and other impurities. UV detection is suitable due to the presence of the amide chromophore.

Protocol 3.3.1: Reverse-Phase HPLC for Purity Analysis
  • System: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% TFA or formic acid as a modifier). A typical starting condition would be 30:70 acetonitrile:water.

  • Detection: Monitor the elution at 210 nm, where the amide bond exhibits absorbance.

  • Analysis: Integrate the peak area of the main product and any impurities. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is generally required for use in subsequent research applications.

Section 4: Applications in Research and Drug Development

The true value of 1-Cyclohexanecarbonylpiperidin-4-amine lies in its role as a versatile chemical scaffold. The primary amine at the 4-position is a nucleophilic handle that allows for a vast array of chemical modifications through reactions like reductive amination, acylation, sulfonylation, and urea/thiourea formation. This facilitates the rapid generation of diverse compound libraries for high-throughput screening.[5]

Derivatives of the 4-aminopiperidine core have demonstrated significant biological activity in numerous areas:

  • Antifungal Agents: N-alkylated 4-aminopiperidines have shown remarkable activity against clinically relevant fungal isolates by inhibiting ergosterol biosynthesis.[2]

  • DPP-4 Inhibitors: The piperidine scaffold is integral to the design of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes treatment.[6]

  • FXR Agonists: Piperidine derivatives have been developed as potent and selective farnesoid X receptor (FXR) partial agonists for treating metabolic disorders.[7]

  • Antimicrobial and Anti-inflammatory Agents: The piperidin-4-one precursor to this scaffold is used to synthesize compounds with antioxidant and anti-inflammatory properties.[8][9][10]

The cyclohexanecarbonyl group on the piperidine nitrogen serves to add lipophilicity and a specific steric profile, which can be crucial for optimizing a compound's fit within a target's binding pocket and improving its pharmacokinetic properties.

Section 5: Safety and Handling

While specific toxicity data for this compound is not widely available, its structure suggests that standard precautions for handling organic amines and amides should be followed. Related compounds are classified as irritants and may cause skin and serious eye damage.[11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

1-Cyclohexanecarbonylpiperidin-4-amine is more than a simple chemical; it is a strategic tool for the medicinal chemist. Its well-defined structure, accessible synthesis, and versatile reactivity make it an invaluable starting point for the discovery of novel therapeutics. The comprehensive characterization workflow detailed in this guide—combining NMR, MS, and HPLC—provides the necessary framework for researchers to confidently verify the identity and purity of this compound, ensuring the integrity and reproducibility of their downstream applications in the pursuit of new medicines.

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Exploratory

Predicted Mechanism of Action for 1-Cyclohexanecarbonylpiperidin-4-amine: A Framework for Target Identification and Validation

An In-Depth Technical Guide Abstract: This technical guide outlines a predictive framework for elucidating the mechanism of action for the novel chemical entity, 1-Cyclohexanecarbonylpiperidin-4-amine. In the absence of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This technical guide outlines a predictive framework for elucidating the mechanism of action for the novel chemical entity, 1-Cyclohexanecarbonylpiperidin-4-amine. In the absence of empirical data, this document leverages structural analogy and computational modeling to hypothesize a primary mechanism centered on G-Protein Coupled Receptor (GPCR) modulation. We present a comprehensive, multi-stage workflow encompassing in-silico prediction and in-vitro validation. This guide is intended for researchers, scientists, and drug development professionals, providing detailed, self-validating experimental protocols and the scientific rationale underpinning each stage of the investigation. Our approach is designed to systematically de-risk and characterize novel compounds, accelerating their journey from discovery to potential clinical candidates.

Introduction and Rationale

The compound 1-Cyclohexanecarbonylpiperidin-4-amine is a novel small molecule featuring two key structural motifs: a piperidine ring and an N-acyl cyclohexyl group. The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs targeting the central nervous system (CNS) and other systems.[1][2][3] Its derivatives are known to interact with a wide array of biological targets, most notably G-Protein Coupled Receptors (GPCRs), ion channels, and various enzymes.[3] The cyclohexanecarbonyl moiety adds significant lipophilicity and conformational rigidity, which can enhance binding affinity and influence pharmacokinetic properties.[4]

Given the prevalence of the piperidine core in neurologically active agents, we hypothesize that 1-Cyclohexanecarbonylpiperidin-4-amine is a modulator of a Class A GPCR, potentially one involved in neurotransmission.

This guide details a systematic approach to test this hypothesis, beginning with computational predictions to refine potential targets and assess drug-like properties, followed by a rigorous in-vitro experimental cascade to validate these predictions and characterize the compound's pharmacological profile.

Stage 1: In-Silico Prediction and Target Prioritization Workflow

The initial phase of our investigation utilizes computational tools to build a preliminary profile of the compound. This cost-effective approach allows for early identification of potential biological targets and flags possible liabilities before committing to resource-intensive wet lab experiments.[5]

Workflow for In-Silico Analysis

The following diagram outlines the sequential steps in our computational analysis.

InSilicoWorkflow cluster_0 Compound Input cluster_1 ADMET & Physicochemical Prediction cluster_2 Target Identification cluster_3 Target Validation & Analysis cluster_4 Output start SMILES or SDF of Compound admet ADMET Prediction (ProTox-II, SwissADME) start->admet Analyze Drug-Likeness pharm Pharmacophore Modeling & Virtual Screening (Pharmit, LigandScout) admet->pharm Identify Potential Targets reverse_dock Reverse Docking (idTarget, TarFisDock) admet->reverse_dock docking Molecular Docking (AutoDock, GOLD) pharm->docking Refine & Validate Interactions reverse_dock->docking binding_analysis Binding Mode Analysis docking->binding_analysis output Prioritized Target List Predicted ADMET Profile Binding Hypotheses binding_analysis->output

Caption: In-Silico workflow from compound input to target hypothesis generation.

ADMET and Physicochemical Profiling

Causality: Before investigating the mechanism of action, it is crucial to assess the compound's fundamental absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This step helps predict potential liabilities and determines if the molecule possesses drug-like characteristics.[6][7]

Protocol:

  • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-Cyclohexanecarbonylpiperidin-4-amine.

  • Submit the structure to publicly available web servers such as ProTox-II for toxicity prediction and SwissADME for physicochemical properties and pharmacokinetic predictions.[6][7]

  • Analyze the outputs, focusing on parameters like Lipinski's Rule of Five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and predicted toxicity endpoints (e.g., hepatotoxicity, carcinogenicity).

Data Presentation: The predicted properties should be summarized in a table for clear assessment.

PropertyPredicted ValueAcceptable RangeSource
Molecular Weight ( g/mol )e.g., 224.34< 500SwissADME
LogPe.g., 2.5< 5SwissADME
Hydrogen Bond Donorse.g., 1< 5SwissADME
Hydrogen Bond Acceptorse.g., 2< 10SwissADME
BBB Permeante.g., YesN/ASwissADME
GI Absorptione.g., HighHighSwissADME
Predicted LD50 (mg/kg)e.g., 450Class 4 (Harmful)ProTox-II[6]
Hepatotoxicitye.g., Low RiskLow RiskProTox-II[6]

Note: The values in the table are hypothetical and for illustrative purposes only.

Target Identification: Pharmacophore Modeling and Reverse Docking

Causality: To narrow down the vast number of potential biological targets, we employ two complementary ligand-based and structure-based approaches. Pharmacophore modeling identifies common 3D structural features among known active molecules, while reverse docking screens our compound against a library of known protein structures.[8][9]

Protocol - Pharmacophore Modeling:

  • Use a tool like Pharmit or LigandScout .[8][10]

  • Identify structurally similar compounds with known biological targets from databases like ChEMBL.

  • Align these known active ligands to generate a 3D pharmacophore model representing key interaction features (e.g., hydrogen bond donors/acceptors, hydrophobic centers).[11]

  • Screen a 3D conformational library of 1-Cyclohexanecarbonylpiperidin-4-amine against the generated pharmacophore to assess the fit.

Protocol - Reverse Docking:

  • Utilize a reverse docking server such as idTarget or TarFisDock .

  • Upload the 3D structure of 1-Cyclohexanecarbonylpiperidin-4-amine.

  • The server will dock the ligand into the binding sites of a large collection of proteins from the Protein Data Bank (PDB).

  • Analyze the results, which are typically ranked by docking score or binding energy, to identify a list of potential protein targets.[9]

Target Validation: Molecular Docking

Causality: Once a prioritized list of potential targets is generated, molecular docking is used to predict the specific binding mode and estimate the binding affinity of our compound to each target. This provides a structural basis for the hypothesized interaction.[12][13][14]

Protocol:

  • Obtain the 3D crystal structures of the top-ranked potential targets from the PDB.

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding pocket.

  • Prepare the ligand structure by generating a low-energy 3D conformation.

  • Use molecular docking software, such as AutoDock or GOLD , to dock the ligand into the defined binding site of the receptor.[9][15]

  • Analyze the resulting poses and scoring functions. The best pose is the one with the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key residues in the binding pocket.

Stage 2: In-Vitro Validation and Mechanistic Elucidation

Following the in-silico analysis, a targeted in-vitro experimental plan is executed to validate the computational predictions and definitively characterize the compound's mechanism of action.

Initial Safety and Off-Target Profiling

Causality: Before focusing on the primary hypothesis, a broad in-vitro safety pharmacology screen is essential to identify potential off-target activities that could lead to adverse effects. This is a critical step for early de-risking.[16][17][18]

Protocol - Broad Panel Screening:

  • Engage a contract research organization (CRO) that offers comprehensive safety screening panels (e.g., Eurofins Discovery's SafetyScreen™, Charles River's ChanTest®).[5][18]

  • Submit the compound for screening at a standard concentration (e.g., 10 µM) against a panel of ~40-50 common off-targets, including various GPCRs, ion channels, transporters, and enzymes.

  • Analyze the data, typically provided as percent inhibition or activation. A significant interaction is usually defined as >50% inhibition or activation.

Primary Hypothesis Validation: GPCR Target Engagement

Assuming the in-silico predictions and our primary hypothesis point towards a specific GPCR (e.g., a dopamine or serotonin receptor), the next step is to confirm direct binding and functional modulation.

Protocol - Radioligand Binding Assay: Causality: This assay directly measures the ability of the test compound to compete with a known radiolabeled ligand for binding to the target receptor, thereby confirming target engagement and determining binding affinity (Ki).[19]

  • Materials: Cell membranes expressing the target GPCR, a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors), test compound, filtration apparatus, scintillation fluid, and counter.

  • Preparation: Prepare serial dilutions of 1-Cyclohexanecarbonylpiperidin-4-amine.

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Incubate to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol - GPCR Functional Assays (cAMP or Calcium Flux): Causality: After confirming binding, a functional assay is required to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation).[20][21] The choice of assay depends on the GPCR's signaling pathway (Gs/Gi or Gq).

  • For Gs/Gi-coupled receptors (cAMP Assay):

    • Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO-K1).

    • Agonist Mode: Treat cells with increasing concentrations of the test compound and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or luminescence-based).

    • Antagonist Mode: Pre-incubate cells with increasing concentrations of the test compound, then stimulate with a known agonist at its EC80 concentration. Measure the inhibition of the agonist-induced cAMP response.

    • Data Analysis: Plot the response (cAMP levels) against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).

  • For Gq-coupled receptors (Calcium Flux Assay):

    • Cell Culture & Dye Loading: Use a cell line expressing the target receptor. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Measurement: Use a plate reader with an integrated fluid dispenser (e.g., FLIPR) to measure fluorescence before and after the addition of the compound.

    • Agonist/Antagonist Modes: Perform agonist and antagonist mode experiments as described for the cAMP assay.

    • Data Analysis: Plot the change in fluorescence against the log concentration to determine EC50 or IC50 values.

Predicted Signaling Pathway (Hypothetical GPCR Antagonist)

SignalingPathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Endogenous Agonist GPCR Target GPCR (e.g., D2 Receptor) Agonist->GPCR Binds & Activates Compound 1-Cyclohexanecarbonyl- piperidin-4-amine Compound->GPCR Binds & Blocks (Antagonist) G_Protein Gαi/βγ GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits G_Protein->AC cAMP cAMP AC->cAMP Converts ATP to cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activates cAMP->PKA Response Cellular Response (Blocked) PKA->Response Phosphorylates Targets PKA->Response

Caption: Hypothesized antagonist action at a Gi-coupled GPCR.

Secondary Mechanism Exploration: Kinase and Ion Channel Assays

Causality: If the GPCR hypothesis is not supported by the data, or if in-silico predictions suggest other strong possibilities, targeted assays against other major drug target families are warranted. Kinases and ion channels are common targets for piperidine-containing molecules.[2]

Protocol - General Kinase Inhibition Assay (Luminescence-Based): Causality: This assay determines if the compound inhibits the activity of a kinase by measuring the amount of ATP consumed (or ADP produced) during a phosphorylation reaction.[22][23]

  • Materials: Kinase of interest, kinase substrate, ATP, kinase assay buffer, and a luminescence-based detection kit (e.g., ADP-Glo™).

  • Reaction Setup: In a 96-well plate, pre-incubate the kinase with serial dilutions of the test compound for ~15 minutes.

  • Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and measure ADP production by adding the detection reagents according to the kit manufacturer's protocol.[23]

  • Data Analysis: Measure luminescence. Plot the signal against the log concentration of the inhibitor to determine the IC50 value.[22]

Protocol - Ion Channel Screening (Automated Patch Clamp): Causality: To assess activity against voltage-gated or ligand-gated ion channels, automated patch clamp provides a high-throughput method to measure ion currents in cells expressing the channel of interest.[24][25][26]

  • Cell Lines: Use cell lines stably expressing the ion channel of interest (e.g., Nav1.5, hERG).

  • Platform: Utilize an automated patch clamp platform (e.g., QPatch or Patchliner).

  • Procedure: Cells are captured, and a gigaseal is formed. The cell membrane is then ruptured to achieve whole-cell configuration.

  • Compound Application: The test compound is applied at various concentrations, and the effect on the ion current (elicited by a voltage step or ligand application) is measured.

  • Data Analysis: The percentage of current inhibition is plotted against the log concentration of the compound to determine an IC50.

Conclusion and Forward Look

This guide presents a robust, hypothesis-driven framework for the systematic elucidation of the mechanism of action for 1-Cyclohexanecarbonylpiperidin-4-amine. By integrating predictive in-silico modeling with a tiered in-vitro validation cascade, this workflow enables a thorough and efficient characterization of a novel compound's pharmacology. The initial hypothesis focuses on GPCR modulation, a common mechanism for piperidine-based molecules, while also providing validated protocols to explore other high-probability target classes. The successful execution of this plan will yield a comprehensive pharmacological profile, including primary mechanism, target affinity, functional activity, and potential off-target liabilities, thereby providing the critical data needed to make informed decisions on the future development of this compound.

References

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  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). toxCSM: Comprehensive Prediction of Small Molecule Toxicity Profiles. bioRxiv.
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  • Patlewicz, G., Jeliazkova, N., Safford, R. J., Worth, A. P., & Aleksiev, B. (2010). Review of Software Tools for Toxicity Prediction.
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  • Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. Retrieved from [Link]

  • Zhou, Y., Xia, T., & He, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 709959.
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Protocols & Analytical Methods

Method

Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine: An Application Note and Protocol

Introduction: The Significance of the N-Acylpiperidine Scaffold The 4-aminopiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the N-Acylpiperidine Scaffold

The 4-aminopiperidine framework is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents. Its intrinsic properties, including its three-dimensional structure and basic nitrogen atom, allow for favorable interactions with a multitude of biological targets. The acylation of the exocyclic amine at the 4-position to introduce functionalities like the cyclohexanecarbonyl group can significantly modulate the parent molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This modification can, in turn, fine-tune the compound's pharmacokinetic and pharmacodynamic profile, making 1-Cyclohexanecarbonylpiperidin-4-amine a valuable building block in drug discovery programs targeting G-protein coupled receptors, ion channels, and enzymes.[1][2] This document provides a comprehensive guide to the synthesis of this key intermediate, detailing two robust protocols and offering insights into the underlying chemical principles.

Strategic Overview: Chemoselectivity in the Acylation of 4-Aminopiperidine

The synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine from 4-aminopiperidine presents a classic case of chemoselectivity. The starting material possesses two nucleophilic nitrogen atoms: a primary exocyclic amine at the 4-position and a secondary endocyclic amine within the piperidine ring. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary amine. This inherent difference in reactivity allows for the selective acylation at the 4-amino group under controlled conditions, without the need for protecting the piperidine nitrogen. This principle underpins the synthetic strategies detailed below.

Protocol I: Acylation via Cyclohexanecarbonyl Chloride

This protocol employs the highly reactive cyclohexanecarbonyl chloride to acylate 4-aminopiperidine. The reaction is typically rapid and high-yielding. The use of a non-nucleophilic base is critical to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminopiperidine≥97%Commercially AvailableHandle under inert atmosphere; air sensitive.
Cyclohexanecarbonyl chloride≥98%Commercially AvailableCorrosive and moisture-sensitive.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly opened bottle.
Saturated aq. NaHCO₃Reagent Grade-Prepared in-house.
Anhydrous MgSO₄Reagent Grade-For drying.
Experimental Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-aminopiperidine (1.0 eq).

  • Dissolution: Dissolve the 4-aminopiperidine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.

  • Acyl Chloride Addition: Dissolve cyclohexanecarbonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x volume of the initial organic layer).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-Cyclohexanecarbonylpiperidin-4-amine as a solid.

Protocol II: Amide Coupling via Cyclohexanecarboxylic Acid and a Coupling Agent

This method offers an alternative to using a reactive acyl chloride and is often preferred when the acylating agent is not commercially available in its chloride form or when milder reaction conditions are desired. Here, cyclohexanecarboxylic acid is activated in situ using a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to form a highly reactive ester that readily couples with the amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Aminopiperidine≥97%Commercially AvailableHandle under inert atmosphere; air sensitive.
Cyclohexanecarboxylic acid≥98%Commercially Available
HATU≥98%Commercially AvailableMoisture sensitive.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or freshly opened bottle.
Ethyl acetate (EtOAc)Reagent Grade-For extraction.
Saturated aq. LiClReagent Grade-For washing.
Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add cyclohexanecarboxylic acid (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF) to a concentration of approximately 0.2 M.

  • Activation: Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 4-aminopiperidine (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with ethyl acetate (EtOAc) (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with saturated aqueous lithium chloride (LiCl) solution to remove residual DMF, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography as described in Protocol I.

Visualization of Synthetic Pathways

Reaction Mechanism: Acylation with Acyl Chloride

Acylation_Mechanism amine 4-Aminopiperidine intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack acyl_chloride Cyclohexanecarbonyl Chloride acyl_chloride->intermediate base Triethylamine salt Triethylammonium Chloride base->salt product 1-Cyclohexanecarbonyl- piperidin-4-amine intermediate->product Collapse & Chloride elimination hcl HCl intermediate->hcl hcl->salt Neutralization

Caption: Acylation of 4-aminopiperidine with cyclohexanecarbonyl chloride.

Experimental Workflow Overview

Experimental_Workflow start Start: 4-Aminopiperidine & Reagents reaction Reaction: - Acyl Chloride (Protocol I) - Coupling Agent (Protocol II) start->reaction monitoring Monitoring: TLC / LC-MS reaction->monitoring workup Aqueous Workup: Quenching & Extraction monitoring->workup purification Purification: Flash Column Chromatography workup->purification characterization Product Characterization: NMR, IR, MS, Purity Analysis purification->characterization final_product Final Product: 1-Cyclohexanecarbonyl- piperidin-4-amine characterization->final_product

Caption: General experimental workflow for the synthesis and analysis.

Product Characterization

While a dedicated publication with the complete spectral data for 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 78555-36-9) was not identified, the expected characterization data can be reliably predicted based on the analysis of its constituent parts and structurally similar N-acyl-4-aminopiperidines.

Technique Expected Observations
¹H NMR - Amide NH: A broad singlet or doublet (due to coupling with the adjacent CH) between δ 7.5-8.5 ppm. - Piperidine CH (adjacent to amide): A multiplet around δ 3.8-4.2 ppm. - Piperidine CH₂ (axial and equatorial): Complex multiplets between δ 1.2-2.0 ppm and δ 2.6-3.2 ppm. - Cyclohexyl CH (adjacent to carbonyl): A multiplet around δ 2.0-2.3 ppm. - Cyclohexyl CH₂: A series of broad multiplets between δ 1.0-1.9 ppm.
¹³C NMR - Amide Carbonyl (C=O): A signal in the range of δ 175-178 ppm. - Piperidine C4 (CH-NH): A signal around δ 45-50 ppm. - Piperidine C2/C6 (CH₂-NH-CH₂): Signals around δ 42-47 ppm. - Piperidine C3/C5 (CH₂-CH-CH₂): Signals around δ 30-35 ppm. - Cyclohexyl C1 (CH-C=O): A signal around δ 45-50 ppm. - Cyclohexyl Carbons: Signals in the aliphatic region between δ 25-35 ppm.
IR Spectroscopy - N-H Stretch (amide): A sharp to moderately broad band around 3300 cm⁻¹. - C-H Stretch (aliphatic): Multiple bands in the 2850-2950 cm⁻¹ region. - C=O Stretch (amide I): A strong, sharp absorption band around 1630-1650 cm⁻¹. - N-H Bend (amide II): A band around 1540-1560 cm⁻¹.
Mass Spectrometry (ESI+) - [M+H]⁺: The protonated molecule should be observed at m/z 211.18, corresponding to the molecular formula C₁₂H₂₃N₂O⁺.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Cause: Incomplete reaction or loss during workup.

    • Solution (Protocol I): Ensure the dropwise addition of the acyl chloride is slow and at 0 °C to prevent side reactions. Use of freshly distilled or anhydrous reagents is paramount.

    • Solution (Protocol II): Allow sufficient time for the pre-activation of the carboxylic acid. Ensure the DMF is truly anhydrous.

    • General Solution: During workup, perform multiple extractions to ensure complete recovery of the product.

  • Di-acylation (Acylation on Piperidine Nitrogen):

    • Cause: Use of excess acylating agent or prolonged reaction times at elevated temperatures.

    • Solution: Use of a slight excess (1.1 eq) of the acylating agent is generally sufficient. Maintain the recommended reaction temperature and time. The lower nucleophilicity of the secondary amine makes this a minor side reaction under the proposed conditions.

  • Product Purity Issues:

    • Cause: Residual starting materials or byproducts (e.g., triethylammonium chloride, diisopropylurea).

    • Solution: A thorough aqueous workup is essential. For Protocol I, washing with dilute acid (e.g., 1M HCl) can remove excess triethylamine. For Protocol II, multiple washes with water or LiCl solution are effective for removing DMF and urea byproducts. Effective column chromatography is key to achieving high purity.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Aminopiperidine: Is corrosive and can cause severe skin burns and eye damage. It is also flammable. Handle in an inert atmosphere as it is air-sensitive.[3]

  • Cyclohexanecarbonyl chloride: Is a corrosive liquid that reacts with water to produce HCl gas. It is a lachrymator and causes severe skin and eye burns. Handle with extreme care in a fume hood and avoid inhalation of vapors.[2][4]

  • HATU: Can be irritating to the eyes, respiratory system, and skin. Avoid inhalation of dust.

  • DCM and DMF: Are volatile organic solvents. Avoid inhalation and skin contact.

This guide provides a robust framework for the successful synthesis and characterization of 1-Cyclohexanecarbonylpiperidin-4-amine. Adherence to these protocols and safety guidelines will enable researchers to reliably produce this valuable intermediate for applications in drug discovery and development.

References

  • Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. PubMed. Available at: [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. PubMed. Available at: [Link]

  • Substituted 4-aminopiperidines having high in vitro affinity and selectivity for the cloned human dopamine D4 receptor. PubMed. Available at: [Link]

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Application

Application Notes and Protocols: The Utility of 1-Cyclohexanecarbonylpiperidin-4-amine in Modern Drug Discovery

Abstract The 1-cyclohexanecarbonylpiperidin-4-amine scaffold is a key structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent three-dimensional...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-cyclohexanecarbonylpiperidin-4-amine scaffold is a key structural motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent three-dimensional structure and the presence of modifiable functional groups allow for the fine-tuning of physicochemical and pharmacological properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold in drug discovery campaigns. We will delve into its significance, synthetic accessibility, and its role in the generation of potent and selective modulators of various biological targets. Detailed experimental protocols for the synthesis of derivatives and their subsequent evaluation in relevant biological assays are provided to facilitate the translation of conceptual ideas into tangible drug candidates.

Introduction: The Strategic Value of the 1-Cyclohexanecarbonylpiperidin-4-amine Scaffold

The piperidine ring is a prevalent heterocyclic motif found in a vast number of approved drugs and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. When combined with a cyclohexanecarbonyl group at the 1-position and an amine at the 4-position, the resulting 1-cyclohexanecarbonylpiperidin-4-amine core offers a unique combination of features that are highly advantageous for medicinal chemistry endeavors.

The cyclohexyl group provides a lipophilic handle that can be crucial for interactions with hydrophobic pockets in target proteins. The amide linkage introduces a rigidifying element and potential hydrogen bonding capabilities. Critically, the primary amine at the 4-position serves as a versatile synthetic handle for the introduction of a wide array of substituents, enabling the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).

This scaffold has been successfully employed in the development of inhibitors for a range of biological targets, including enzymes and receptors implicated in various disease states. For instance, derivatives of the broader 4-aminopiperidine scaffold have shown promise as inhibitors of hepatitis C virus (HCV) assembly, chemokine receptor 5 (CCR5) antagonists for HIV-1 entry inhibition, and modulators of the NLRP3 inflammasome.[2][3][4]

Physicochemical Properties and Synthetic Accessibility

A foundational understanding of the physicochemical properties of the core scaffold is essential for designing derivatives with favorable drug-like attributes.

PropertyValueSource
Molecular FormulaC12H22N2O[5]
Molecular Weight210.32 g/mol [5]
AppearanceWhite solid[5]
StorageRoom Temperature[5]

The synthesis of 1-cyclohexanecarbonylpiperidin-4-amine and its derivatives is generally straightforward, leveraging well-established synthetic methodologies. A common and efficient approach involves the acylation of a protected 4-aminopiperidine derivative, followed by deprotection.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for generating a library of derivatives based on the 1-cyclohexanecarbonylpiperidin-4-amine scaffold.

G cluster_0 Step 1: Protection & Acylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Derivatization Start 4-Amino-1-Boc-piperidine Acylation Acylation with Cyclohexanecarbonyl chloride Start->Acylation Base (e.g., Et3N), DCM Protected_Intermediate N-Boc-1-cyclohexanecarbonyl- piperidin-4-amine Acylation->Protected_Intermediate Deprotection Boc Deprotection Protected_Intermediate->Deprotection Acid (e.g., TFA or HCl) in DCM Core_Scaffold 1-Cyclohexanecarbonyl- piperidin-4-amine Deprotection->Core_Scaffold Derivatization Introduction of R group via: - Reductive Amination - Acylation - Sulfonylation - etc. Core_Scaffold->Derivatization Final_Compound Target Compound Library Derivatization->Final_Compound

Caption: General synthetic workflow for derivatization.

Application in Target-Oriented Drug Discovery

The true power of the 1-cyclohexanecarbonylpiperidin-4-amine scaffold lies in its adaptability to a multitude of drug discovery programs. The following sections outline its application in targeting specific protein classes and provide exemplary protocols.

Case Study: Development of Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and immunology. The 4-aminopiperidine moiety can serve as a versatile anchor for building potent and selective kinase inhibitors.[6] The primary amine can be functionalized to interact with the hinge region of the kinase, a common strategy for achieving high affinity.

3.1.1. Experimental Protocol: Synthesis of a Pyrimidine-Based Kinase Inhibitor Library

This protocol describes the synthesis of a small library of kinase inhibitors by coupling the 1-cyclohexanecarbonylpiperidin-4-amine core with various substituted pyrimidines.

Materials:

  • 1-Cyclohexanecarbonylpiperidin-4-amine

  • A selection of 2-chloro- or 2-fluoropyrimidines with diverse substituents at the 4- and 5-positions

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reverse-phase HPLC for purification

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a series of microwave vials, dissolve 1-cyclohexanecarbonylpiperidin-4-amine (1.0 eq.) and a substituted 2-halopyrimidine (1.1 eq.) in DMF or DMSO.

  • Base Addition: Add DIPEA (2.0 eq.) to each vial.

  • Microwave Irradiation: Seal the vials and heat in a microwave reactor at 120-150 °C for 30-60 minutes. The reaction progress can be monitored by LC-MS.

  • Work-up: Upon completion, allow the reaction mixtures to cool to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by reverse-phase HPLC.

  • Characterization: Confirm the structure and purity of the final compounds using LC-MS and NMR spectroscopy.

Rationale: The use of microwave irradiation accelerates the nucleophilic aromatic substitution reaction, allowing for the rapid generation of a diverse library of compounds. The choice of solvent and base is critical for ensuring efficient reaction kinetics and minimizing side products.

3.1.2. Biological Evaluation: In Vitro Kinase Inhibition Assay

The synthesized compounds can be screened against a panel of kinases to determine their inhibitory activity and selectivity.

Materials:

  • Kinase of interest and its substrate

  • ATP

  • Assay buffer (specific to the kinase)

  • Synthesized compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and dispense them into the 384-well plates.

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the enzymatic reaction. Incubate at the optimal temperature for the kinase.

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence or fluorescence signal and calculate the percent inhibition for each compound concentration. Determine the IC50 values by fitting the data to a dose-response curve.

Application in Targeting G-Protein Coupled Receptors (GPCRs)

The 4-aminopiperidine scaffold is also valuable for the design of ligands for GPCRs. The ability to introduce diverse substituents allows for the modulation of receptor affinity and functional activity (agonist, antagonist, or inverse agonist). For instance, analogs of 4-aminopiperidine have been investigated as CCR2 antagonists.[7]

3.2.1. Signaling Pathway Diagram

The following diagram illustrates a generalized GPCR signaling cascade that can be modulated by ligands derived from the 1-cyclohexanecarbonylpiperidin-4-amine scaffold.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Scaffold-based Ligand GPCR GPCR Ligand->GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Generalized GPCR signaling pathway.

In Silico and ADMET Profiling

In modern drug discovery, in silico modeling and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial. The physicochemical properties of the 1-cyclohexanecarbonylpiperidin-4-amine scaffold can be readily modeled and predicted.

In Silico ADMET Prediction

Web-based tools and specialized software can be used to predict the ADMET properties of designed derivatives. For example, the SwissADME web server can provide valuable insights into parameters like lipophilicity (logP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes.[1]

Table of Predicted ADMET Properties for the Core Scaffold:

ParameterPredicted ValueSignificance
Lipophilicity (iLogP)1.85Within the desirable range for oral bioavailability.
Water SolubilitySolubleFavorable for formulation and absorption.
Drug-LikenessObeys Lipinski's Rule of FiveIndicates good potential for oral bioavailability.
CYP InhibitionPotential inhibitor of CYP2D6Warrants experimental investigation.

Note: These are predicted values and should be experimentally verified.

Conclusion and Future Directions

The 1-cyclohexanecarbonylpiperidin-4-amine scaffold represents a highly valuable and versatile starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with its favorable physicochemical properties, makes it an attractive core for building libraries of compounds with diverse biological activities. Future efforts in this area will likely focus on the application of this scaffold in emerging therapeutic areas and the use of advanced computational methods to guide the design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

References

  • PubChem. 1-Cyclopropanecarbonylpiperidin-4-amine. Available at: [Link]

  • Google Patents. EP4402276A1 - Process to produce (1 r, 4 r)-4-substituted cyclohexane-1-amines.
  • MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Available at: [Link]

  • PubMed. Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Available at: [Link]

  • PubMed Central. Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Available at: [Link]

  • PubMed Central. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available at: [Link]

  • PubChem. 1-Cyclohexylpiperidin-4-amine. Available at: [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • MDPI. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

  • PubMed. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Available at: [Link]

  • PubMed. Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Available at: [Link]

  • PubChem. 4-Cyclopentylpiperazin-1-amine. Available at: [Link]

  • PubMed Central. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Available at: [Link]

  • PubMed Central. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available at: [Link]

  • PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Available at: [Link]

  • MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Available at: [Link]

  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available at: [Link]

  • PubMed. Synthesis and evaluation of in vitro antimycobacterial activity of novel 1H-benzo[d]imidazole derivatives and analogues. Available at: [Link]

  • PubMed. Elucidation of the in vitro and in vivo activities of bridged 1,2,4-trioxolanes, bridged 1,2,4,5-tetraoxanes, tricyclic monoperoxides, silyl peroxides, and hydroxylamine derivatives against Schistosoma mansoni. Available at: [Link]

  • PubMed Central. Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. Available at: [Link]

  • PubMed. Benzoxazine: a privileged scaffold in medicinal chemistry. Available at: [Link]

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Method

Application Notes &amp; Protocols: The 1-Cyclohexanecarbonylpiperidin-4-amine Scaffold in Modern Medicinal Chemistry

Introduction: The Power of the Privileged Scaffold In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of efficient medicinal chemistry. These are molecular framework...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, the concept of the "privileged scaffold" remains a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, often unrelated, biological targets through versatile and specific interactions. The 1-cyclohexanecarbonylpiperidin-4-amine structure represents a quintessential example of such a scaffold. Its inherent three-dimensional architecture combines several key features that make it an exceptional starting point for library synthesis and lead optimization.

This scaffold is composed of:

  • A cyclohexane ring , which provides a well-defined, lipophilic anchor that can effectively occupy hydrophobic pockets within target proteins. Its conformational rigidity helps in reducing the entropic penalty upon binding.

  • An amide linker , a critical pharmacophoric element that can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein backbones or side chains.

  • A 4-aminopiperidine core , which introduces a basic nitrogen atom that is often protonated at physiological pH. This positive charge can form crucial ionic interactions or salt bridges. Furthermore, the primary amine serves as a versatile chemical handle for introducing a wide array of substituents, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.

The strategic combination of these features has led to the successful application of this scaffold in developing modulators for diverse biological targets, ranging from G-protein coupled receptors (GPCRs) to viral proteins. This guide provides an in-depth analysis of the scaffold's properties, synthetic accessibility, and proven applications, complete with detailed experimental protocols for its synthesis and evaluation.

G cluster_scaffold 1-Cyclohexanecarbonylpiperidin-4-amine Core Structure cluster_features Key Pharmacophoric Features Scaffold A Cyclohexane Ring (Lipophilic Anchor) B Amide Linker (H-Bond Donor/Acceptor) C 4-Aminopiperidine Core (Basic Center & Diversification Point)

Caption: Core structure and key features of the scaffold.

Physicochemical Profile and Drug-Likeness

A scaffold's utility is fundamentally linked to its ability to produce derivatives with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The 1-cyclohexanecarbonylpiperidin-4-amine core is an excellent starting point for developing orally bioavailable drugs, as its derivatives often fall within the desired "drug-like" chemical space.

The scaffold itself contributes moderately to lipophilicity and molecular weight, leaving ample room for modification without violating common guidelines like Lipinski's Rule of Five. The presence of the basic amine and the polar amide group ensures a balanced topological polar surface area (TPSA), which is critical for membrane permeability and oral absorption.

PropertyCalculated Value (Core Scaffold)Significance in Drug Design
Molecular Weight (MW)224.35 g/mol Low starting weight allows for significant modification without becoming excessively large.
cLogP1.8 - 2.2Balanced lipophilicity, good for membrane permeability and avoiding metabolic instability.
Topological Polar Surface Area (TPSA)52.32 ŲTypically associated with good oral bioavailability.
Hydrogen Bond Donors2Provides key interaction points for target binding.
Hydrogen Bond Acceptors2Provides key interaction points for target binding.
Rotatable Bonds3Low number of rotatable bonds imparts conformational rigidity, favoring target binding.

Synthetic Strategies and Protocols

The modular nature of the scaffold lends itself to highly convergent and efficient synthetic routes. The primary strategy involves the coupling of two key building blocks: a protected 4-aminopiperidine and an activated cyclohexanecarboxylic acid derivative.

G Start1 N-Boc-4-aminopiperidine Coupling Amide Coupling (e.g., Schotten-Baumann) Start1->Coupling Start2 Cyclohexanecarbonyl chloride Start2->Coupling Protected Protected Scaffold Coupling->Protected Step 1 Deprotection Boc Deprotection (e.g., TFA) Protected->Deprotection Step 2 Core Core Scaffold (1-Cyclohexanecarbonyl- piperidin-4-amine) Deprotection->Core Step 3 Diversification Functionalization (Reductive Amination, Alkylation, etc.) Core->Diversification Step 4 Library Derivative Library Diversification->Library

Caption: General synthetic workflow for the scaffold.

Protocol 1: Synthesis of the Core Scaffold

This protocol details the synthesis of the hydrochloride salt of 1-cyclohexanecarbonylpiperidin-4-amine, a stable and readily usable form of the core scaffold.

Step 1: Amide Coupling to form tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

  • Rationale: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group to prevent its reaction during the amide coupling, ensuring regioselectivity. Triethylamine (TEA) is used as a mild base to neutralize the HCl generated during the reaction.

  • Procedure: a. Dissolve N-Boc-4-aminopiperidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (1.2 eq) to the solution. d. Add cyclohexanecarbonyl chloride (1.1 eq) dropwise over 10 minutes, maintaining the temperature at 0 °C. e. Allow the reaction to warm to room temperature and stir for 4-6 hours. f. Monitor reaction completion by TLC or LC-MS. g. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. h. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the protected intermediate as a white solid.

Step 2: Boc Deprotection to yield 1-Cyclohexanecarbonylpiperidin-4-amine hydrochloride

  • Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc protecting group. The final product is converted to its hydrochloride salt to improve stability and handling.

  • Procedure: a. Dissolve the purified product from Step 1 in DCM (approx. 0.2 M). b. Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. c. Monitor deprotection by LC-MS. d. Once complete, concentrate the reaction mixture in vacuo. e. Dissolve the resulting residue in a minimal amount of methanol and add a solution of 4M HCl in 1,4-dioxane until the pH is ~2. f. Add diethyl ether to precipitate the hydrochloride salt. g. Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Applications in Medicinal Chemistry: Case Studies

The versatility of the scaffold is best demonstrated through its successful application in drug discovery programs.

Case Study 1: CCR5 Antagonists for HIV-1 Inhibition

The C-C chemokine receptor type 5 (CCR5) is a co-receptor essential for the entry of the most common strains of HIV-1 into host T-cells. Small molecules that block this receptor are effective antiretroviral agents. The 4-aminopiperidine motif is a well-established pharmacophore in potent CCR5 antagonists.[1]

  • Scaffold Role: In this context, the protonated 4-aminopiperidine core forms a critical salt bridge with a key acidic residue (Asp or Glu) in the CCR5 binding pocket. The cyclohexanecarbonyl moiety serves as a "western" hydrophobic substituent, occupying a lipophilic region of the receptor and contributing significantly to binding affinity.[1] Further derivatization at the 4-amino position allows for the introduction of additional groups to occupy other pockets and enhance potency and selectivity.[1]

Case Study 2: Inhibitors of Hepatitis C Virus (HCV) Assembly

Phenotypic screening campaigns identified the 4-aminopiperidine scaffold as a potent inhibitor of the HCV lifecycle.[2] Follow-up studies revealed that this chemotype specifically disrupts the assembly and release of infectious viral particles, a different mechanism from most approved direct-acting antivirals.[2]

  • Scaffold Role: The initial hit, featuring a 1-cyclohexanecarbonylpiperidin-4-amine core, was systematically optimized. A medicinal chemistry campaign explored various substituents on the 4-amino group, leading to derivatives with significantly improved potency and better ADME profiles.[2] This case study highlights the scaffold's value as a starting point for a hit-to-lead optimization campaign.

G Core Core Scaffold R_Group Chemical Diversification (R-groups) Core->R_Group Library Focused Library of Analogs R_Group->Library Screening Biological Screening (Binding & Functional Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->R_Group Iterative Design Lead Optimized Lead Compound SAR->Lead

Caption: Iterative cycle of scaffold-based drug design.

Biological Evaluation Protocols

Once a library of derivatives is synthesized, they must be evaluated for biological activity. The following are generalized protocols for assays relevant to the case studies discussed.

Protocol 2: CCR5 Competitive Binding Assay
  • Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled ligand (e.g., ³H-CCL5) from the CCR5 receptor expressed on a cell membrane preparation.

  • Procedure: a. Prepare cell membranes from a stable cell line overexpressing human CCR5 (e.g., HEK293 or CHO cells). b. In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well. c. Add the test compounds across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-labeled antagonist). d. Add the cell membrane preparation to initiate the binding reaction. e. Incubate for 60-90 minutes at room temperature with gentle agitation. f. Terminate the reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound ligand to pass through. g. Wash the filters with ice-cold assay buffer. h. Add scintillation cocktail to each well and measure the retained radioactivity using a scintillation counter. i. Calculate the percentage of specific binding inhibited by the test compound at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Anti-HCV Cell-Based Replicon Assay
  • Principle: This assay uses a human hepatoma cell line (e.g., Huh-7) that contains a subgenomic HCV replicon. The replicon RNA carries a reporter gene, such as luciferase, allowing for a quantitative measure of viral RNA replication.[2]

  • Procedure: a. Seed the HCV replicon-containing cells into 96-well plates and allow them to adhere overnight. b. Treat the cells with the test compounds across a range of concentrations (e.g., 8-point serial dilution). Include a known HCV inhibitor as a positive control and DMSO as a negative control. c. Incubate the plates for 48-72 hours under standard cell culture conditions (37 °C, 5% CO₂). d. At the end of the incubation, perform a parallel cytotoxicity assay (e.g., using CellTiter-Glo®) on a duplicate plate to assess compound toxicity. e. For the efficacy plate, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer. f. Normalize the luciferase signal to the cell viability data to correct for any antiproliferative effects. g. Plot the normalized data to generate dose-response curves and calculate the EC₅₀ (effective concentration) and CC₅₀ (cytotoxic concentration) values. The ratio of CC₅₀/EC₅₀ gives the selectivity index (SI).

Conclusion and Future Perspectives

The 1-cyclohexanecarbonylpiperidin-4-amine scaffold has proven its merit as a robust and versatile framework in medicinal chemistry. Its favorable physicochemical properties, coupled with straightforward and high-yielding synthetic routes, make it an attractive starting point for drug discovery campaigns targeting a wide array of diseases.

Future exploration could focus on several exciting avenues:

  • Stereochemical Control: Investigating the impact of stereoisomers, particularly the cis and trans relationship of substituents on the cyclohexane ring, could lead to compounds with improved potency and selectivity.[3]

  • New Target Classes: The scaffold's balanced features make it suitable for screening against other target classes, such as kinases, ion channels, and enzymes involved in neurodegenerative diseases.[4][5]

  • Bioisosteric Replacement: Systematically replacing the cyclohexane ring or the amide linker with other bioisosteres could unlock novel structure-activity relationships and improve pharmacokinetic profiles.

By leveraging the foundational knowledge outlined in these notes and protocols, researchers can continue to exploit the full potential of this powerful scaffold to develop the next generation of therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3163331, 1-Cyclopropanecarbonylpiperidin-4-amine. Available at: [Link]

  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Ugbe, F. A., et al. (2023). Combined QSAR Modeling, Molecular Docking Screening, and Pharmacokinetics Analyses for the Design of Novel 2, 6-Diarylidene Cyclohexanone Analogs as Potent Anti-Leishmanial Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

  • Deng, J., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • van der Wel, T., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry. Available at: [Link]

  • Rashid, R., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Nowak, M., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules. Available at: [Link]

  • Ahmad, A., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure. Available at: [Link]

  • Zhu, J., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols for Assessing the Biological Activity of 1-Cyclohexanecarbonylpiperidin-4-amine Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary The 1-cyclohexanecarbonylpiperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versat...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-cyclohexanecarbonylpiperidin-4-amine scaffold is a privileged structure in modern medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, antiproliferative, and receptor-modulating effects. This guide provides an in-depth exploration of the key biological activities associated with this compound class. It is designed to move beyond simple methodologies, offering detailed application notes that explain the scientific rationale behind experimental choices, step-by-step protocols for key assays, and guidance on data interpretation. The protocols are presented as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility. This document serves as a practical resource for researchers aiming to elucidate the therapeutic potential of novel 1-cyclohexanecarbonylpiperidin-4-amine derivatives.

Section 1: The 1-Cyclohexanecarbonylpiperidin-4-amine Scaffold: A Foundation for Diverse Bioactivity

Chemical Structure and Medicinal Significance

The core structure consists of a piperidine ring, a pharmacologically significant heterocycle, N-acylated with a cyclohexanecarbonyl group. The 4-amino group on the piperidine ring provides a crucial point for further derivatization, allowing for the fine-tuning of physicochemical properties and biological targets. Piperidine and its derivatives are common motifs in a wide range of pharmaceuticals, including antihistamines, opioids, and antipsychotics.[1] The combination of the rigid cyclohexane ring and the flexible piperidine core creates a three-dimensional structure that can effectively interact with diverse biological macromolecules.

Overview of Key Biological Activities

Derivatives built upon this scaffold have been investigated for a wide array of therapeutic applications. The specific biological activity is largely dictated by the nature and position of substituents on the core structure. Notable activities reported in the literature include:

  • Anti-inflammatory and Antioxidant Activity: Many derivatives exhibit potent anti-inflammatory effects, often linked to the inhibition of key enzymes like cyclooxygenase (COX) and scavenging of reactive oxygen species.[1][2][3]

  • Antimicrobial and Anti-mycobacterial Activity: The scaffold has been successfully modified to create compounds with significant activity against various bacterial strains, including Mycobacterium tuberculosis.[4][5][6]

  • Antiproliferative and Cytotoxic Activity: Certain derivatives show promise as anticancer agents, demonstrating cytotoxicity against various cancer cell lines, sometimes through the modulation of specific targets like the sigma-1 (σ1) receptor.[7]

  • Central Nervous System (CNS) and Receptor Modulation: The piperidine core is a well-established CNS pharmacophore. Derivatives have been developed as potent σ1 receptor ligands and CCR5 receptor antagonists, the latter being relevant for anti-HIV therapy.[7][8]

  • Analgesic and Antiplatelet Effects: Some compounds have been shown to possess pain-relieving properties and the ability to inhibit platelet aggregation.[9]

General Synthetic Strategies

The synthesis of these derivatives often begins with a piperidin-4-one or isonipecotate starting material.[1][8] Key synthetic steps can include alkylation to introduce substituents at the 4-position of the piperidine ring, followed by functional group transformations like the Curtius rearrangement to form the crucial 4-amino group.[8] The final acylation with a cyclohexanecarbonyl chloride or a related activated acid completes the core structure. This modular synthesis approach allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

Section 2: Investigating Anti-inflammatory & Antioxidant Potential

Application Note: Targeting Inflammation and Oxidative Stress

Chronic inflammation and oxidative stress are underlying factors in a multitude of diseases, including arthritis, cardiovascular disease, and neurodegeneration. A key enzyme family in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 (constitutively expressed, involved in homeostatic functions) and COX-2 (inducible at sites of inflammation). Selective inhibition of COX-2 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[3] Concurrently, compounds that can neutralize reactive oxygen species (ROS) possess antioxidant activity, which can mitigate cellular damage. The 1-cyclohexanecarbonylpiperidin-4-amine scaffold provides a promising framework for developing dual-action anti-inflammatory and antioxidant agents.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Principle of the Assay: This protocol measures the ability of a test compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes. The assay quantifies the oxidation of N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) by the heme group in the active site of the COX enzyme, which produces a colored product measured spectrophotometrically at 595 nm.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • TMPD (colorimetric probe)

  • Test compounds dissolved in DMSO

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer containing the heme cofactor. Keep on ice.

  • Compound Plating: Add 1 µL of test compound dilutions (in DMSO) to the wells of a 96-well plate. For controls, add 1 µL of DMSO (vehicle control) or 1 µL of control inhibitors (Celecoxib, Indomethacin).

  • Enzyme Addition: To each well, add 150 µL of the prepared enzyme solution (run COX-1 and COX-2 assays on separate plates).

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow the compounds to bind to the enzymes.

  • Reaction Initiation: Add 20 µL of a solution containing arachidonic acid and TMPD to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 595 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V_compound / V_vehicle)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Critical Parameters & Causality:

  • Vehicle Control (DMSO): Essential for determining the 100% enzyme activity baseline and ensuring the solvent does not interfere with the assay.

  • Pre-incubation Step: This step is crucial to allow time-dependent or slow-binding inhibitors to reach equilibrium with the enzyme before the substrate is introduced, ensuring an accurate measure of potency.

  • Selective Controls: Using both a non-selective (Indomethacin) and a selective (Celecoxib) inhibitor helps validate the assay's ability to distinguish between isoforms.

Data Presentation: COX Inhibition Profile
Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀)
Derivative A15.20.8517.9
Derivative B> 502.1> 23.8
Celecoxib25.50.08> 300
Indomethacin0.120.280.43

This table presents hypothetical data for illustrative purposes.

Section 3: Assessing Antimicrobial Potential

Application Note: A Scaffold for Novel Antibacterials

The rise of antibiotic-resistant bacteria necessitates the discovery of new chemical entities with novel mechanisms of action. The 1-cyclohexanecarbonylpiperidin-4-amine core has been identified as a viable starting point for developing new antibacterial agents, particularly against challenging pathogens like Mycobacterium tuberculosis (Mtb).[4] One promising target in Mtb is the menaquinone (MK) biosynthesis pathway, which is essential for bacterial respiration and is absent in humans.[5] Inhibitors of enzymes in this pathway, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), represent a targeted therapeutic approach.[5]

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Principle of the Assay: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The assay is performed in a 96-well plate format, allowing for the simultaneous testing of multiple compounds and concentrations.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, M. smegmatis as a surrogate for Mtb)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9 for mycobacteria)

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ampicillin, Rifampicin) as positive controls

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Resazurin solution (viability indicator, optional)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of each test compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Control Wells:

    • Vehicle Control: Wells containing 100 µL of broth and the highest concentration of DMSO used.

    • Growth Control: Wells containing 100 µL of broth only.

    • Positive Control: Wells containing serial dilutions of a standard antibiotic.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except for a sterility control well, which contains only broth). The final volume is now 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours (or longer for slow-growing mycobacteria).

  • Reading Results:

    • Visual Inspection: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

    • (Optional) Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.

  • Data Recording: Record the MIC value for each compound against each bacterial strain.

Critical Parameters & Causality:

  • Standardized Inoculum: The density of the starting bacterial culture is critical. Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MIC values. Too low an inoculum may not produce visible growth even in control wells.

  • Growth Control: This well is essential to confirm that the bacteria are viable and that the incubation conditions are suitable for growth. Without visible growth here, the entire plate is invalid.

Section 4: Evaluation of Antiproliferative Activity

Application Note: Targeting Cancer Cell Proliferation

The ability to inhibit the growth of cancer cells is a hallmark of potential chemotherapeutic agents. The 1-cyclohexanecarbonylpiperidin-4-amine derivatives have shown antiproliferative effects against various cancer cell lines.[7] The mechanism can be multifaceted, potentially involving the modulation of signaling pathways crucial for cell survival and proliferation. For instance, ligands of the σ1 receptor, an intracellular chaperone protein often overexpressed in tumors, can induce apoptosis and inhibit cell growth.[7] A fundamental first step in evaluating these compounds is to determine their general cytotoxicity against cancer cells.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial reductase enzymes cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., A427 lung cancer, DU145 prostate cancer)[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Doxorubicin or Paclitaxel (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Sterile 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in living cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = 100 * (Abs_compound / Abs_vehicle).

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀/IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Visualization of Experimental Workflows

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate for 24h (Allow Attachment) seed->incubate1 treat Treat Cells with Compound Dilutions incubate1->treat incubate2 Incubate for 48-72h (Compound Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analysis Data Analysis (Calculate IC50) read->analysis

Caption: Workflow diagram of the MTT assay for cytotoxicity testing.

Screening_Funnel cluster_0 Stage 1: Synthesis & Primary Screening cluster_1 Stage 2: Hit Validation cluster_2 Stage 3: Lead Optimization cluster_3 Stage 4: Preclinical synthesis Synthesis of Derivative Library primary_screen Primary Screens (e.g., COX-2, MIC, MTT) synthesis->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response selectivity Selectivity Assays (e.g., COX-1 vs COX-2) dose_response->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar admet In Vitro ADMET (Toxicity, Metabolism) sar->admet invivo In Vivo Efficacy Models (e.g., Animal Models of Inflammation) admet->invivo

Caption: A logical workflow for drug discovery using the described assays.

Section 5: Concluding Remarks and Future Directions

The 1-cyclohexanecarbonylpiperidin-4-amine scaffold represents a highly adaptable and promising platform for the discovery of new drugs. The protocols and application notes provided in this guide offer a robust framework for characterizing the anti-inflammatory, antimicrobial, and antiproliferative activities of novel derivatives. Future research should focus on elucidating specific mechanisms of action for the most potent compounds. For example, active anti-inflammatory compounds should be tested in cellular models to measure their effects on prostaglandin production and cytokine release.[6] Similarly, antiproliferative "hits" should be subjected to cell cycle analysis and apoptosis assays to understand their mode of cytotoxicity. By systematically applying these validated protocols and rationally interpreting the data, researchers can effectively advance the development of these versatile compounds from initial hits to viable preclinical candidates.

Section 6: References

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. PubMed Central. [Link]

  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • Synthesis and Biological Evaluation of 4-(4-Chlorophenyl)cyclohexane Carbohydrazide Derivatives as Anti-Bacterial Agents. ResearchGate. [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. pubmed.ncbi.nlm.nih.gov. [Link]

  • (PDF) Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. ResearchGate. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Figshare. [Link]

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing). [Link]

  • In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. MDPI. [Link]

  • Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. [Link]

Sources

Method

Application Note: A Framework for Evaluating the Antiviral Potential of 1-Cyclohexanecarbonylpiperidin-4-amine

Introduction The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and development of new antiviral agents. Small molecules form the backbone of antiviral t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates a robust pipeline for the discovery and development of new antiviral agents. Small molecules form the backbone of antiviral therapy, and scaffolds such as piperidine are recognized as privileged structures in medicinal chemistry, appearing in a wide range of clinically approved drugs.[1][2] The piperidine motif offers metabolic stability and favorable pharmacokinetic properties that enhance a molecule's "druggability".[1] This document outlines a comprehensive, structured approach for the initial investigation of 1-Cyclohexanecarbonylpiperidin-4-amine (hereafter referred to as "CPCA"), a compound whose potential in virology remains unexplored.

This guide provides a systematic workflow, from initial physicochemical characterization to detailed antiviral and preliminary mechanistic assays. The protocols described herein are designed to establish a foundational dataset for CPCA, determining its cytotoxicity, identifying a spectrum of antiviral activity, and offering insights into its potential mechanism of action. This framework is intended for researchers, scientists, and drug development professionals initiating antiviral screening programs for novel chemical entities.

Part 1: Foundational Characterization of the Test Article

Before biological evaluation, a thorough understanding of the test article's physicochemical properties is paramount for ensuring data reproducibility and relevance.[3] This initial step informs solvent selection, formulation strategies, and helps identify potential liabilities such as poor solubility that could confound bioassay results.[4][5]

1.1 Physicochemical Profiling

A profile of the starting material is essential for identifying lead candidates and understanding their potential for development.[4] Key parameters to assess include:

  • Solubility: Determine the solubility of CPCA in common laboratory solvents (e.g., DMSO, ethanol) and, critically, in aqueous buffers and cell culture media relevant to the planned assays.[3][6]

  • Purity: Confirm the purity of the compound batch using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Impurities can lead to off-target effects or inaccurate potency measurements.

  • Stability: Assess the stability of CPCA in the chosen solvent and under assay conditions (e.g., at 37°C in culture medium over 48-72 hours) to ensure the compound does not degrade during the experiment.[3]

Protocol 1: Stock Solution Preparation

  • Causality: A well-defined stock solution is the cornerstone of accurate and repeatable dose-response experiments. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic compounds.[6] However, the final concentration of DMSO in the assay medium must be controlled, as it can be toxic to cells at higher concentrations (typically >0.5%).

  • Procedure:

    • Accurately weigh 10 mg of CPCA.

    • Dissolve in an appropriate volume of 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Vortex or sonicate until fully dissolved.[6]

    • Store aliquots at -20°C or -80°C to prevent freeze-thaw cycles.

    • For assays, create working dilutions from the stock solution in the appropriate cell culture medium, ensuring the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level.

Part 2: Determining the Therapeutic Window: Cytotoxicity Assessment

An effective antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cell. Therefore, the first biological assessment is to determine the 50% cytotoxic concentration (CC50) of CPCA. This value is crucial for defining the concentration range for subsequent antiviral assays and for calculating the Selectivity Index (SI), a key measure of a compound's therapeutic potential (SI = CC50 / EC50).

Protocol 2: MTT/MTS Cytotoxicity Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the tetrazolium salt (MTT or MTS) into a colored formazan product.[7][8] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of cell viability after exposure to the compound.[8][9]

  • Procedure:

    • Seed a 96-well plate with a suitable host cell line (e.g., Vero, A549, MDCK) at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

    • Incubate for 24 hours to allow for cell adherence.

    • Prepare serial dilutions of CPCA in culture medium. A common range is a half-log10 dilution series.[6]

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.

    • Incubate for a period that matches the planned antiviral assay (e.g., 48 or 72 hours).

    • Add 20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

    • If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol).

    • Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).

    • Calculate the percentage of cell viability for each concentration relative to the "cells only" control and determine the CC50 value using non-linear regression analysis.

Alternative Protocol: LDH Assay The Lactate Dehydrogenase (LDH) assay is another common method that measures cytotoxicity by quantifying the LDH released from damaged cells into the culture medium.[9][10] This can be a useful alternative or confirmatory assay.[7][8]

Table 1: Example Cytotoxicity and Antiviral Data Presentation

CompoundCell LineCC50 (µM)VirusEC50 (µM)Selectivity Index (SI)
CPCAVero>100HSV-11.5>66.7
CPCAA54985Influenza A/H1N15.216.3
CPCAHeLa>100Rhinovirus 14>50<2
Control DrugA549>100Influenza A/H1N10.8>125

Part 3: Primary and Confirmatory Antiviral Activity Screening

Once the non-toxic concentration range of CPCA is established, its ability to inhibit viral replication can be assessed. A tiered approach is recommended, starting with a broad primary screen followed by more quantitative, confirmatory assays for any identified "hits."

Workflow for Antiviral Efficacy Testing

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Screening & Confirmation cluster_2 Phase 3: Mechanistic Insight Cytotoxicity Cytotoxicity Assay (CC50) Determine safe concentration range CPE Primary Screen: CPE Reduction Assay (Broad virus panel) Cytotoxicity->CPE Define test concentrations PRA Confirmatory Assay 1: Plaque Reduction Assay (EC50) Quantify inhibition of infectious units CPE->PRA Confirm 'Hit' YRA Confirmatory Assay 2: Yield Reduction Assay (EC50) Quantify inhibition of progeny virus CPE->YRA Confirm 'Hit' ToA Time-of-Addition Assay Identify stage of viral lifecycle inhibited PRA->ToA Investigate Mechanism YRA->ToA

Caption: Antiviral screening cascade for a novel compound.

Protocol 3: Cytopathic Effect (CPE) Reduction Assay

  • Principle: This is a primary screening assay that evaluates a compound's ability to protect cells from virus-induced damage and death (CPE).[11] It is adaptable for high-throughput screening against a panel of viruses.[12]

  • Procedure:

    • Seed cells in a 96-well plate as described in Protocol 2.

    • Prepare serial dilutions of CPCA at non-toxic concentrations.

    • Add the compound dilutions to the wells.

    • Infect the cells with a viral dose known to cause complete CPE within 48-72 hours.

    • Include controls: "virus only" (100% CPE), "cells only" (0% CPE), and a known antiviral drug as a positive control.

    • Incubate until the "virus only" control shows complete CPE.

    • Assess cell viability using microscopic observation or by adding a viability dye like neutral red or using the MTS reagent as described previously.[11]

    • The concentration at which CPCA protects 50% of the cells from CPE is the 50% effective concentration (EC50).

Protocol 4: Plaque Reduction Assay

  • Principle: Considered a gold standard in virology, this assay quantifies the number of infectious viral particles (plaque-forming units, PFU).[13] An antiviral compound's efficacy is measured by its ability to reduce the number of plaques.[14] A semi-solid overlay (e.g., agarose or methylcellulose) is used to restrict viral spread to adjacent cells, resulting in localized zones of infection (plaques).[11][13]

  • Procedure:

    • Seed cells in 6-well or 12-well plates to form a confluent monolayer.

    • Prepare serial dilutions of the virus and infect the monolayers for 1-2 hours to allow for viral adsorption.[15]

    • In parallel, prepare a semi-solid overlay medium containing various concentrations of CPCA.

    • After adsorption, remove the virus inoculum.

    • Add the compound-containing overlay to the cells.

    • Incubate for several days until visible plaques form in the "no drug" control wells.

    • Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones against a background of stained, viable cells.

    • Count the plaques in each well. Calculate the percentage of plaque reduction compared to the "no drug" control.

    • Determine the EC50 value, the concentration of CPCA that reduces the plaque number by 50%, using non-linear regression.

Protocol 5: Virus Yield Reduction Assay

  • Principle: This assay directly measures the quantity of new, infectious progeny viruses produced in the presence of an antiviral compound.[16][17] It is a robust method for confirming antiviral activity.[11][18] The procedure involves infecting a culture with the virus in the presence of the compound, allowing one replication cycle to complete, and then titrating the amount of new virus produced.[16][19]

  • Procedure:

    • Seed cells in a multi-well plate and infect with the virus at a high multiplicity of infection (MOI) to ensure nearly all cells are infected.[16]

    • Simultaneously, treat the cells with serial dilutions of CPCA.

    • Incubate for a period equivalent to one viral replication cycle (e.g., 24-48 hours).

    • Harvest the cell supernatant (and/or cell lysate, depending on the virus).

    • Perform serial dilutions of the harvested virus and titrate the amount of infectious virus using a plaque assay (Protocol 4) or a TCID50 (50% Tissue Culture Infectious Dose) assay.

    • The EC50 is the concentration of CPCA that reduces the yield of progeny virus by 50% (or 1-log10).

Part 4: Preliminary Mechanistic Investigation

If CPCA demonstrates a potent and selective antiviral effect, the next logical step is to investigate its mechanism of action. A time-of-addition assay is a powerful tool to determine which stage of the viral lifecycle is inhibited.[20][21][22]

Protocol 6: Time-of-Addition (ToA) Assay

  • Principle: The viral lifecycle proceeds through a series of ordered steps (attachment, entry, replication, assembly, release).[23] By adding an inhibitor at different time points relative to infection, one can determine when the compound loses its antiviral activity.[21][22] This profile is then compared to control drugs with known mechanisms of action.[22] For example, an entry inhibitor will only be effective if added at the very beginning of the infection, while a replication inhibitor will remain effective even if added several hours post-infection.[21]

  • Procedure:

    • Synchronize infection by pre-chilling cells and virus at 4°C, allowing attachment but not entry.

    • Warm the cells to 37°C to initiate entry and the start of the replication cycle (Time 0).

    • Add a high concentration of CPCA (e.g., 10x EC50) to different wells at various time points post-infection (e.g., -1, 0, 1, 2, 4, 6, 8 hours).

    • Include control inhibitors with known targets:

      • Entry Inhibitor: (e.g., Maraviroc for HIV)[24]

      • Replication Inhibitor: (e.g., Remdesivir for RNA viruses)

      • Protease/Late-Stage Inhibitor: (e.g., Lopinavir for HIV)[25]

    • Allow a single round of replication to complete, then harvest the supernatant.

    • Quantify the virus yield from each time point using a yield reduction assay (Protocol 5).

    • Plot the viral yield against the time of compound addition. The point at which the curve for CPCA rises indicates the end of the time window during which its target is active.

ToA cluster_0 cluster_1 Attachment Attachment (-1 to 0 hr) Entry Entry (0 to 2 hr) Attachment->Entry Replication Replication (2 to 8 hr) Entry->Replication Assembly Assembly/Release (>8 hr) Replication->Assembly Entry_Inhibitor Entry Inhibitor (e.g., Maraviroc) Loses effect after ~2 hr Rep_Inhibitor Replication Inhibitor (e.g., Remdesivir) Loses effect after ~8 hr Late_Inhibitor Late-Stage Inhibitor (e.g., Lopinavir) Remains effective

Caption: Time-of-Addition assay concept.

Part 5: Hypothesis Generation Based on Chemical Structure

The structure of CPCA, containing a piperidine ring, provides a basis for forming hypotheses about its potential targets. Piperidine is a scaffold found in numerous approved drugs, including several antivirals.[1][26]

  • HIV Protease Inhibitors: Drugs like Lopinavir and Ritonavir contain piperidine-like structures and function by inhibiting the viral protease enzyme, which is essential for producing mature, infectious virions.[25][26][27][28][29] If ToA results suggest a late-stage block, enzymatic assays with recombinant viral proteases could be a logical next step.

  • HIV Entry Inhibitors: Maraviroc is a CCR5 antagonist that contains a piperidine moiety.[30] It works by binding to the host cell's CCR5 co-receptor, preventing the virus from entering the cell.[24][31][32][33] If ToA results for CPCA mirror those of an entry inhibitor, subsequent studies could involve cell-based fusion assays or receptor binding assays.

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Bio-protocol. (n.d.). Antiviral assay. Retrieved from [Link]

  • Drew, W. L., et al. (1993). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Journal of Clinical Microbiology, 31(7), 1873-1876. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • O'Keeffe, B., et al. (2011). Assay development and high-throughput antiviral drug screening against Bluetongue virus. Journal of Virological Methods, 177(2), 110-116. Retrieved from [Link]

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  • Łowicki, D., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116885. Retrieved from [Link]

  • Warby, J., et al. (2018). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 31(8), 697-713. Retrieved from [Link]

  • Fatkenheuer, G., et al. (2008). Profile of maraviroc: a CCR5 antagonist in the management of treatment-experienced HIV patients. HIV/AIDS - Research and Palliative Care, 1, 1-10. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Retrieved from [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. Retrieved from [Link]

  • Modi, M. (2022). Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. Viroxy. Retrieved from [Link]

  • Liu, Y., et al. (2017). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 12(6), e0179421. Retrieved from [Link]

  • Mendenhall, M. (2022). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Prichard, M. N., et al. (1991). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 32(2-3), 237-246. Retrieved from [Link]

  • Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]

  • IBT Bioservices. (n.d.). Viral Yield Reduction Assay Service. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s). Retrieved from [Link]

  • American Society for Microbiology. (2024). HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Perry, C. M., & Frampton, J. E. (2002). Lopinavir/ritonavir. Drugs, 62(12), 1771-1808. Retrieved from [Link]

  • ResearchGate. (n.d.). LDH release and MTT assay-based cytotoxicity analysis across.... Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Characterization and Oral Dosage Form Design and Selection. Retrieved from [Link]

  • Synapse. (2024). What is the mechanism of Maraviroc?. Retrieved from [Link]

  • Hrebickova, J., et al. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(6), 1543-1554. Retrieved from [Link]

  • Abel, S., et al. (2008). [Pharmacokinetics, interactions and mechanism of action of maraviroc]. Enfermedades Infecciosas y Microbiologia Clinica, 26 Suppl 11, 13-20. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • Labinsights. (2023). Virus Yield Reduction Assay Service. Retrieved from [Link]

  • Kenakin, T. (2024). Know your molecule: pharmacological characterization of drug candidates to enhance efficacy and reduce late-stage attrition. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Daelemans, D., et al. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-933. Retrieved from [Link]

  • Cvetkovich, T. A., & Kasten, M. J. (2023). Ritonavir. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Chan, G. K., et al. (2011). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • Bentham Science. (2014). Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Lopinavir and ritonavir (oral route). Retrieved from [Link]

  • Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Westby, M., & van der Ryst, E. (2010). Maraviroc – A CCR5 Antagonist for the Treatment of HIV-1 Infection. Frontiers in Immunology, 1, 133. Retrieved from [Link]

  • PharmaCompass. (n.d.). Lopinavir | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Piperidine Derivatives via Reductive Amination

Introduction: The Strategic Importance of Piperidine Scaffolds and Reductive Amination The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active na...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Piperidine Scaffolds and Reductive Amination

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] Its prevalence underscores the continuous need for robust and versatile synthetic methodologies for its construction. Among the various synthetic strategies, reductive amination stands out as a powerful and widely adopted method for the formation of the piperidine ring and the introduction of diverse substituents.[1][2] This application note provides a detailed protocol for the synthesis of piperidine derivatives via reductive amination, with a focus on the underlying chemical principles, practical experimental considerations, and the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl group and an amine into a more substituted amine.[3][4] The initial reaction between the carbonyl compound (an aldehyde or ketone) and a primary or secondary amine forms a hemiaminal, which then dehydrates to yield an imine or iminium ion intermediate.[4][5] This intermediate is subsequently reduced by a hydride source to furnish the final amine product.[3][4] The elegance of this reaction lies in its efficiency and the mild conditions under which it can be performed, making it compatible with a wide range of functional groups.

Mechanism and Rationale: A Deeper Dive into the Reaction Pathway

Understanding the mechanism of reductive amination is crucial for troubleshooting and optimizing the reaction. The process can be broken down into two key stages:

  • Imine/Iminium Ion Formation: This reversible reaction is typically catalyzed by mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.[3] Subsequent dehydration of the resulting carbinolamine intermediate generates the C=N double bond of the imine (from a primary amine) or the corresponding iminium ion (from a secondary amine).[5][6] The removal of water can drive the equilibrium towards the formation of the imine/iminium ion.[4]

  • Reduction: A selective reducing agent is then used to reduce the imine or iminium ion. The choice of reducing agent is critical to the success of the reaction. It must be reactive enough to reduce the C=N bond but mild enough to avoid significant reduction of the starting carbonyl compound.[7] This chemoselectivity is a key advantage of modern reductive amination protocols.[7]

Diagram of the Reductive Amination Mechanism:

ReductiveAmination cluster_1 Imine/Iminium Ion Formation cluster_2 Reduction Carbonyl Aldehyde/Ketone (R1-C(=O)-R2) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Amine (R3-NH-R4) Amine->Hemiaminal Imine Imine/Iminium Ion Hemiaminal->Imine - H2O Piperidine Piperidine Derivative Imine->Piperidine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Piperidine

Caption: General workflow of reductive amination for piperidine synthesis.

Choosing the Right Reducing Agent: A Comparative Overview

Several hydride reagents can be employed for reductive amination, each with its own advantages and limitations.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and highly selective for imines/iminium ions over carbonyls. Tolerates a wide range of functional groups. Moisture sensitive.[8][9][10][11]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[8][10]
Sodium Cyanoborohydride (NaBH₃CN) Less reactive than NaBH₄ and stable in mildly acidic conditions. Can be used in protic solvents. Highly toxic due to the potential release of HCN.[8][12]Methanol (MeOH), Ethanol (EtOH)[8]
Sodium Borohydride (NaBH₄) Stronger reducing agent that can also reduce aldehydes and ketones. Typically added after imine formation is complete.[8][12]Methanol (MeOH), Ethanol (EtOH)[8]
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) A "green" alternative that avoids stoichiometric metal hydrides. Can sometimes lead to over-alkylation or reduction of other functional groups.[4]Various, including alcohols and ethyl acetate.

For its high selectivity, operational simplicity in one-pot procedures, and improved safety profile compared to cyanoborohydride, sodium triacetoxyborohydride (STAB) has become the reagent of choice for many reductive amination protocols.[7] The steric bulk and electron-withdrawing effect of the acetoxy groups moderate its reactivity, allowing for the direct addition of the reducing agent to a mixture of the carbonyl compound and the amine.[7][10]

Detailed Experimental Protocol: Synthesis of a Generic N-Substituted Piperidine Derivative

This protocol describes a general procedure for the synthesis of an N-substituted piperidine derivative from a suitable δ-keto-aldehyde or a protected precursor and a primary amine using sodium triacetoxyborohydride.

Materials:

  • δ-keto-aldehyde or a suitable precursor

  • Primary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the δ-keto-aldehyde (1.0 eq.).

  • Solvent and Amine Addition: Dissolve the starting material in anhydrous DCE or DCM (approximately 0.1-0.5 M concentration). Add the primary amine (1.0-1.2 eq.). If the amine is a salt (e.g., hydrochloride), a mild base (e.g., triethylamine, 1.1 eq.) should be added to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. For less reactive substrates, the addition of a catalytic amount of acetic acid (0.1-1.0 eq.) can be beneficial.[10]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic, so it is advisable to cool the flask in an ice bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-30 minutes to neutralize any remaining acid and decompose the excess borohydride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired piperidine derivative.

Safety Precautions:

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle in a well-ventilated fume hood and under an inert atmosphere.

  • 1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Always quench the reaction carefully, as gas evolution can cause pressure build-up.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete imine formation.Add a catalytic amount of acetic acid. Increase the reaction time for imine formation. Use a dehydrating agent like molecular sieves.
Decomposition of the reducing agent.Ensure anhydrous conditions. Add the reducing agent portion-wise.
Formation of Alcohol Byproduct Reduction of the starting carbonyl.Use a more selective reducing agent like NaBH(OAc)₃. If using NaBH₄, ensure complete imine formation before addition.
Incomplete Reaction Sterically hindered substrates.Increase the reaction temperature. Use a more reactive reducing agent (with caution). Increase the reaction time.
Poor solubility of reagents.Choose a more suitable solvent or increase the solvent volume.

Conclusion

Reductive amination is a highly effective and versatile method for the synthesis of piperidine derivatives, which are crucial scaffolds in drug discovery and development. The use of mild and selective reducing agents like sodium triacetoxyborohydride allows for a one-pot procedure that is tolerant of a wide variety of functional groups. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can reliably and efficiently synthesize a diverse range of piperidine-containing molecules for further investigation.

References

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Reductive Amination: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5133. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Kliachyna, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4887. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Kozinski, R. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry. [Link]

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3 [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Medley, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Zhang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6296. [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Wordpress. (2026, January 3). Reductive Amination. Retrieved from [https://www.organic-chemistry.org/procs/ reductive-amination.pdf]([Link] reductive-amination.pdf)

  • Synthesis with Florencio Zaragoza. (2024, October 12). Preparation of Piperidines, Part 3: Substituted at Position 4 [Video]. YouTube. [Link]

  • Beilstein Journals. (2022, March 29). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Retrieved from [Link]

  • Wang, Y., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. Organic Letters, 26(25), 5195–5200. [Link]

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Sources

Method

Application Note: Leveraging 1-Cyclohexanecarbonylpiperidin-4-amine for the Development of Novel Kinase Inhibitors

Abstract This technical guide details the strategic application of 1-Cyclohexanecarbonylpiperidin-4-amine as a foundational scaffold in contemporary kinase inhibitor discovery. We provide an in-depth analysis of the scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 1-Cyclohexanecarbonylpiperidin-4-amine as a foundational scaffold in contemporary kinase inhibitor discovery. We provide an in-depth analysis of the scaffold's structural advantages and present a series of detailed, validated protocols that cover the entire discovery workflow—from initial library synthesis and biochemical screening to cellular target engagement and functional validation. This document is designed to empower medicinal chemists and cell biologists to effectively utilize this versatile building block in their research and development programs.

Introduction: The Strategic Imperative for Novel Kinase Scaffolds

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most successfully targeted enzyme families in modern medicine, particularly in oncology.[1] The therapeutic landscape is populated by numerous FDA-approved kinase inhibitors that have transformed patient outcomes.[1] However, challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter.

The success of a kinase inhibitor is profoundly influenced by its core chemical scaffold. A well-designed scaffold orients key pharmacophoric elements into the ATP-binding site to achieve high potency and selectivity. The piperidine ring is a "privileged scaffold" in medicinal chemistry, prized for its favorable physicochemical properties and its presence in a multitude of approved drugs.[2][3] Specifically, 1-Cyclohexanecarbonylpiperidin-4-amine has emerged as a particularly valuable building block. Its unique combination of a rigid piperidine core, a lipophilic cyclohexyl group, and a synthetically tractable primary amine provides an ideal starting point for generating diverse and potent kinase inhibitor libraries.[2][4]

This guide provides a comprehensive, protocol-driven exploration of how to harness the potential of this specific scaffold in a typical kinase inhibitor discovery cascade.

Rationale for Use: The Physicochemical and Synthetic Advantages

The selection of 1-Cyclohexanecarbonylpiperidin-4-amine is a strategic choice rooted in its inherent molecular properties, which address several key objectives in drug design.

  • Structural Rigidity and 3D Exploration: The saturated piperidine and cyclohexane rings adopt defined chair conformations, which reduces the entropic penalty of binding to the target kinase and allows for precise, three-dimensional positioning of substituents within the active site.[3]

  • Tunable Lipophilicity: The cyclohexanecarbonyl moiety imparts a degree of lipophilicity that can enhance cell permeability and binding interactions, while the overall properties can be modulated through subsequent chemical modifications.

  • Synthetic Versatility: The primary amine at the 4-position is a versatile synthetic handle. It readily participates in robust reactions like amide bond formation, allowing for the rapid and efficient synthesis of large, diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]

  • Vectorial Diversity: The amine serves as a key exit vector, enabling the attachment of various chemical groups designed to interact with specific sub-pockets of the kinase active site, such as the hinge region, solvent front, or the back pocket, which is crucial for achieving target selectivity.

Integrated Discovery Workflow: From Synthesis to Cellular Function

This section outlines a validated, step-by-step workflow for utilizing 1-Cyclohexanecarbonylpiperidin-4-amine to identify and characterize novel kinase inhibitors.

Workflow Overview

G cluster_chem Medicinal Chemistry cluster_biochem Biochemical Screening cluster_cell Cellular Validation A Scaffold: 1-Cyclohexanecarbonyl- piperidin-4-amine B Parallel Amide Coupling A->B C Focused Compound Library B->C D Primary Screen: Biochemical Kinase Assay (e.g., ADP-Glo) C->D E IC50 Determination & Hit Identification D->E F Target Engagement Assay (e.g., NanoBRET) E->F G Phospho-Protein Analysis (Western Blot) F->G H Phenotypic Assay (Cell Viability) G->H I Lead Compound Characterization H->I

Caption: A comprehensive workflow for kinase inhibitor discovery.

Protocol: Focused Library Synthesis via Parallel Amide Coupling

This protocol enables the rapid generation of a library of analogues for initial screening by coupling diverse carboxylic acids to the scaffold's primary amine.

Methodology

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 1-Cyclohexanecarbonylpiperidin-4-amine in anhydrous N,N-Dimethylformamide (DMF).

    • In a 96-well plate format, prepare 0.2 M stock solutions of diverse carboxylic acids (e.g., substituted benzoic acids, heteroaromatic acids) in anhydrous DMF.

    • Prepare a 0.22 M stock solution of the coupling reagent HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) in anhydrous DMF.

    • Prepare a 0.4 M stock solution of N,N-Diisopropylethylamine (DIPEA) in anhydrous DMF.

  • Reaction Assembly:

    • To each well of a 96-well reaction block, add 100 µL (20 µmol) of the 1-Cyclohexanecarbonylpiperidin-4-amine stock solution.

    • Add 100 µL (20 µmol) of a unique carboxylic acid stock solution to each corresponding well.

    • Add 100 µL (22 µmol) of the HATU stock solution.

    • Initiate the reaction by adding 100 µL (40 µmol) of the DIPEA stock solution.

  • Reaction and Purification:

    • Seal the reaction block and agitate on an orbital shaker at room temperature for 12-16 hours.

    • Monitor reaction completion for a representative well using LC-MS.

    • Upon completion, quench the reactions with 100 µL of water.

    • Purify the compounds using mass-directed preparative HPLC.

    • Lyophilize the purified fractions to yield the final products as TFA salts.

  • Quality Control:

    • Confirm the identity and purity (>95%) of each library member by LC-MS and ¹H NMR analysis.

Protocol: Primary Screening via Biochemical Kinase Assay

After synthesis, the library is screened against the target kinase to identify "hits". The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring ADP production.[6]

Assay Principle Diagram

G cluster_assay ADP-Glo™ Assay Principle A 1. Kinase Reaction: Kinase + Substrate + ATP (ADP is produced) B 2. ADP-Glo™ Reagent Addition: Remaining ATP is depleted A->B C 3. Kinase Detection Reagent Addition: ADP is converted to ATP B->C D 4. Luciferase/Luciferin Reaction: ATP generates a luminescent signal C->D E Measure Light Output D->E

Sources

Application

Application Note: A Tiered Strategy for Characterizing Novel Piperidine Derivatives in Cell-Based Assays using 1-Cyclohexanecarbonylpiperidin-4-amine as a Model

Abstract The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2] Consequently, novel piperidine derivatives represent a promisi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a multitude of approved therapeutics.[1][2] Consequently, novel piperidine derivatives represent a promising avenue for drug discovery. However, the initial biological characterization of such compounds can be a resource-intensive challenge. This guide presents a structured, tiered experimental workflow for the systematic evaluation of novel piperidine-containing small molecules, using the uncharacterized compound 1-Cyclohexanecarbonylpiperidin-4-amine as a working example. We provide detailed, field-tested protocols for foundational cytotoxicity assessment, broad functional screening across key signaling pathways, and a logical framework for subsequent target deconvolution. This comprehensive approach is designed for researchers, scientists, and drug development professionals to efficiently profile novel chemical entities and uncover their therapeutic potential.

Introduction: The Rationale for a Phased Screening Approach

Cell-based assays are fundamental to drug discovery, offering a biologically relevant context to evaluate a compound's effect on cellular processes like proliferation, signaling, and toxicity.[3][4] When faced with a novel compound such as 1-Cyclohexanecarbonylpiperidin-4-amine, a systematic approach is crucial to maximize data quality while conserving resources. A "hit-and-run" screening strategy across dozens of assays is often inefficient. Instead, a phased or tiered workflow ensures that foundational data informs the design of subsequent, more complex experiments.

Our proposed strategy is built on three pillars:

  • Tier 1: Establish Foundational Parameters. Determine the compound's impact on general cell health and define its cytotoxic profile. This is a critical prerequisite for all further assays, as it distinguishes specific biological modulation from non-specific toxicity.

  • Tier 2: Screen for Broad Biological Activity. Employ a panel of robust reporter assays to survey the compound's effect on major, functionally diverse signaling pathways. This acts as a high-level functional "fingerprint."

  • Tier 3: Deconvolve the Mechanism. Based on hits from Tier 2, utilize more focused, target class-specific assay platforms to generate hypotheses about the compound's molecular target (e.g., a specific GPCR, kinase, or ion channel).

This document provides the scientific reasoning and step-by-step protocols to execute this workflow.

Essential First Step: Compound Preparation and Handling

Reproducible results begin with proper compound management. Small molecules are typically stored as concentrated stocks in an inert solvent like dimethyl sulfoxide (DMSO).

Protocol 2.1: Preparation of Master Stock and Working Solutions

  • Reconstitution: Prepare a high-concentration master stock of 1-Cyclohexanecarbonylpiperidin-4-amine by dissolving it in 100% DMSO to a final concentration of 10 mM. Vortex thoroughly to ensure complete dissolution.

  • Aliquoting: Aliquot the 10 mM master stock into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the master stock aliquots at -20°C, protected from light.

  • Working Solutions: For cell-based experiments, thaw a fresh aliquot of the master stock. Prepare serial dilutions in complete cell culture medium to achieve the desired final assay concentrations.

    • Causality Check: It is critical to ensure the final concentration of DMSO in the cell culture wells is consistent across all conditions (including vehicle controls) and remains non-toxic to the cells, typically ≤0.5%.

Tier 1: Foundational Cytotoxicity Profiling

The primary goal of this tier is to determine the concentration range at which 1-Cyclohexanecarbonylpiperidin-4-amine exhibits cytotoxic effects. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6][7] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3][5][8] The amount of formazan is directly proportional to the number of living cells.[7]

Protocol 3.1: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate a chosen cell line (e.g., HEK293 for human embryonic kidney origin or HeLa for cervical cancer origin) in a 96-well, flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of 1-Cyclohexanecarbonylpiperidin-4-amine in complete culture medium. A common starting range is a 10-point, 3-fold serial dilution starting from 100 µM.

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing the same final DMSO concentration as the highest compound concentration) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[3][8] Incubate for 3-4 hours at 37°C until purple precipitates are visible under a microscope.

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.[5]

Data Presentation and Interpretation

The data should be used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterCalculationExample Value
Corrected Absorbance Absorbance (Test Well) - Absorbance (Blank Well)0.85
Percent Viability (Corrected Absorbance / Avg. Vehicle Absorbance) * 10075%
IC₅₀ Non-linear regression (log(inhibitor) vs. response)15.2 µM

This IC₅₀ value is crucial. For subsequent mechanistic assays in Tiers 2 and 3, it is imperative to use non-cytotoxic concentrations of the compound (typically at or below the IC₅₀) to ensure that observed effects are due to specific pathway modulation, not a general decline in cell health.

Experimental Workflow: Tier 1

G cluster_0 Tier 1: Cytotoxicity Profiling A 1. Seed Cells (96-well plate) B 2. Treat with Compound (Dose-response series) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan (DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Data Analysis (Calculate IC50) F->G

Caption: Tier 1 Workflow for determining the IC₅₀ value.

Tier 2: Broad Functional Screening via Reporter Assays

With a defined non-toxic concentration range, the next step is to screen for specific biological activity. Reporter gene assays are an efficient way to monitor the activity of entire signaling pathways.[9] These assays use a cell line engineered to express a reporter gene (like luciferase) under the control of a transcription factor specific to a pathway of interest. An increase or decrease in luminescence indicates modulation of that pathway.

We propose a panel of three functionally diverse reporter assays:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Reporter Assay: A key regulator of inflammation, immunity, and cell survival.[9]

  • cAMP (Cyclic Adenosine Monophosphate) Response Element Reporter Assay: A primary readout for G-protein coupled receptor (GPCR) signaling, particularly Gs and Gi-coupled receptors.[1][10]

  • MAPK/ERK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) Pathway Assay: Typically monitored via a Serum Response Element (SRE) reporter, this pathway is central to cell proliferation, differentiation, and stress responses.[11]

Protocol 4.1: General Protocol for Luciferase Reporter Assays

  • Cell Seeding: Plate the appropriate reporter cell line (e.g., HEK293-NF-κB-luc) in a white, opaque 96-well plate to maximize luminescent signal detection. Incubate for 24 hours.

  • Compound Treatment: Treat cells with 1-3 non-toxic concentrations of 1-Cyclohexanecarbonylpiperidin-4-amine (e.g., 10 µM, 1 µM, 0.1 µM).

  • Pathway Stimulation (for Inhibitor Screening): For pathways that require an agonist to be active (like NF-κB, often stimulated with TNF-α), pre-incubate with your compound for 1-2 hours before adding a sub-maximal concentration of the known agonist.[9] For agonist screening, no stimulant is needed.

  • Incubation: Incubate for the optimal time for reporter gene expression (typically 6-24 hours).[12][13]

  • Cell Lysis & Reagent Addition: Remove the medium and add a luciferase assay reagent according to the manufacturer's protocol.[9] This reagent lyses the cells and contains luciferin, the substrate for the luciferase enzyme.

  • Luminescence Measurement: After a brief incubation (5-15 minutes), measure the luminescence using a plate-reading luminometer.[12]

Hypothetical Signaling Pathway: GPCR-cAMP Axis

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP  AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CRE cAMP Response Element (CRE) CREB->CRE Binds to Luc Luciferase Gene CRE->Luc Drives Expression Luminescence Luminescence (Signal) Luc->Luminescence Ligand Compound (e.g., Agonist) Ligand->GPCR

Caption: A simplified GPCR-cAMP signaling pathway leading to reporter gene expression.

Tier 3: Target Class Deconvolution and Hypothesis Generation

A confirmed "hit" in a Tier 2 assay provides a crucial lead. For example, if 1-Cyclohexanecarbonylpiperidin-4-amine consistently increases cAMP levels, it strongly suggests activity at a Gs-coupled GPCR. If it inhibits TNF-α-induced NF-κB activation, it may be an anti-inflammatory agent. Tier 3 involves using broader, more specialized screening platforms to narrow down the specific target class. These services are often outsourced to specialized contract research organizations (CROs).

Logical Flow for Target Deconvolution

This stage is best represented as a decision tree. The outcome of Tier 2 dictates the most logical next step.

G T2_Hit Tier 2 Hit Identified? cAMP cAMP Pathway Modulated T2_Hit->cAMP Yes NFkB NF-κB Pathway Modulated T2_Hit->NFkB Yes MAPK MAPK Pathway Modulated T2_Hit->MAPK Yes NoHit No Activity (Consider other assays or compound classes) T2_Hit->NoHit No GPCR_Screen Tier 3: GPCR Panel Screen (e.g., Radioligand Binding or β-Arrestin Recruitment Assays) cAMP->GPCR_Screen Infl_Screen Tier 3: Inflammatory Kinase Panel Screen NFkB->Infl_Screen Ion_Screen Tier 3: Ion Channel Panel Screen (Consider if structure is similar to known channel modulators) Kinase_Screen Tier 3: Broad Kinase Panel Screen (e.g., >400 kinases) MAPK->Kinase_Screen

Caption: Decision tree for Tier 3 target deconvolution based on Tier 2 outcomes.

Key Target Deconvolution Platforms:

  • GPCR Screening: If the cAMP assay is positive, screen the compound against a panel of known GPCRs. This is often done using radioligand binding assays that measure the displacement of a known radioactive ligand from the receptor, or functional assays like β-arrestin recruitment.[2][14][15]

  • Kinase Screening: If the MAPK or NF-κB pathways are modulated, a broad kinase panel screen is warranted. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of the test compound, often using radiometric or fluorescence-based methods.[16][17][]

  • Ion Channel Screening: Given that many drugs have off-target ion channel effects (e.g., hERG), and some piperidine derivatives are known channel modulators, this can be a valuable secondary screen. Automated electrophysiology or fluorescence-based ion flux assays are common platforms.[19][20][21]

Conclusion and Future Directions

This application note outlines a robust, tiered strategy for the initial characterization of a novel compound, 1-Cyclohexanecarbonylpiperidin-4-amine. By progressing from foundational cytotoxicity assays to broad pathway screening and finally to focused target deconvolution, researchers can efficiently generate high-quality, actionable data. A positive result from this workflow—for example, identifying a specific kinase that is potently inhibited by the compound—provides a strong foundation for lead optimization, further mechanistic studies (e.g., surface plasmon resonance for binding kinetics), and evaluation in more complex biological systems like 3D spheroids or primary cells.[22][23]

References

  • Reaction Biology. Ion Channel Assays. [Link]

  • ION Biosciences. Ion Channel Assay Services. [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • NIH National Center for Biotechnology Information. Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Charles River Laboratories. Ion Channel Selectivity Profiling Assays. [Link]

  • Reaction Biology. GPCR Assay Services. [Link]

  • NIH National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • PubMed. Screening assays for tyrosine kinase inhibitors: A review. [Link]

  • ION Biosciences. Gαq GPCR assays. [Link]

  • Biocompare. GPCR Assay Kits. [Link]

  • Reaction Biology. Kinase Screening Assay Services. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024-08-13). [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Agilent. Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. (2010-10-18). [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. The detection of MAPK signaling. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24). [Link]

  • Marin Biologic Laboratories. Design and Validate a GMP Cell Based Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • NIH National Center for Biotechnology Information. Methods for analyzing MAPK cascades. [Link]

  • ResearchGate. General workflow involving experimental mixture-based screening and virtual screening. [Link]

  • YouTube. Development & Validation of Cell-based Assays. (2013-06-18). [Link]

  • NIH National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]

  • DiscoveRx. cAMP Hunter™ eXpress GPCR Assay. [Link]

  • NIH National Center for Biotechnology Information. A reliable computational workflow for the selection of optimal screening libraries. [Link]

  • ResearchGate. (PDF) The detection of MAPK signaling. [Link]

  • Drug Target Review. Novel streamlined screening method could discover new horizons in chemical reaction design. (2022-08-10). [Link]

  • Sterling Pharma Solutions. Applying analytical method validation to cell-based potency assays. (2024-08-15). [Link]

  • ResearchGate. Experimental workflow for the drug screening used in the study. A) Drug.... [Link]

  • Assay Genie. MAPK Signaling: Unraveling the Pathway of Mitogen Stimulation. [Link]

  • Boster Bio. What Is Compound Screening? Methods & Applications Guide. (2023-07-07). [Link]

Sources

Method

Application Notes and Protocols: 1-Cyclohexanecarbonylpiperidin-4-amine as a Research Chemical Intermediate

Introduction In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel molecular entities. 1-Cyclohexaneca...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of novel molecular entities. 1-Cyclohexanecarbonylpiperidin-4-amine, a bifunctional molecule incorporating a rigid piperidine scaffold, a lipophilic cyclohexanecarbonyl group, and a reactive primary amine, represents a key building block for creating diverse compound libraries. The inherent structural features of this intermediate—the piperidine ring to enhance pharmacokinetic properties and the primary amine as a handle for further chemical elaboration—make it a valuable asset for researchers targeting a wide array of biological targets. This document provides a comprehensive guide to the synthesis, properties, and applications of 1-Cyclohexanecarbonylpiperidin-4-amine, complete with detailed experimental protocols.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is crucial before utilizing any chemical intermediate in a research setting.

Table 1: Physicochemical Properties of 1-Cyclohexanecarbonylpiperidin-4-amine

PropertyValueSource
CAS Number 565453-24-9[1]
Molecular Formula C₁₂H₂₂N₂O[1]
Molecular Weight 210.32 g/mol [1]
IUPAC Name (4-aminopiperidin-1-yl)(cyclohexyl)methanone[1]
Appearance White solid[1]
Storage Temperature Room Temperature[1]

Safety and Handling Precautions:

1-Cyclohexanecarbonylpiperidin-4-amine is classified with the hazard code Xn and risk statement 22, indicating it is harmful if swallowed[1][2]. Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of accidental contact with skin or eyes, the affected area should be flushed with copious amounts of water, and immediate medical attention should be sought.

Synthesis Protocol: N-Acylation of 4-Aminopiperidine

The most direct and widely employed method for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine is the N-acylation of a protected 4-aminopiperidine derivative, followed by deprotection, or direct acylation of 4-aminopiperidine at the more nucleophilic ring nitrogen. The following protocol details a robust and efficient procedure adapted from established N-acylation methodologies[3][4]. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme

G cluster_reactants Reactants cluster_products Products reactant1 Cyclohexanecarbonyl Chloride plus1 + reactant2 4-Aminopiperidine arrow1 Et3N, DCM 0 °C to RT reactant2->arrow1 product 1-Cyclohexanecarbonyl- piperidin-4-amine arrow1->product plus2 + byproduct Et3N·HCl G cluster_reactions Derivatization Reactions cluster_products Potential Bioactive Scaffolds start 1-Cyclohexanecarbonyl- piperidin-4-amine reductive_amination Reductive Amination (Aldehydes/Ketones, Reducing Agent) start->reductive_amination acylation Acylation (Acyl Halides, Anhydrides) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation urea_formation Urea Formation (Isocyanates) start->urea_formation product_ra Substituted Secondary Amines reductive_amination->product_ra product_ac N-Acyl Derivatives acylation->product_ac product_su Sulfonamides sulfonylation->product_su product_ur Urea Derivatives urea_formation->product_ur

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

Welcome to the technical support center for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the successful and efficient synthesis of this key intermediate.

I. Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine.

Q1: What is the most common synthetic route for 1-Cyclohexanecarbonylpiperidin-4-amine?

A1: The most direct and widely employed method is the N-acylation of 4-aminopiperidine with cyclohexanecarbonyl chloride. This reaction is a classic example of a nucleophilic acyl substitution, where the primary amine of the piperidine ring attacks the electrophilic carbonyl carbon of the acyl chloride. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically used.

Q2: Should I use 4-aminopiperidine directly, or a protected version?

A2: While 4-aminopiperidine can be used directly, employing an N-Boc protected version, such as 1-Boc-4-aminopiperidine, offers significant advantages. The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen prevents self-condensation or other side reactions at this site, leading to a cleaner reaction profile and simplifying purification. The Boc group can be efficiently removed in a subsequent step under acidic conditions.

Q3: What are the key safety precautions for this synthesis?

A3: Cyclohexanecarbonyl chloride is corrosive and reacts with moisture, releasing HCl gas. Therefore, it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction itself can be exothermic, so controlled addition of reagents is crucial. For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the reaction's progress. A suitable mobile phase (e.g., a mixture of dichloromethane and methanol) should be developed to achieve good separation between the starting materials and the product. The consumption of the limiting reagent (typically the aminopiperidine derivative) and the appearance of the product spot can be visualized using a UV lamp (if the compounds are UV active) or by staining with an appropriate agent like potassium permanganate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

II. Troubleshooting Guide

This section provides a detailed breakdown of potential issues you may encounter during the synthesis, along with their causes and solutions.

Low Product Yield
Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains) 1. Insufficient reaction time or temperature. 2. Inadequate mixing. 3. Deactivated acylating agent.1. Increase reaction time or gently warm the reaction mixture (e.g., to 40-50 °C). 2. Ensure vigorous stirring to maintain a homogeneous mixture. 3. Use freshly opened or properly stored cyclohexanecarbonyl chloride.
Product loss during workup 1. Incorrect pH during aqueous extraction. 2. Emulsion formation. 3. Product precipitation and loss during filtration.1. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to keep the product in the organic phase. 2. Add brine to the aqueous layer to break up emulsions. 3. If the product is a solid, ensure complete dissolution in the extraction solvent before separation.
Side reactions consuming starting material 1. Presence of water in the reaction mixture. 2. Over-acylation.1. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Add the acyl chloride dropwise to the amine solution to avoid localized high concentrations.
Impure Product
Symptom Potential Cause Recommended Solution
Presence of unreacted 4-aminopiperidine Incomplete reaction or inefficient extraction.1. Drive the reaction to completion using the methods described above. 2. During workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove the basic starting material.
Presence of cyclohexanecarboxylic acid Hydrolysis of cyclohexanecarbonyl chloride.Wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate) to remove the acidic impurity.
Di-acylated byproduct Reaction of the product with another molecule of acyl chloride.This is less common with a primary amine but can occur. Use a slight excess of the amine or control the stoichiometry carefully. Purification by column chromatography may be necessary.
Troubleshooting Decision Tree

Troubleshooting cluster_tlc TLC/LC-MS Analysis cluster_solutions Corrective Actions start Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc incomplete_reaction Incomplete Reaction (Starting material present) check_tlc->incomplete_reaction High SM spot side_products Multiple Side Products check_tlc->side_products Multiple new spots clean_reaction Clean Conversion to Product check_tlc->clean_reaction One major product spot optimize_reaction Optimize Reaction Conditions: - Increase reaction time/temp - Check reagent quality - Ensure anhydrous conditions incomplete_reaction->optimize_reaction side_products->optimize_reaction purify Purification Strategy: - Column chromatography - Recrystallization side_products->purify optimize_workup Optimize Workup: - Adjust pH of washes - Use appropriate acid/base washes clean_reaction->optimize_workup If yield is still low optimize_reaction->purify optimize_workup->purify

Caption: Troubleshooting decision tree for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine.

III. Experimental Protocols

Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

This protocol is based on the acylation of 1-Boc-4-aminopiperidine followed by deprotection.

Materials:

  • 1-Boc-4-aminopiperidine

  • Cyclohexanecarbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 4M in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Step 1: Acylation

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-Boc-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyclohexanecarbonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting amine.

Step 2: Workup and Isolation of the Boc-Protected Intermediate

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Step 3: Boc Deprotection

  • Dissolve the crude intermediate in a minimal amount of dichloromethane or methanol.

  • Add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

Step 4: Final Workup and Purification

  • Dissolve the residue in water and basify to pH > 10 with a strong base (e.g., 6M NaOH).

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 1-Cyclohexanecarbonylpiperidin-4-amine.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Reaction Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_purification Purification & Analysis start 1-Boc-4-aminopiperidine + Cyclohexanecarbonyl chloride reaction Acylation in DCM with TEA/DIPEA start->reaction workup1 Aqueous Workup (Acid/Base Washes) reaction->workup1 intermediate Boc-protected Intermediate workup1->intermediate deprotection Boc Deprotection with HCl/Dioxane intermediate->deprotection workup2 Basification and Extraction deprotection->workup2 purification Purification (Chromatography/Recrystallization) workup2->purification product 1-Cyclohexanecarbonylpiperidin-4-amine purification->product analysis Characterization (NMR, MS, IR) product->analysis

Caption: Overall workflow for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine.

IV. Characterization Data (Expected)

  • ¹H NMR: Expect signals for the cyclohexyl protons (a broad multiplet), the piperidine ring protons, and the amine protons. The proton alpha to the carbonyl group will be shifted downfield.

  • ¹³C NMR: Expect signals for the carbonyl carbon (around 175 ppm), carbons of the cyclohexyl ring, and carbons of the piperidine ring.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch of the amide at approximately 1630-1660 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z = 211.18.

V. References

  • American Elements. 1-cyclohexanecarbonylpiperidin-4-amine. [Link]

  • PubChem. Cyclohexanecarbonyl chloride. [Link]

  • PubChem. 1-Cyclopropanecarbonylpiperidin-4-amine. [Link]

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.

Optimization

Technical Support Center: Purification of 1-Cyclohexanecarbonylpiperidin-4-amine by Chromatography

Welcome to the technical support center for the chromatographic purification of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who e...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound at high purity. We will delve into the underlying chemical principles that dictate separation, provide robust starting protocols, and offer a comprehensive troubleshooting guide to resolve common issues.

Section 1: Understanding the Analyte
Q: What are the key physicochemical properties of 1-Cyclohexanecarbonylpiperidin-4-amine that affect its chromatographic behavior?

A: The chromatographic behavior of 1-Cyclohexanecarbonylpiperidin-4-amine (Mol. Formula: C₁₂H₂₂N₂O) is governed by a combination of its structural features.[1] Understanding these is the first step to developing a successful purification strategy.

  • Primary Amine Group (-NH₂): This is the most influential functional group. It is basic and highly polar, making the molecule susceptible to strong interactions. On standard silica gel, which has acidic silanol groups (Si-OH), this basic amine can undergo strong acid-base interactions. This often leads to significant peak tailing, irreversible adsorption, and low recovery.[2][3]

  • Tertiary Amide Group: The amide within the core structure is polar but less basic than the primary amine. It contributes to the overall polarity of the molecule.

  • Cyclohexyl Group: This is a non-polar, lipophilic moiety. It provides a hydrophobic character that is essential for retention in reversed-phase chromatography.

  • Overall Polarity: The molecule possesses a duality of character: a polar, basic "head" (the aminopiperidine) and a non-polar "tail" (the cyclohexylcarbonyl group). This makes it a candidate for several chromatographic modes, but also complicates method development.

Section 2: Chromatography Method Selection Guide
Q: Which chromatographic mode is best for purifying 1-Cyclohexanecarbonylpiperidin-4-amine?

A: The "best" mode depends on the impurity profile, available equipment, and desired scale. Highly polar compounds like this amine are often challenging for traditional methods.[4][5] Below is a comparative analysis to guide your choice.

Chromatography Mode Selection Logic

G start Start: Crude Sample of 1-Cyclohexanecarbonyl piperidin-4-amine check_silica Standard Silica Gel Available? start->check_silica is_tailing Severe Peak Tailing on Silica TLC? check_silica->is_tailing check_rp Reversed-Phase (C18) Column Available? is_retained_rp Good Retention on C18 with high pH? check_rp->is_retained_rp Yes check_hilic HILIC or Amine Column Available? check_hilic->check_rp No use_amine_col Recommended: Use Amine-Functionalized Column (See Protocol 3.1) check_hilic->use_amine_col Yes is_tailing->check_hilic Yes silica_modified Use Standard Silica with Amine Modifier (e.g., TEA) (High Risk of Tailing) is_tailing->silica_modified No use_rp Recommended: Use High pH Reversed-Phase HPLC (See Protocol 3.2) is_retained_rp->use_rp Yes use_hilic Alternative: Use HILIC (See Protocol 3.3) is_retained_rp->use_hilic No

Chromatography Mode Principle & Suitability Advantages Disadvantages & Mitigation
Normal Phase (NP) Separates based on polarity using a polar stationary phase (e.g., silica) and a non-polar mobile phase.[6][7]- Good for removing non-polar impurities.- Uses volatile organic solvents, easy to remove.- Severe Peak Tailing: The basic amine interacts strongly with acidic silica.[2]- Mitigation: Add a competing base like 1-2% triethylamine (TEA) or ammonium hydroxide to the mobile phase to mask the silanol groups.[2][3] A better option is to use an amine-functionalized column .[8][9]
Reversed-Phase (RP) Separates based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase.[10][11]- Highly reproducible and versatile.- Excellent for removing polar impurities.- Wide availability of columns.- Poor Retention: At neutral or acidic pH, the amine is protonated (-NH₃⁺), making it very polar and causing it to elute early with poor retention.[12]- Mitigation: Use a high pH mobile phase (e.g., pH 10). This deprotonates the amine, making the molecule more hydrophobic and significantly increasing its retention.[2]
HILIC A variation of normal phase that uses a polar stationary phase with a partially aqueous, high-organic mobile phase.[13] Ideal for polar compounds not well-retained in RP.[4]- Excellent retention for polar amines.- High organic content in mobile phase is ideal for MS detection.[14]- Orthogonal selectivity compared to RP.- Column equilibration can be slow.- Sample solubility in the high-organic mobile phase can be an issue.- Mitigation: Ensure the sample is dissolved in a solvent matching the initial mobile phase conditions.
Ion Exchange (IEX) Separates based on net charge by binding to an oppositely charged stationary phase.[15]- Very high selectivity for charged molecules.- High loading capacity.- Requires salt gradients for elution, which necessitates a desalting step post-purification.- More complex method development.- Mitigation: Best suited for early-stage purification from complex mixtures (e.g., crude reaction broths with ionic impurities).
Section 3: Detailed Experimental Protocols
Protocol 3.1: Normal Phase Chromatography on Amine-Functionalized Silica

This is often the most effective and straightforward method, avoiding the need for mobile phase modifiers.[8]

  • Column: Amine-functionalized silica column (e.g., a pre-packed Biotage® KP-NH or Teledyne ISCO RediSep® Amine).[8][9]

  • Sample Preparation: Dissolve the crude material in a minimal amount of dichloromethane or the initial mobile phase. If solubility is low, dry loading onto a small amount of silica is recommended.

  • Mobile Phase:

    • Solvent A: Heptane or Hexane

    • Solvent B: Ethyl Acetate (EtOAc)

  • Detection: UV at 220 nm (amide chromophore) or Evaporative Light Scattering Detector (ELSD).

  • Workflow:

    • Equilibrate the column with 5% Solvent B in Solvent A for 5 column volumes (CV).

    • Load the sample.

    • Run the gradient elution as detailed in the table below.

    • Combine fractions containing the pure product as determined by TLC or LC-MS.

    • Remove solvent under reduced pressure.

Gradient Profile: Amine Column
Column Volumes (CV) % Solvent B (EtOAc)
0 - 25%
2 - 125% → 60% (Linear Gradient)
12 - 1560%
Protocol 3.2: Reversed-Phase Chromatography (C18) with High pH Mobile Phase

This method leverages the hydrophobic character of the deprotonated amine for retention.[2]

  • Column: C18-bonded silica column.

  • Sample Preparation: Dissolve the crude material in a minimal amount of a suitable solvent like Methanol or DMSO.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Ammonium Hydroxide or Triethylamine (to adjust pH to ~10).

    • Solvent B: Acetonitrile with 0.1% Ammonium Hydroxide or Triethylamine.

  • Workflow:

    • Equilibrate the column with 10% Solvent B in Solvent A for 5-10 CV.

    • Load the sample.

    • Run the gradient elution.

    • Combine pure fractions and remove the organic solvent.

    • Perform a liquid-liquid extraction to remove the amine additive and isolate the product.

Gradient Profile: High pH RP
Column Volumes (CV) % Solvent B (Acetonitrile)
0 - 210%
2 - 1510% → 95% (Linear Gradient)
15 - 1895%
Protocol 3.3: HILIC Purification

An excellent alternative for high polarity, leveraging hydrophilic interactions.[4]

  • Column: HILIC column (bare silica, diol, or amide phase).

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions (e.g., 95% Acetonitrile / 5% Water). This is critical to prevent peak distortion.

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: Water (often with a buffer like 10 mM ammonium acetate for reproducibility)

  • Workflow:

    • Equilibrate the column with 95% Solvent A / 5% Solvent B for at least 10 CV. Equilibration is key in HILIC.

    • Load the sample.

    • Run the gradient by increasing the percentage of the aqueous solvent (Solvent B).

    • Combine pure fractions and remove solvents.

Gradient Profile: HILIC
Column Volumes (CV) % Solvent B (Water)
0 - 35%
3 - 155% → 50% (Linear Gradient)
15 - 1850%
Section 4: Troubleshooting Guide
General Chromatography Troubleshooting Workflow

G start Identify Problem p_tailing Peak Tailing / Broadening start->p_tailing p_no_retention No Retention / Early Elution start->p_no_retention p_poor_res Poor Resolution / Co-elution start->p_poor_res p_low_recovery Low Recovery start->p_low_recovery c_acid_base Cause: Acid-base interaction with silica p_tailing->c_acid_base c_too_polar Cause: Analyte is too polar for RP (protonated amine) p_no_retention->c_too_polar c_wrong_selectivity Cause: Mobile/Stationary phase not optimal p_poor_res->c_wrong_selectivity c_irreversible Cause: Irreversible binding to column p_low_recovery->c_irreversible s_add_modifier Solution: 1. Add TEA or NH4OH to mobile phase. 2. Switch to an amine column. c_acid_base->s_add_modifier s_increase_ph Solution: 1. Increase mobile phase pH > 9. 2. Switch to HILIC mode. c_too_polar->s_increase_ph s_change_params Solution: 1. Change organic solvent (e.g., ACN to MeOH). 2. Flatten gradient. 3. Switch chromatography mode (e.g., RP to HILIC). c_wrong_selectivity->s_change_params s_passivate Solution: 1. Passivate column with a strong base. 2. Use a more inert column (amine-functionalized). c_irreversible->s_passivate

Q: My peak is tailing severely in normal-phase chromatography on a standard silica column. What should I do?

A: This is the most common issue and is caused by the interaction of the basic amine with acidic silanol groups on the silica surface.[2][9]

  • Primary Solution: Add a small amount (0.5-2%) of a competing base like triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Hexane/EtOAc).[2][3] This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Best Solution: Switch to an amine-functionalized silica column. These columns have a basic surface chemistry that eliminates the need for mobile phase modifiers and provides excellent peak shape for amines.[8][9]

Q: The compound is not retained and elutes in the solvent front in my reversed-phase method. Why?

A: Your compound is too polar under the current conditions. In a standard neutral or acidic mobile phase (e.g., water/acetonitrile), the primary amine is protonated to -NH₃⁺. This positive charge makes the molecule highly polar and hydrophilic, preventing it from interacting with the non-polar C18 stationary phase.[12]

  • Solution: Increase the pH of your mobile phase to 9 or higher using an additive like ammonium hydroxide.[2] This deprotonates the amine, making the molecule neutral and significantly more hydrophobic, which will increase retention on the C18 column. Alternatively, switch to HILIC, a mode designed for retaining polar compounds.[4]

Q: I'm seeing poor resolution between my product and a similar impurity. How can I improve selectivity?

A: Selectivity is the degree of separation between two peaks. If resolution is poor, you need to change the fundamental chemistry of the separation.

  • Change the Organic Solvent: In reversed-phase, switching from acetonitrile to methanol (or vice-versa) can alter selectivity.

  • Modify the pH: Small changes in pH can alter the ionization state of your compound or impurities, leading to changes in retention and selectivity.[12]

  • Change the Chromatography Mode: The most powerful way to change selectivity is to switch modes entirely. If you have poor resolution in reversed-phase, try HILIC or normal phase. The retention mechanisms are completely different, which will likely resolve the co-eluting peaks.[4]

Q: My recovery is very low. Where is my compound going?

A: Low recovery is often due to irreversible adsorption of the basic amine onto the stationary phase, especially with standard silica gel.

  • Check for Streaking on TLC: If your spot streaks heavily on a silica TLC plate, it is a strong indicator of irreversible binding.

  • Solution: Use an amine-functionalized column or add a base modifier to your mobile phase in normal phase.[8][9] In reversed-phase, ensure the pH is high enough to prevent strong ionic interactions with any residual silanols on the C18 packing material.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use standard silica gel for this purification? A: While possible, it is not recommended without modification. You will almost certainly need to add a basic modifier like triethylamine to the mobile phase to get acceptable peak shape and recovery. An amine-functionalized column is a far superior choice.[8][9]

Q: What is the best way to prepare the sample for loading? A: The golden rule is to dissolve your sample in a solvent that is as weak or weaker than the initial mobile phase.

  • Normal Phase/HILIC: Dissolve in a minimal amount of a non-polar solvent (like dichloromethane or the heptane/EtOAc mixture). If it doesn't dissolve, use the "dry loading" technique: adsorb the compound onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Reversed-Phase: Dissolve in a minimal amount of methanol, acetonitrile, or DMSO. Avoid dissolving in large volumes of strong solvents, as this will cause peak broadening.

Q: How do I remove mobile phase additives like triethylamine (TEA) after purification? A: TEA is volatile but can be persistent. After evaporating your pure fractions, you can co-evaporate several times with a solvent like dichloromethane or toluene to azeotropically remove the residual TEA. Alternatively, an acidic wash (e.g., with dilute HCl) during a liquid-liquid extraction will protonate the TEA and pull it into the aqueous layer, but this will also protonate your product, so you would need to re-neutralize and extract again.

Q: My purified compound is a yellow oil/solid. Is it degrading? A: Piperidine derivatives can be susceptible to oxidation, which can lead to discoloration.[16] While a slight yellow tint may not indicate significant impurity, it is best to store the purified compound under an inert atmosphere (nitrogen or argon) and at low temperatures to minimize degradation.

Q: Which detection method is most suitable? A: The amide bond provides a weak UV chromophore, so UV detection around 210-220 nm is possible but may lack sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are excellent universal detection methods for compounds like this that lack a strong chromophore. If available, Mass Spectrometry (MS) is the most powerful tool for both detection and identification of fractions.

References
  • Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Chemeurope.com.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Wikipedia.
  • Thermo Fisher Scientific.
  • BenchChem.
  • Buchi.com.
  • Columbia University.
  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience.
  • Wikipedia.
  • Biotage. (2023).
  • Purolite.
  • Science Forums. (2011).
  • Chemistry LibreTexts. (2024).
  • Biotage. (2023).
  • Chrom Tech, Inc. (2025).
  • Biotage. (2023).
  • ChemicalBook. 1-(cyclohexylcarbonyl)piperidin-4-amine Product Description.
  • Teledyne ISCO. (2012). RediSep amine functionalized column.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

Welcome to the technical support center for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important b...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important building block. Our goal is to provide in-depth, field-proven insights into the common side reactions and challenges encountered during its synthesis, enabling you to optimize your reaction conditions, improve yield, and simplify purification.

The synthesis, typically an N-acylation of 4-aminopiperidine with cyclohexanecarbonyl chloride, appears straightforward but presents unique challenges due to the presence of two distinct nucleophilic nitrogen atoms in the starting material. This guide will address these challenges in a practical, question-and-answer format.

Primary Reaction Pathway

The target transformation involves the selective acylation of the primary amino group at the C4 position of the piperidine ring.

G r1 4-Aminopiperidine p1 1-Cyclohexanecarbonylpiperidin-4-amine (Desired Product) r1->p1 Acylation at Primary Amine (N-H₂) r2 Cyclohexanecarbonyl Chloride r2->p1 p2 HCl

Caption: Desired acylation of the primary amine on 4-aminopiperidine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented as a question you might ask during your experiment, followed by a detailed explanation of the cause and actionable solutions.

Question 1: "My reaction is producing a significant, less-polar byproduct that is difficult to separate from my desired product. What is it and how can I prevent it?"

Answer: This is the most common issue and the byproduct is almost certainly the di-acylated species, 1-cyclohexanecarbonyl-4-(cyclohexanecarboxamido)piperidine .

Causality: 4-Aminopiperidine possesses two nucleophilic sites: the primary amine (-NH₂) at the C4 position and the secondary amine (-NH-) within the piperidine ring. While the primary amine is more nucleophilic and less sterically hindered, the secondary amine can and will react with the acylating agent, especially if the acyl chloride is present in excess or if the reaction conditions are not carefully controlled. This leads to the formation of a second amide bond.

G reactant1 1-Cyclohexanecarbonylpiperidin-4-amine (Desired Mono-acylated Product) product 1-Cyclohexanecarbonyl-4-(cyclohexanecarboxamido)piperidine (Di-acylated Byproduct) reactant1->product Acylation of Secondary Amine (N-H) reactant2 Cyclohexanecarbonyl Chloride (Excess Reagent) reactant2->product

Caption: Formation of the di-acylated byproduct from the desired product.

Solutions & Protocols:

  • Control Stoichiometry and Addition (Good):

    • Principle: By using the amine as the limiting reagent and adding the acyl chloride slowly, you maintain a low concentration of the acylating agent, favoring the more reactive primary amine and minimizing the slower secondary acylation.

    • Protocol: Dissolve 4-aminopiperidine (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Dissolve cyclohexanecarbonyl chloride (0.95 eq) in anhydrous DCM and add it dropwise to the amine solution over 30-60 minutes. Stir at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Employ a Protecting Group (Best & Recommended):

    • Principle: The most robust strategy is to temporarily "block" the secondary amine with a protecting group, leaving only the primary amine available for acylation. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. The synthesis becomes a two-step process: acylation followed by deprotection.

    • Workflow:

    workflow start Start: 1-Boc-4-aminopiperidine step1 Step 1: Acylation + Cyclohexanecarbonyl Chloride + Base (e.g., TEA) in DCM start->step1 intermediate Isolate Intermediate: 1-Boc-4-(cyclohexanecarboxamido)piperidine step1->intermediate step2 Step 2: Deprotection + Strong Acid (e.g., TFA or HCl) in DCM intermediate->step2 end Final Product: 1-Cyclohexanecarbonylpiperidin-4-amine step2->end

    Caption: Recommended two-step synthetic workflow using a Boc protecting group.

Question 2: "My reaction seems to stall, leaving a large amount of unreacted 4-aminopiperidine, even though I've added a full equivalent of acyl chloride. Why?"

Answer: This classic issue arises from in-situ acid generation. The acylation reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2]

Causality: Amines are basic. The generated HCl will immediately react with any available base in the pot. The most abundant base is your starting material, 4-aminopiperidine. The HCl protonates the amine, forming an ammonium salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[2]

Solutions:

  • Use an Acid Scavenger: The standard solution is to add a non-nucleophilic base to the reaction mixture to neutralize the HCl as it forms.

    • Recommended Bases: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are common choices. Use at least 1.1 equivalents to ensure all HCl is scavenged.

    • Procedure: Always include the scavenger base in your initial solution with the 4-aminopiperidine before adding the acyl chloride.

  • Use Excess Amine Starting Material: If your starting amine is inexpensive, you can use two or more equivalents. One equivalent acts as the nucleophile, while the second equivalent serves as the acid scavenger. This is less atom-economical and can complicate purification, so it is generally less preferred.

Question 3: "After aqueous workup, my NMR shows the presence of cyclohexanecarboxylic acid. How did this form?"

Answer: The presence of cyclohexanecarboxylic acid is a clear indicator of the hydrolysis of your starting material, cyclohexanecarbonyl chloride.

Causality: Acyl chlorides are highly reactive and moisture-sensitive. Any trace of water in your reaction solvent, on your glassware, or in your reagents will rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid.[3] This not only consumes your reagent, reducing the potential yield, but the resulting carboxylic acid can also complicate purification.

Solutions:

  • Ensure Rigorously Anhydrous Conditions:

    • Glassware: Oven-dry all glassware (flasks, dropping funnels, stir bars) at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.

    • Solvents: Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Anhydrous dichloromethane (DCM) is a common choice.

    • Atmosphere: Assemble your reaction under a positive pressure of an inert gas, such as nitrogen or argon.

  • Verify Reagent Quality: Use a fresh bottle of cyclohexanecarbonyl chloride or purify older material by distillation if its quality is suspect.

Frequently Asked Questions (FAQs)

QuestionAnswer
Which nitrogen on 4-aminopiperidine reacts first? The primary amine (-NH₂) at the C4 position is both more nucleophilic and less sterically hindered than the secondary amine (-NH-) of the piperidine ring. Therefore, it will react preferentially to form the desired mono-acylated product. However, this selectivity is not absolute, and the secondary amine will react under forcing conditions.
What is the best way to purify the final product? Flash column chromatography on silica gel is the most effective method. The elution order will typically be: 1. Di-acylated byproduct (least polar), 2. Desired product , 3. Unreacted 4-aminopiperidine (most polar, may streak or require a polar solvent system like DCM/MeOH/NH₄OH). An acidic workup to remove unreacted amine followed by a basic workup to isolate the product can also be effective but may be complicated by salt formation.
Can I use cyclohexanecarboxylic acid with a coupling agent instead? Yes, this is a viable alternative that avoids the generation of HCl. Common coupling agents include dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] Pros: Milder conditions, no HCl byproduct. Cons: Coupling agents can be expensive, and byproducts (like dicyclohexylurea, DCU) can be difficult to remove. The reaction may also be slower.

Experimental Protocols

Protocol 1: Recommended Synthesis via Boc-Protection

This protocol minimizes side reactions and is the most reliable method for obtaining a high-purity product.

Part A: Acylation of 1-Boc-4-aminopiperidine

  • Set up an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • To the flask, add 1-Boc-4-aminopiperidine (1.0 eq), triethylamine (1.2 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Charge the dropping funnel with a solution of cyclohexanecarbonyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl(aq), saturated NaHCO₃(aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate, which can be used directly in the next step.

Part B: Boc Deprotection

  • Dissolve the crude product from Part A in DCM (approx. 0.2 M).

  • To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq).

  • Stir at room temperature for 2-6 hours until deprotection is complete (monitor by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and wash with saturated NaHCO₃(aq) until the aqueous layer is basic.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by flash chromatography or recrystallization.

References

  • BenchChem. (n.d.). Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization.
  • Maciejko, J., et al. (2020). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry.
  • Kee, C. W., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters.
  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • BenchChem. (n.d.). Avoiding byproduct formation in Friedel-Crafts acylation for precursors.
  • BenchChem. (n.d.). Improving the solubility of 4-Acetylpiperidine-1-carbonyl chloride for reactions.
  • Li, R., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry.
  • Khan, I., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Google Patents. (2021). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • De, S. K. (2008). Friedel-Crafts Acylation with Amides.
  • Rosales, A., et al. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • BenchChem. (n.d.). Managing the hydrolysis of 4-Acetylpiperidine-1-carbonyl chloride during reactions.
  • MDPI. (2022). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules.
  • Pearson. (n.d.). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides.
  • ResearchGate. (n.d.). N-Acylation Reactions of Amines.
  • Ali, I., et al. (2021). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure.
  • McElroy, C. R., et al. (2012). Cyclization reaction of amines with dialkyl carbonates to yield 1,3-oxazinan-2-ones. Pure and Applied Chemistry.
  • MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Földesi, A., et al. (2020).
  • Cox, J. M., et al. (2011). Synthesis and evaluation of [(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]cyclohexanes and 4-[(1R)-1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gopi, H., et al. (1996). 4-Aminopiperidine-4-carboxylic Acid: A Cyclic alpha,alpha-Disubstituted Amino Acid for Preparation of Water-Soluble Highly Helical Peptides. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Strategies to minimize the formation of HCl during reactions with 4-Acetylpiperidine-1-carbonyl chloride.
  • The Organic Chemistry Tutor. (2016, April 23). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems [Video]. YouTube.
  • Valdés, K., et al. (2020). Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. MethodsX.
  • Khan Academy. (n.d.). Amide formation from acyl chloride [Video]. Khan Academy.
  • ResearchGate. (n.d.). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

Welcome to the technical support center dedicated to the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, fiel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial amide bond formation. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and significantly improve your reaction yields.

Section 1: Reaction Fundamentals and Key Challenges

The synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine is a classic example of nucleophilic acyl substitution, specifically an amide coupling reaction. The primary challenge lies in achieving high selectivity and yield due to the presence of two nucleophilic sites on the starting material, 4-aminopiperidine, and the various factors that can impede amide bond formation.

The core reaction involves the acylation of the primary amino group of 4-aminopiperidine with a cyclohexanecarbonyl moiety. This can be achieved primarily through two routes:

  • Acyl Chloride Route (Schotten-Baumann conditions): Reaction of 4-aminopiperidine with cyclohexanecarbonyl chloride.

  • Carboxylic Acid Coupling Route: Reaction of 4-aminopiperidine with cyclohexanecarboxylic acid using a coupling agent.

Understanding the mechanistic underpinnings and potential pitfalls of these routes is the first step toward optimization.

G cluster_reactants Reactants cluster_process Reaction Pathway cluster_products Products & Byproducts Amine 4-Aminopiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Acyl_Source Acylating Agent (Cyclohexanecarbonyl Chloride or Activated Carboxylic Acid) Acyl_Source->Intermediate Product_Formation Collapse of Intermediate & Loss of Leaving Group Intermediate->Product_Formation Target_Amide 1-Cyclohexanecarbonyl- piperidin-4-amine Product_Formation->Target_Amide Byproduct Byproduct (e.g., HCl, Urea derivative) Product_Formation->Byproduct

Caption: General mechanism for amide bond formation.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield is a multifaceted problem often stemming from several concurrent issues. The primary culprits are typically incomplete activation of the electrophile, deactivation of the nucleophile, or competing side reactions.[1]

  • Cause A: Ineffective Acid Scavenging (Acyl Chloride Route). When using cyclohexanecarbonyl chloride, one equivalent of hydrochloric acid (HCl) is generated.[2] This acid will protonate the basic 4-aminopiperidine starting material, rendering it non-nucleophilic and effectively halting the reaction.[2]

    • Solution: Always use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to act as an acid scavenger.[2] Using two equivalents of the 4-aminopiperidine starting material is a less common strategy as it complicates purification.

  • Cause B: Hydrolysis. Acyl chlorides and activated carboxylic acid intermediates (e.g., O-acylisourea) are highly susceptible to hydrolysis.[1] Any moisture in your solvent, reagents, or glassware will convert these reactive species back to the unreactive carboxylic acid, killing the reaction.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Cause C: Inefficient Carboxylic Acid Activation (Coupling Route). If using a coupling agent like EDC or HATU, the activation of cyclohexanecarboxylic acid may be incomplete.[1]

    • Solution: Allow for a "pre-activation" step where the carboxylic acid, coupling agent, and base are stirred together for 15-30 minutes at room temperature before adding the amine.[1] This ensures the active ester intermediate is fully formed.

  • Cause D: Side Reactions with Coupling Agents. Carbodiimide reagents like EDC can react with the activated O-acylisourea intermediate to form an unreactive N-acylurea byproduct, which is a common source of low yields.[3]

    • Solution: Include an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure.[1][3] These additives act as catalysts by forming a more stable and reactive activated ester, which is less prone to side reactions and minimizes racemization if chiral centers are present.[1]

Q2: I'm observing a significant byproduct with a higher molecular weight. Is this di-acylation, and how can I prevent it?

Yes, the formation of a higher molecular weight byproduct is very likely N,N'-diacylation, where both the primary (exocyclic) and secondary (endocyclic) amines of 4-aminopiperidine have reacted. While the primary amine is more nucleophilic, the secondary amine can react under forcing conditions.

  • Solution A: Control Stoichiometry and Addition. Use a slight excess of the amine relative to the acylating agent (e.g., 1.1 equivalents of 4-aminopiperidine to 1.0 equivalent of cyclohexanecarbonyl chloride). More importantly, add the acylating agent slowly (dropwise) to a cooled solution (0 °C) of the amine and base. This maintains a low concentration of the electrophile, favoring reaction at the more reactive primary amine site.

  • Solution B: Temperature Control. Keep the reaction temperature low (0 °C to room temperature). Higher temperatures provide the activation energy needed for the less reactive secondary amine to react.

  • Solution C: Protecting Group Strategy. For the highest selectivity, consider using N-Boc-4-aminopiperidine as the starting material.[4] The Boc group protects the piperidine nitrogen, ensuring acylation occurs exclusively at the primary amine. The Boc group can then be removed with an acid (e.g., TFA or HCl in dioxane) in a subsequent step. While this adds steps to the synthesis, it often provides a much cleaner product and higher overall yield, simplifying purification.

Q3: How do I choose between the acyl chloride and the carboxylic acid coupling route?

The choice depends on reagent availability, scale, and sensitivity of other functional groups in more complex analogs.

FeatureAcyl Chloride RouteCarboxylic Acid + Coupling Agent Route
Reactivity Highly reactive, often faster reactions.Milder conditions, highly tunable.
Byproducts Generates corrosive HCl, requiring a base.[2]Byproducts (e.g., urea, HOBt) are generally water-soluble and easier to remove.[3]
Cost/Convenience Requires conversion of acid to acyl chloride (e.g., with SOCl₂, oxalyl chloride), adding a step.[5]One-pot procedure is common.[1][6] Coupling agents can be expensive.
Best For Simple, robust molecules at a large scale.Molecules with acid-sensitive functional groups; fine chemical and pharmaceutical synthesis.
Q4: My main impurity is unreacted 4-aminopiperidine. How can I effectively remove it?

The product and starting material can have similar polarities, making column chromatography challenging.[7] A liquid-liquid extraction workup is the most effective method.

  • Solution: Acidic Wash. After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or DCM) and wash it with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid). The unreacted 4-aminopiperidine, being more basic than the amide product, will be protonated to form a water-soluble ammonium salt and will be extracted into the aqueous layer. The desired amide product will remain in the organic layer. Be sure to then wash the organic layer with a base (e.g., saturated NaHCO₃) to remove any residual acid before drying and concentrating.

Section 3: Optimized Experimental Protocols

These protocols provide detailed, step-by-step methodologies for executing the synthesis with high yield.

Protocol A: High-Yield Synthesis via Acyl Chloride

This protocol utilizes Schotten-Baumann conditions, optimized to minimize side reactions.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-aminopiperidine (1.2 equivalents) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Acylation: Dissolve cyclohexanecarbonyl chloride (1.0 equivalent) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Separate the layers and wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to neutralize), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized or purified by flash column chromatography.

Protocol B: High-Yield Synthesis via Amide Coupling (HATU)

This protocol uses HATU, a highly efficient coupling agent known for fast reaction times and high yields.[1][6]

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add cyclohexanecarboxylic acid (1.0 equivalent), HATU (1.1 equivalents), and anhydrous dimethylformamide (DMF, ~0.1 M).

  • Activation: Add DIPEA (2.5 equivalents) and stir the mixture at room temperature for 20 minutes to pre-activate the acid.[1]

  • Amine Addition: Add 4-aminopiperidine (1.1 equivalents) to the activated mixture.

  • Reaction: Stir at room temperature for 1-3 hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Separate the layers. Wash the organic layer multiple times with water to remove DMF and urea byproducts, followed by a final wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography as needed.

Section 4: Visual Troubleshooting Guide

Use this flowchart to diagnose and solve common issues leading to poor reaction outcomes.

G Start Low Yield or Impure Product Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Base Using Acyl Chloride: Is a non-nucleophilic base (e.g., DIPEA) present? Check_Reagents->Check_Base Yes Sol_Dry Action: Dry solvents/ reagents. Use inert atm. Check_Reagents->Sol_Dry No Check_Activation Using Coupling Agent: Did you pre-activate the acid? Check_Base->Check_Activation Yes Sol_Base Action: Add 1.5 eq. of DIPEA or TEA. Check_Base->Sol_Base No Check_Side_Reaction High MW impurity observed? Check_Activation->Check_Side_Reaction Yes Sol_Activation Action: Stir acid, coupling agent, base for 20 min before adding amine. Check_Activation->Sol_Activation No Sol_Side_Reaction Issue: Di-acylation. Action: Add acyl chloride dropwise at 0 °C. Check_Side_Reaction->Sol_Side_Reaction Yes End_Success Improved Yield Check_Side_Reaction->End_Success No Sol_Dry->Check_Base Sol_Base->Check_Activation Sol_Activation->Check_Side_Reaction Sol_Side_Reaction->End_Success

Caption: Troubleshooting flowchart for yield optimization.

References

  • CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC - PubMed Central. (URL: [Link])

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed. (URL: [Link])

  • How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? | ResearchGate. (URL: [Link])

  • Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC - PubMed Central. (URL: [Link])

  • Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - NIH. (URL: [Link])

  • How to remove excess 4-amino piperidine from reaction medium? - ResearchGate. (URL: [Link])

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (URL: [Link])

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC - NIH. (URL: [Link])

  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides | Request PDF - ResearchGate. (URL: [Link])

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC - NIH. (URL: [Link])

  • 1-amino-2-(2,5-difluorophenyl)ethyl]piperidines as DPP-4 inhibitors - PubMed. (URL: [Link])

  • Show how you would use appropriate acyl chlorides and amines to s... - Pearson. (URL: [Link])

  • Amide formation from acyl chloride (video) - Khan Academy. (URL: [Link])

Sources

Troubleshooting

Troubleshooting 1-Cyclohexanecarbonylpiperidin-4-amine instability in solution

Welcome to the technical support center for 1-Cyclohexanecarbonylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential instability of this...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Cyclohexanecarbonylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential instability of this compound in solution. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experiments.

Introduction: Understanding the Core Instability

1-Cyclohexanecarbonylpiperidin-4-amine, like other N-acylpiperidines, possesses an amide bond that is susceptible to hydrolysis, particularly under acidic or basic conditions. This inherent chemical characteristic is the primary cause of its instability in many experimental solutions. The degradation of this molecule can lead to inconsistent results, loss of biological activity, and the appearance of unknown peaks in analytical chromatograms. This guide will provide you with the knowledge to anticipate, troubleshoot, and mitigate these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solution Preparation and Handling

Question 1: I'm observing a decrease in the concentration of my 1-Cyclohexanecarbonylpiperidin-4-amine stock solution over time. What is the likely cause and how can I prevent this?

Answer:

The most probable cause for the decrease in concentration is the hydrolysis of the amide bond, yielding cyclohexanecarboxylic acid and piperidin-4-amine. This reaction is catalyzed by the presence of acids or bases in your solvent.

Causality: The lone pair of electrons on the nitrogen atom in the amide bond can participate in resonance, giving the C-N bond a partial double bond character and making it relatively stable. However, under acidic or basic conditions, the carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the amide bond.[1][2]

Troubleshooting Steps:

  • Solvent Selection:

    • Recommended: Use anhydrous, aprotic solvents for stock solutions whenever possible. Examples include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Dioxane.

    • To Avoid: Aqueous buffers, especially at acidic (pH < 6) or basic (pH > 8) conditions, should be avoided for long-term storage. If aqueous solutions are necessary for your experiment, prepare them fresh daily.

  • pH Control:

    • If you must use an aqueous solution, maintain the pH as close to neutral (pH 7) as possible. Use a well-buffered system to prevent pH shifts.

  • Storage Conditions:

    • Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and air.

    • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can introduce moisture.

Question 2: My solution of 1-Cyclohexanecarbonylpiperidin-4-amine has turned a slight yellow color. Is this a sign of degradation?

Answer:

Yes, a color change, particularly to yellow, can be an indicator of degradation. While hydrolysis products are colorless, the yellowing may suggest oxidative degradation or the formation of other minor impurities.

Causality: The piperidine ring can be susceptible to oxidation, which may lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities.

Preventative Measures:

  • Inert Atmosphere: For long-term storage of the solid compound or solutions, consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store both solid material and solutions in amber vials or protect them from light by wrapping the container in aluminum foil.[3]

  • High-Purity Solvents: Use high-purity, peroxide-free solvents to minimize the presence of oxidizing contaminants.

Section 2: Analytical Challenges and Solutions

Question 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis of a sample containing 1-Cyclohexanecarbonylpiperidin-4-amine. How can I identify the source of these peaks?

Answer:

The appearance of new peaks is a common sign of compound degradation. These peaks likely correspond to the hydrolysis products: cyclohexanecarboxylic acid and piperidin-4-amine.

Troubleshooting Workflow:

  • Forced Degradation Study: To confirm the identity of the degradation peaks, a forced degradation study is recommended.[4][5] This involves intentionally degrading a sample of 1-Cyclohexanecarbonylpiperidin-4-amine under controlled stress conditions.

    • Acid Hydrolysis: Treat a solution of the compound with a dilute acid (e.g., 0.1 M HCl) at a slightly elevated temperature (e.g., 40-60°C).

    • Base Hydrolysis: Treat a solution with a dilute base (e.g., 0.1 M NaOH) at room temperature.

    • Oxidative Degradation: Treat a solution with a mild oxidizing agent (e.g., 3% hydrogen peroxide).

    • Photolytic Degradation: Expose a solution to UV light.

  • Analytical Method: Analyze the stressed samples alongside a control (unstressed) sample using a stability-indicating HPLC or LC-MS method. The peaks that increase in the stressed samples are your degradation products.

Hypothetical Forced Degradation Data:

Stress Condition% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 M HCl, 60°C, 4h25%Cyclohexanecarboxylic Acid, Piperidin-4-amine
0.1 M NaOH, 25°C, 4h15%Cyclohexanecarboxylic Acid, Piperidin-4-amine
3% H₂O₂, 25°C, 24h5%Minor, unidentified polar impurities
UV Light, 24h<2%Negligible degradation

Diagram: Logical Flow for Investigating Unexpected Peaks

G start Unexpected Peaks in Chromatogram forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative) start->forced_degradation analyze Analyze Stressed Samples by HPLC/LC-MS forced_degradation->analyze compare Compare Chromatograms of Stressed vs. Control analyze->compare identify Identify Degradation Product Peaks compare->identify confirm Confirm Identity by MS or with Standards identify->confirm remediate Optimize Experimental Conditions to Minimize Degradation confirm->remediate

Caption: Troubleshooting workflow for identifying unknown peaks.

Question 4: Can you provide a starting point for an HPLC method to analyze 1-Cyclohexanecarbonylpiperidin-4-amine and its potential hydrolysis products?

Answer:

Certainly. A reversed-phase HPLC method is generally suitable for separating the parent compound from its more polar degradation products.

Experimental Protocol: RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm (for the amide bond) and/or Mass Spectrometry (for confirmation)

  • Injection Volume: 10 µL

Expected Elution Profile:

  • Piperidin-4-amine: Most polar, will elute earliest.

  • Cyclohexanecarboxylic Acid: Will elute after piperidin-4-amine.

  • 1-Cyclohexanecarbonylpiperidin-4-amine: Least polar, will have the longest retention time.

Section 3: Understanding Degradation Pathways

Question 5: What are the primary chemical reactions that lead to the degradation of 1-Cyclohexanecarbonylpiperidin-4-amine in solution?

Answer:

The primary degradation pathway is hydrolysis of the amide bond . This can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the amide is protonated. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. A series of proton transfers and the eventual departure of the amine as a good leaving group (protonated amine) leads to the formation of the carboxylic acid and the amine salt.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion acts as the nucleophile and directly attacks the carbonyl carbon. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate and protonation of the resulting amine anion yields the carboxylate salt and the free amine.

Diagram: Amide Hydrolysis Pathways

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis parent_acid 1-Cyclohexanecarbonyl- piperidin-4-amine protonation Protonation of Carbonyl Oxygen parent_acid->protonation H⁺ attack_h2o Nucleophilic Attack by H₂O protonation->attack_h2o products_acid Cyclohexanecarboxylic Acid + Piperidin-4-amine Salt attack_h2o->products_acid parent_base 1-Cyclohexanecarbonyl- piperidin-4-amine attack_oh Nucleophilic Attack by OH⁻ parent_base->attack_oh OH⁻ intermediate Tetrahedral Intermediate attack_oh->intermediate products_base Cyclohexanecarboxylate + Piperidin-4-amine intermediate->products_base

Caption: Key steps in acid and base-catalyzed amide hydrolysis.

References

Sources

Optimization

Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine Derivatives

Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of piperidine derivatives. As a cornerstone moiety in over twenty classes of pharmaceu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing the multifaceted challenges encountered during the scale-up synthesis of piperidine derivatives. As a cornerstone moiety in over twenty classes of pharmaceuticals, the efficient and robust synthesis of piperidines is of paramount importance to the drug development community.[1] This guide is designed for researchers, scientists, and drug development professionals, offering practical, field-proven insights and troubleshooting strategies to facilitate a seamless transition from laboratory-scale experiments to pilot and production-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes for producing piperidine derivatives?

A1: The selection of a synthetic route for scale-up depends on factors like cost, safety, and the desired substitution pattern. The most prevalent methods include:

  • Catalytic Hydrogenation of Pyridines: This is a widely adopted industrial method involving the reduction of the pyridine ring with hydrogen gas over a metal catalyst (e.g., Nickel, Palladium, Rhodium, Ruthenium).[2] It is particularly cost-effective for simple piperidines.[2] However, challenges include the high aromatic stability of the pyridine core and potential catalyst poisoning by the basic substrate or product.[3]

  • Reductive Amination: This route involves reacting a dicarbonyl compound like glutaraldehyde with a primary amine, followed by in-situ reduction.[2] It offers high atom economy and can often be performed as a one-pot reaction.[4]

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, and is highly effective for synthesizing tetrahydro-β-carbolines and tetrahydroisoquinolines.[5][6][7] Diastereoselectivity can be a significant challenge, influenced by temperature, solvent, and the acid catalyst used.[8]

Q2: Why does my piperidine solution turn yellow or brown upon storage?

A2: The discoloration is typically due to oxidation when piperidines are exposed to air and light.[9] For high-purity requirements, the piperidine should be purified before use, commonly by distillation.[9]

Q3: Is it necessary to protect the piperidine nitrogen during synthesis?

A3: Yes, it is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when employing reagents that can react with the basic nitrogen, such as in Sonogashira cross-coupling or when using Lawesson's reagent.[10][11] This prevents undesired side reactions and catalyst deactivation.[11]

Q4: My piperidine product forms an azeotrope with water. How can I obtain an anhydrous product?

A4: Piperidine readily forms an azeotrope with water, making complete drying challenging.[9] Effective methods for water removal include:

  • Azeotropic distillation with a hydrocarbon: Adding a solvent like benzene or toluene can form a lower-boiling ternary azeotrope to remove water.[9]

  • Drying agents: For smaller scales, standing the solution over potassium hydroxide (KOH) pellets or calcium hydride (CaH₂) is effective.[9]

  • Salt formation: Piperidine can be selectively precipitated from a mixture with pyridine by bubbling carbon dioxide through the solution to form a solid carbonate salt, which can then be filtered and neutralized.[10][12]

Troubleshooting Guides: A Deeper Dive into Common Scale-Up Issues

This section provides a question-and-answer formatted guide to directly address specific experimental problems you may encounter.

I. Reaction Kinetics and Completion

Q: My N-alkylation reaction is slow or incomplete. What are the likely causes and solutions?

A: Several factors can contribute to sluggish N-alkylation reactions on a larger scale.

  • Cause 1: Insufficient Basicity. The reaction generates an acid byproduct (e.g., HCl, HBr) that protonates the starting piperidine, rendering it non-nucleophilic.

    • Solution: Add a non-nucleophilic base like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[9] For sensitive substrates, sodium bicarbonate (NaHCO₃) can be used.[9]

  • Cause 2: Poor Leaving Group. The reactivity of the alkylating agent is critical.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[9] Adding a catalytic amount of potassium iodide can also facilitate reactions with less reactive halides.[13]

  • Cause 3: Steric Hindrance. Bulky substituents on the piperidine ring or the alkylating agent can impede the reaction.

    • Solution: Increase the reaction temperature or consider using a more reactive alkylating agent.[9] In some cases, an alternative synthetic route may be necessary.[9]

  • Cause 4: Reagent Solubility. Poor solubility of reagents, particularly inorganic bases, can be exacerbated at scale.

    • Solution: Switch to a more polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to improve solubility.[13] Cesium carbonate, for instance, has good efficacy but its poor solubility makes it difficult to use in large-scale reactions.[1][2]

II. Byproduct Formation and Selectivity

Q: I am observing significant formation of a quaternary ammonium salt in my N-alkylation reaction. How can I prevent this over-alkylation?

A: Over-alkylation is a common side reaction, especially with reactive alkylating agents.[9][14]

  • Solution 1: Control Stoichiometry. Use a slight excess of the piperidine starting material relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of piperidine).[9][14]

  • Solution 2: Slow Addition. Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump.[9][14] This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[14]

  • Solution 3: Alternative Method - Reductive Amination. React the piperidine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method inherently avoids the formation of quaternary ammonium salts.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this purpose.[14]

Q: My Pictet-Spengler reaction is yielding a mixture of diastereomers. How can I improve the stereoselectivity?

A: Diastereoselectivity is a critical challenge in the Pictet-Spengler reaction and is highly dependent on reaction conditions.

  • Solution 1: Optimize Temperature. Lower reaction temperatures (e.g., 0 °C, -20 °C, or -78 °C) generally favor the kinetically controlled product, which is often the cis-diastereomer.[8] Conversely, higher temperatures may favor the thermodynamically more stable trans product.[8]

  • Solution 2: Screen Catalysts and Solvents. The choice of acid catalyst (e.g., TFA, HCl, BF₃·OEt₂) and solvent can significantly influence the transition state geometry.[8] Experimenting with a range of catalysts and solvents of varying polarities is recommended.[8]

  • Solution 3: Substrate Modification. If possible, altering protecting groups or other substituents on the starting materials can introduce steric bulk that favors a specific cyclization pathway.[8]

III. Purification and Isolation Challenges

Q: I'm having difficulty separating my piperidine product from unreacted pyridine starting material after a hydrogenation reaction.

A: Pyridine and piperidine can form a constant boiling point azeotrope, making separation by simple fractional distillation difficult.[9][10]

  • Solution 1: Acid-Base Extraction. Utilize the difference in basicity. Dissolve the mixture in an organic solvent and wash with a dilute acid (e.g., 1 M HCl).[9] The more basic piperidine will be protonated and move to the aqueous layer, while the less basic pyridine remains in the organic layer.[9] The piperidine can then be recovered by basifying the aqueous layer and extracting.[9]

  • Solution 2: Selective Salt Formation. As mentioned in the FAQs, bubbling CO₂ through a solution of the mixture in an organic solvent will selectively precipitate piperidine as a carbonate salt, which can be filtered off.[10][12]

Q: During the workup of a reaction involving an N-Boc protected piperidine, I am experiencing partial deprotection. How can this be avoided?

A: The Boc (tert-butyloxycarbonyl) protecting group is labile to acidic conditions.

  • Solution: Avoid acidic aqueous washes during the workup. Use a mild basic wash (e.g., saturated aqueous sodium bicarbonate) to neutralize any residual acid from the reaction. Ensure that any subsequent purification steps, such as silica gel chromatography, are performed with a solvent system that does not contain strong acids.

Visualizing Workflows and Pathways

Diagrams can clarify complex experimental choices and reaction mechanisms.

Troubleshooting_N_Alkylation start Slow or Incomplete N-Alkylation cause1 Insufficient Basicity? start->cause1 cause2 Poor Leaving Group? start->cause2 cause3 Steric Hindrance? start->cause3 cause4 Reagent Solubility? start->cause4 sol1 Add non-nucleophilic base (e.g., K2CO3, DIPEA) cause1->sol1 Yes sol2 Switch to R-Br or R-I Add cat. KI cause2->sol2 Yes sol3 Increase Temperature Consider alternative route cause3->sol3 Yes sol4 Use more polar solvent (e.g., ACN, DMF) cause4->sol4 Yes

Caption: Troubleshooting workflow for slow N-alkylation reactions.

Overalkylation_Prevention cluster_direct_alkylation Direct Alkylation Strategies start Over-alkylation Observed strategy1 Control Stoichiometry (1.1 eq. Piperidine) start->strategy1 strategy2 Slow Addition of Alkylating Agent start->strategy2 strategy3 Alternative Method: Reductive Amination start->strategy3 end Desired Mono-alkylation strategy1->end Minimize Quaternary Salt strategy2->end Minimize Quaternary Salt strategy3->end Avoids Quaternary Salt Formation

Caption: Strategies to prevent over-alkylation of piperidines.

Experimental Protocols

Protocol 1: Controlled Mono-N-Alkylation of Piperidine

This protocol is optimized to minimize the formation of the quaternary ammonium salt byproduct.[14]

Materials:

  • Piperidine derivative (1.1 equivalents)

  • Alkyl halide (1.0 equivalent)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 equivalents)

  • Anhydrous acetonitrile (ACN)

  • Syringe pump

Procedure:

  • Set up a dry, jacketed reactor under an inert atmosphere (Nitrogen or Argon).

  • Charge the reactor with the piperidine derivative (1.1 eq.) and anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.5 M).

  • Add the finely powdered potassium carbonate (2.0 eq.).

  • Begin vigorous stirring and bring the mixture to room temperature.

  • Using a syringe pump, add the alkyl halide (1.0 eq.) dropwise over 4-6 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: N-Alkylation via Reductive Amination

This protocol is an excellent alternative to direct alkylation, completely avoiding over-alkylation issues.[14]

Materials:

  • Piperidine derivative (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

Procedure:

  • Set up a dry, jacketed reactor under an inert atmosphere.

  • Charge the reactor with the piperidine derivative (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may be exothermic on a large scale; consider portion-wise addition or cooling.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC (typically 1-24 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer. Extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as required.

Data Summary

The choice of synthetic route for scale-up often involves a trade-off between yield, cost, and safety.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantages for Scale-UpDisadvantages for Scale-UpTypical Yield
Nucleophilic Substitution Piperidine, 3-Chloro-1-propanolBase (e.g., Na₂CO₃, K₂CO₃)Cost-effective, straightforwardPotential for side reactions (elimination)High[4]
Reductive Amination Piperidine, 3-HydroxypropionaldehydeH₂/Catalyst (Ni, Pd/C), NaBH(OAc)₃High atom economy, one-pot potentialAldehyde can be unstable, risk of over-reductionModerate to High[4]
Reduction of Amide 3-(Piperidin-1-yl)propanoic acidLiAlH₄, NaBH₄/I₂High yields achievable in the labExpensive and hazardous reducing agents (LiAlH₄)High (lab-scale)[4]
Hydrogenation of Pyridine Pyridine derivativeH₂, Metal Catalyst (Pd, Pt, Rh, Ru)Cost-effective for simple piperidinesExothermic, requires high pressure, catalyst handlingHigh

References

  • Technical Support Center: Optimization of Reaction Conditions for 1-Piperideine Synthesis - Benchchem. (URL: )
  • Byproduct formation in Piperidine-3-carbothioamide synthesis and mitig
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • common challenges in working with piperidine-based compounds - Benchchem. (URL: )
  • Technical Support Center: Overcoming Challenges in the Scale-Up of Piperidine Synthesis - Benchchem. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
  • Optimization of the reaction conditions | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Optimizing reaction conditions for phenylethynyl piperidine synthesis - Benchchem. (URL: )
  • Piperidine synthesis - Organic Chemistry Portal. (URL: [Link])

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. (URL: )
  • Technical Support Center: Synthesis of Piperidine
  • Technical Support Center: Preventing Over-Alkylation of Piperidine Deriv
  • Technical Support Center: Optimizing N-Alkylation of Piperidines - Benchchem. (URL: )
  • Piperidine Synthesis. - DTIC. (URL: [Link])

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC - NIH. (URL: [Link])

  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Pictet–Spengler reaction - Wikipedia. (URL: [Link])

  • Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis - Benchchem. (URL: )
  • CN101602748B - A kind of purification method of high-purity piperidine - Google P
  • Application Notes and Protocols: Large-Scale Synthesis of 1-Piperidinepropanol - Benchchem. (URL: )
  • Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems | Request PDF - ResearchGate. (URL: [Link])

  • minimizing side reactions in the Pictet-Spengler synthesis of piperidines - Benchchem. (URL: )
  • Preparation of Piperidines, Part 2: Substituted at Position 3 - YouTube. (URL: [Link])

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Publications. (URL: [Link])

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (URL: [Link])

  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. (URL: [Link])

  • What are the best methods for Piperidine purification alternatives to distillation?. (URL: [Link])

  • A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate - Organic Chemistry Portal. (URL: [Link])

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis - PMC - NIH. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (URL: [Link])

  • Preparation of piperidine from pyridine? - Powered by XMB 1.9.11 - Sciencemadness.org. (URL: [Link])

  • The Pictet-Spengler Reaction Updates Its Habits - PubMed. (URL: [Link])

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Troubleshooting

Technical Support Center: Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

Answering the user's request. Welcome to the technical support resource for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.

Welcome to the technical support resource for the synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and robust protocols. Our focus is to empower you to anticipate and resolve common challenges in this synthesis, ensuring high purity and yield for this valuable building block.

Introduction: The Critical Role of Purity

1-Cyclohexanecarbonylpiperidin-4-amine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural integrity and purity are paramount, as even minor impurities can lead to downstream reaction failures, complex purification challenges, and the formation of undesired, potentially toxic, byproducts in the final active pharmaceutical ingredient (API). This guide provides a systematic approach to controlling the reaction and minimizing impurity formation.

The most common and direct route to this compound is the N-acylation of 4-aminopiperidine with cyclohexanecarbonyl chloride. This is a variation of the well-established Schotten-Baumann reaction, which involves the reaction of an amine with an acid chloride in the presence of a base.[1][2] While straightforward in principle, success lies in the meticulous control of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in this reaction, and which one should I choose?

A1: The acylation reaction between 4-aminopiperidine and cyclohexanecarbonyl chloride generates one equivalent of hydrogen chloride (HCl) as a byproduct.[3][4] The primary role of the base is to neutralize this HCl. If not neutralized, the HCl will protonate the starting amine (4-aminopiperidine), converting it into its non-nucleophilic ammonium salt, which will halt the reaction.[3] For every equivalent of amine reacted, another is consumed by the acid, limiting the theoretical maximum yield to 50% in the absence of an auxiliary base.

For optimal results, a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) is recommended.[2] Pyridine can also be used and may serve as the solvent as well.[5] An inorganic base such as potassium carbonate can also be effective, particularly in a biphasic system or a polar aprotic solvent like DMF.[6]

Q2: How critical is the quality of the starting materials?

A2: The quality of your starting materials is a cornerstone of a successful synthesis.

  • 4-Aminopiperidine: This starting material can be hygroscopic and may degrade upon exposure to air and light, leading to colored impurities.[5] It is often supplied as a dihydrochloride salt, which must be neutralized in situ or converted to the free base before the reaction. Using the free base requires careful handling to prevent degradation.

  • Cyclohexanecarbonyl Chloride: As an acyl chloride, this reagent is highly sensitive to moisture.[7][8] Hydrolysis will convert it to cyclohexanecarboxylic acid, which will not participate in the acylation but will complicate purification. Always use a fresh bottle or a properly stored aliquot under an inert atmosphere.

Q3: What are the best analytical techniques to monitor this reaction?

A3:

  • Thin Layer Chromatography (TLC): This is the quickest method for monitoring the consumption of the starting amine. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/heptane with a small amount of triethylamine to prevent streaking of the amines on the silica plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, allowing you to track the disappearance of starting materials and the appearance of the product mass peak, as well as detect any significant byproduct formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not typically used for real-time monitoring, ¹H NMR is invaluable for confirming the structure of the final product and assessing its purity by identifying characteristic peaks of impurities.[9][10]

Visualizing the Synthetic Pathway and Key Side Reaction

The desired reaction is a nucleophilic acyl substitution. However, the primary competing reaction is the hydrolysis of the electrophilic acyl chloride.

G cluster_0 Desired Reaction Pathway cluster_1 Key Side Reaction 4-Aminopiperidine 4-Aminopiperidine Product 1-Cyclohexanecarbonyl- piperidin-4-amine 4-Aminopiperidine->Product Nucleophilic Attack Cyclohexanecarbonyl_Chloride Cyclohexanecarbonyl Chloride Cyclohexanecarbonyl_Chloride->Product Acyl_Chloride_Side Cyclohexanecarbonyl Chloride H2O Water (Moisture) Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid Impurity H2O->Cyclohexanecarboxylic_Acid Hydrolysis Acyl_Chloride_Side->Cyclohexanecarboxylic_Acid

Caption: Primary synthesis route and the competing hydrolysis side reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem / Observation Potential Cause Recommended Solution & Explanation
Low or No Product Formation (Starting material remains)1. Inactive Acylating Agent: Cyclohexanecarbonyl chloride has hydrolyzed due to improper storage or moisture in the reaction.Use a fresh bottle or a newly opened ampoule of cyclohexanecarbonyl chloride. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[7]
2. Insufficient Base: The HCl byproduct has protonated the starting amine, rendering it non-nucleophilic.Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine) is used relative to the amine. If starting from an amine salt (e.g., dihydrochloride), two additional equivalents of base are required.
3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures.While starting the addition at 0 °C is good practice to control exothermicity, allow the reaction to warm to room temperature and stir for several hours or overnight to ensure completion.[2]
Product is Contaminated with Cyclohexanecarboxylic Acid 1. Hydrolysis of Acyl Chloride: Moisture was present in the solvent, reagents, or atmosphere.The most effective solution is prevention. Use anhydrous solvents and rigorously dry all apparatus. Running the reaction under an inert atmosphere is crucial.
2. Inadequate Work-up: The acidic byproduct was not fully removed during extraction.During the aqueous work-up, wash the organic layer with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃), to extract the acidic impurity into the aqueous phase.
Product is Contaminated with Unreacted 4-Aminopiperidine 1. Sub-stoichiometric Amount of Acyl Chloride: Not enough acylating agent was added to react with all the starting amine.Use a slight excess (e.g., 1.05 to 1.1 equivalents) of cyclohexanecarbonyl chloride to drive the reaction to completion.
2. Slow/Inefficient Addition: The acyl chloride was consumed by side reactions (e.g., hydrolysis) before it could react with all the amine.Add the acyl chloride dropwise to a stirred solution of the amine and base. This ensures it reacts preferentially with the highly concentrated amine.
Formation of a White Precipitate During Reaction 1. Formation of Amine Hydrochloride Salt: The precipitate is likely triethylammonium chloride (or the salt of the base used).This is expected and indicates the reaction is proceeding and the base is neutralizing the generated HCl. The salt will be removed during the aqueous work-up.
Difficulty with Product Isolation (Emulsions during Work-up) 1. Surfactant-like Nature of Amine Salts: The protonated product or starting material can cause emulsions between the organic and aqueous layers.To break an emulsion, add a small amount of brine (saturated aqueous NaCl). This increases the ionic strength of the aqueous phase, forcing the separation of layers.

Troubleshooting Workflow

G start Reaction Complete (Verified by TLC/LC-MS) workup Aqueous Work-up start->workup check_purity Analyze Crude Product (¹H NMR, LC-MS) workup->check_purity impure Impurity Detected check_purity->impure Yes pure Purity >95% Proceed to Final Isolation check_purity->pure No impurity_type Identify Impurity impure->impurity_type acid Cyclohexanecarboxylic Acid impurity_type->acid Acidic amine Unreacted Amine impurity_type->amine Basic other Other impurity_type->other rewash Re-dissolve in Organic Solvent & Wash with aq. NaHCO₃ acid->rewash recolumn Purify by Column Chromatography amine->recolumn recheck Re-evaluate Reaction Parameters (Stoichiometry, Temp) other->recheck rewash->check_purity recolumn->check_purity

Caption: A decision-making workflow for troubleshooting product purification.

Recommended Experimental Protocols

Protocol 1: Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine

Materials:

  • 4-Aminopiperidine (1.0 eq)

  • Cyclohexanecarbonyl chloride (1.05 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-aminopiperidine.

  • Dissolution: Dissolve the amine in anhydrous DCM (to make an approx. 0.2 M solution).

  • Base Addition: Add triethylamine to the solution.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Acylation: Add cyclohexanecarbonyl chloride dropwise to the stirred solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

Protocol 2: Aqueous Work-up and Extraction

  • Quenching: Slowly add deionized water to the reaction mixture to quench any unreacted acyl chloride and dissolve the ammonium salts.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with:

    • 1M HCl (to remove excess triethylamine and any unreacted 4-aminopiperidine).

    • Saturated aqueous NaHCO₃ (to remove cyclohexanecarboxylic acid).[11]

    • Brine (to remove residual water and help prevent emulsions).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3: Purification

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or acetone/water) can be an effective purification method.

  • Silica Gel Chromatography: For less pure samples, column chromatography is recommended. A gradient elution, for example, from 100% DCM to 10% Methanol in DCM, is typically effective. Adding 0.5-1% triethylamine to the mobile phase can improve peak shape and recovery by preventing the basic product from strongly adsorbing to the acidic silica gel.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Stoichiometry 1.05-1.1 eq. of Acyl ChlorideDrives the reaction to completion, minimizing unreacted starting amine.
Base 1.2 eq. of Triethylamine or DIPEANeutralizes HCl byproduct without competing as a nucleophile.[5]
Solvent Anhydrous DCM, THF, or DMFAprotic solvents that are inert to the highly reactive acyl chloride.[2]
Temperature 0 °C to Room TemperatureControls the initial exotherm and allows the reaction to proceed to completion at a moderate rate.
Atmosphere Inert (Nitrogen or Argon)Prevents the hydrolysis of the moisture-sensitive acyl chloride.[7]

References

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. [Link]

  • Doubleday, W. W., et al. (2022). Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 24(4), 958–963. [Link]

  • Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. [Link]

  • Google Patents. (2015). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • Journal of Medicinal Chemistry. (2013). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • PubMed. (2021). Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. [Link]

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Optimization

Technical Support Center: Optimization of Reaction Conditions for N-Acylation of Piperidines

Welcome to the technical support center for the N-acylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. The N-acylation of piperidines is a cornerstone reaction in medicinal chemistry and materials science for the synthesis of amides.[1] This guide offers field-proven insights to help you navigate common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-acylation of piperidines, offering explanations for the underlying causes and actionable solutions.

Issue 1: Low or No Product Yield

A consistently low yield is a frequent challenge in N-acylation reactions. This can be attributed to several factors, from reagent quality to suboptimal reaction conditions.[2]

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time and/or temperature. For instance, in some acylations, increasing the temperature from 50 °C to 80 °C has been shown to improve yield and purity.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.[2]

  • Reactivity of Acylating Agent: The chosen acylating agent may not be sufficiently reactive.

    • Solution: Acyl chlorides are generally more reactive than acid anhydrides.[3] If you are using an anhydride and observing low reactivity, consider switching to the corresponding acyl chloride. Alternatively, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate when using anhydrides.[3]

  • Steric Hindrance: Bulky substituents on the piperidine ring or the acylating agent can impede the reaction.[4]

    • Solution: To overcome steric hindrance, you may need to increase the reaction temperature to provide the necessary activation energy.[4] In some cases, employing a more reactive acylating agent or exploring an alternative synthetic route might be necessary.[3][4]

  • Incorrect Reagent Stoichiometry: An improper ratio of piperidine to the acylating agent can limit the yield.[2]

    • Solution: Ensure accurate measurements of your reagents. Using a slight excess (1.1-1.2 equivalents) of the acylating agent can drive the reaction to completion, but be mindful that this may complicate purification.[2][3]

  • Product Loss During Workup and Purification: Significant amounts of the desired product can be lost during extraction, chromatography, or crystallization.[2]

    • Solution: Optimize your purification protocol. Ensure proper phase separation during extractions and consider using a high-quality silica gel for column chromatography.

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.

Common Side Reactions and How to Minimize Them:

  • Di-acylation: If the piperidine substrate contains other nucleophilic functional groups, such as another amine or a hydroxyl group, di-acylation can occur.

    • Solution: Employ protecting groups for the other reactive sites. Alternatively, carefully control the stoichiometry of the acylating agent, using only one equivalent.

  • Reaction with Solvent: Nucleophilic solvents, like alcohols, can react with highly reactive acylating agents.

    • Solution: Use inert, anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene.[2]

  • Epimerization: For chiral piperidines with a stereocenter alpha to the nitrogen, basic conditions can sometimes lead to epimerization.

    • Solution: Carefully select a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), and maintain a low reaction temperature to minimize this side reaction.[2][5]

  • Over-alkylation (if starting from a primary amine that is first acylated then alkylated): This can be an issue in multi-step syntheses.

    • Solution: Control the stoichiometry by using a slight excess of the piperidine starting material relative to the alkylating agent. Slow, dropwise addition of the alkylating agent, potentially using a syringe pump, can also favor mono-alkylation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of acylating agent for my reaction?

The choice of acylating agent depends on the reactivity of your piperidine substrate and the desired reaction conditions.

  • Acyl Chlorides: These are highly reactive and often the first choice for less nucleophilic or sterically hindered piperidines. Reactions are typically fast and can be run at low temperatures.[3]

  • Acid Anhydrides: These are less reactive than acyl chlorides and are often used for simple, unhindered piperidines. They are less sensitive to moisture. The addition of a catalyst like DMAP is sometimes necessary.[3][6]

  • Carboxylic Acids with Coupling Agents: This method is ideal for sensitive substrates where the formation of acidic byproducts (like HCl from acyl chlorides) is undesirable. Common coupling agents include N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and various phosphonium or uronium salts.[7][8]

Q2: Which base should I use for my N-acylation reaction?

A base is typically required to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acyl chlorides or carboxylic acid from anhydrides).[3]

  • Tertiary Amines: Non-nucleophilic bases like triethylamine (TEA) and diisopropylethylamine (DIPEA) are commonly used. Pyridine can also serve as both a base and a solvent.[2][3]

  • Inorganic Bases: For some applications, inorganic bases like potassium carbonate (K₂CO₃) can be used, particularly in polar aprotic solvents like DMF or acetonitrile.[9]

Q3: What are the recommended solvents for N-acylation of piperidines?

The choice of solvent is crucial and can significantly impact reaction rates and outcomes.

  • Aprotic Solvents: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF) are generally preferred as they are inert to the reaction conditions.[2][3] Polar aprotic solvents like MeCN and DMF can be particularly effective for N-alkylation reactions that may precede or follow N-acylation.[3]

Q4: How can I monitor the progress of my N-acylation reaction?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the disappearance of the starting materials and the appearance of the product. Staining with potassium permanganate (KMnO₄) can help visualize piperidine-containing compounds that are not UV-active.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for tracking the reaction progress and confirming the mass of the desired product.[3]

Data and Protocols

Table 1: Common Reagents and Conditions for N-Acylation of Piperidines
Acylating AgentBase (Typical Equivalents)SolventCatalyst (if any)Typical Temperature
Acyl ChlorideTriethylamine (1.2) or Pyridine (1.2)Dichloromethane (DCM)None0 °C to Room Temp
Acid AnhydrideTriethylamine (1.2) or Pyridine (1.2)Dichloromethane (DCM)DMAP (catalytic)0 °C to Room Temp
Carboxylic AcidDIPEA (1.5)DMF or DCMEDC/HOBt or PyBOPRoom Temp
Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Piperidine with an Acyl Chloride [3]

  • Dissolve the piperidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation of Piperidine with an Acid Anhydride [2]

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add the piperidine substrate (1.0 equivalent).

  • Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Add the acid anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Workup and purify as described in Protocol 1.

Visual Guides and Workflows

Diagram 1: General Workflow for N-Acylation of Piperidines

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reagents Dissolve Piperidine & Base in Solvent start->reagents cool Cool to 0 °C reagents->cool add_acyl Add Acylating Agent cool->add_acyl react Stir & Warm to Room Temp add_acyl->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography) extract->purify end Final Product purify->end

Caption: A typical experimental workflow for piperidine acylation.

Diagram 2: Troubleshooting Low Yield in N-Acylation

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed incomplete_rxn Incomplete Reaction? start->incomplete_rxn reagent_issue Reagent Reactivity or Stoichiometry Issue? start->reagent_issue steric_hindrance Steric Hindrance? start->steric_hindrance workup_loss Loss During Workup? start->workup_loss increase_time_temp Increase Time/ Temperature incomplete_rxn->increase_time_temp change_reagent Use More Reactive Acylating Agent/ Adjust Stoichiometry reagent_issue->change_reagent force_conditions Increase Temperature/ Use Catalyst (DMAP) steric_hindrance->force_conditions optimize_purification Optimize Extraction & Chromatography workup_loss->optimize_purification

Caption: A troubleshooting guide for low yield issues.

References

  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
  • N-Acylation Reactions of Amines - ResearchGate. Available from: [Link]

  • N-Acylation Reactions of Amines - the University of Bath's research portal. Available from: [Link]

  • common challenges in working with piperidine-based compounds - Benchchem.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Oriental Journal of Chemistry. Available from: [Link]

  • Overcoming poor reactivity in "N-Methyl-1-(piperidin-4-YL)methanamine" derivatization - Benchchem.
  • Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride - Benchchem.
  • "optimizing reaction conditions for N-arylation of piperazine" - Benchchem.
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available from: [Link]

  • N-Acylation Reactions of Amines - ResearchGate. Available from: [Link]

  • Recent advances in the synthesis of N-acyl sulfonamides - RSC Publishing. Available from: [Link]

  • Solid‐Phase Synthesis of Piperidines by N‐Acyliminium Ion Chemistry - Radboud Repository. Available from: [Link]

  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. Available from: [Link]

  • N-acylation of amides through internal nucleophilic catalysis - Semantic Scholar. Available from: [Link]

  • Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents.
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  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. Available from: [Link]

  • Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters - PubMed Central. Available from: [Link]

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  • Influence of ester structures on kinetics of piperidine and morfoline N-acylation in aqueous-organic solvents. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - MDPI. Available from: [Link]

  • Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium - PMC - NIH. Available from: [Link]

  • Steric Restraints in Redox‐Active Guanidine Ligands and Their Impact on Coordination Chemistry - PMC - PubMed Central. Available from: [Link]

  • New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives - PubMed. Available from: [Link]

  • What are the best methods for Piperidine purification alternatives to distillation?. ResearchGate. Available from: [Link]

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Troubleshooting

Technical Support Center: Refinement of Analytical Methods for 1-Cyclohexanecarbonylpiperidin-4-amine

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Cyclohexanecarbonylpiperidin-4-amine. This guide provides in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-Cyclohexanecarbonylpiperidin-4-amine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address specific challenges encountered during the analytical characterization of this and related piperidine derivatives. Our focus is on providing causal explanations and validated solutions to ensure the integrity and reproducibility of your results.

Section 1: General Sample Handling and Stability

Proper sample handling is the foundation of reliable analytical data. The unique chemical nature of 1-Cyclohexanecarbonylpiperidin-4-amine, featuring a secondary amine within a piperidine ring, presents specific stability challenges that must be addressed prior to analysis.

FAQs & Troubleshooting

Q1: I've observed a gradual change in the purity profile of my reference standard over time. What could be the cause?

A: The primary culprits are typically oxidation and reaction with atmospheric carbon dioxide. Piperidine and its derivatives can undergo oxidation, especially when exposed to air and light, which may lead to the formation of colored impurities or other degradation products[1][2]. Additionally, the basic nitrogen of the piperidine ring can react with atmospheric CO₂ to form a carbonate salt, which can precipitate or appear as an extraneous peak in your analysis[2].

  • Expert Recommendation: To ensure stability, store 1-Cyclohexanecarbonylpiperidin-4-amine as a solid under an inert atmosphere (e.g., argon or nitrogen) and protect it from light[2]. For solutions, use freshly prepared samples for analysis. If long-term solution storage is unavoidable, use a tightly sealed vial with minimal headspace and store at low temperatures. Studies on related amines have shown that both thermal and oxidative degradation are significant factors affecting stability[3][4][5].

Q2: My compound is difficult to dissolve in common reversed-phase HPLC mobile phase starting conditions (e.g., high water content). How should I prepare my sample?

A: Solubility issues are common, especially for free-base forms of amine-containing compounds in aqueous media[6][7]. Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% Methanol or Acetonitrile) can cause peak distortion, such as splitting or broadening.

  • Expert Recommendation: The ideal sample solvent should be as close in composition to the initial mobile phase as possible. If solubility is low, you may use a slightly higher percentage of organic solvent than the mobile phase, but keep it to a minimum. Alternatively, dissolving the sample in a small amount of a compatible organic solvent like methanol or acetonitrile and then diluting it with the mobile phase is a good practice[8]. Ensure the final concentration is well below the solubility limit to prevent precipitation in the vial or on the HPLC system[9].

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the workhorse for purity determination and quantification of non-volatile compounds like 1-Cyclohexanecarbonylpiperidin-4-amine. However, the basic nature of the analyte often leads to chromatographic challenges.

FAQs & Troubleshooting

Q1: My primary peak is exhibiting significant tailing. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like this is a classic issue in reversed-phase HPLC[9][10]. It is most often caused by secondary interactions between the positively charged (protonated) amine group of your analyte and negatively charged, acidic silanol groups present on the surface of silica-based C18 columns[9][10]. This interaction results in a portion of the analyte molecules being more strongly retained, leading to a "tail" on the peak.

  • Causality & Solution Workflow:

    Caption: Troubleshooting workflow for HPLC peak tailing.

Q2: I'm seeing two peaks in my chromatogram for a sample I believe to be pure. What could be the reason?

A: This is a common observation with free-base amine compounds[6]. Several factors could be at play:

  • Differential Ionization: If the sample is dissolved in a neutral or slightly acidic solvent and injected into a buffered mobile phase, you might be observing two forms of the analyte: the protonated and the free-base form, which have different retention times[6].

  • On-Column Degradation: Although less common, the analyte could be degrading on the column itself if the stationary phase has highly active sites.

  • Conformational Isomers: While less likely to be separated under typical reversed-phase conditions, distinct, stable conformers could theoretically result in peak splitting.

  • Column Overload: Injecting too high a concentration can saturate the stationary phase, leading to a distorted or split peak[10].

  • Expert Recommendation: First, confirm the issue is not due to overloading by injecting a 10-fold dilution. If the issue persists, the most likely cause is ionization. Ensure your sample is fully dissolved in the mobile phase or a solvent of similar pH and composition. Using a well-buffered mobile phase is key. As noted in one case, hydrochloride salts of piperidine derivatives often elute as a single, sharp peak, while their free-base counterparts show two peaks, strongly suggesting an ionization-related issue[6].

Data Summary: HPLC Troubleshooting

Issue Common Cause(s) Recommended Solution(s)
Peak Tailing Analyte interaction with free silanols on the column[9][10]. Increase mobile phase pH; use an end-capped column; add a mobile phase modifier like triethylamine[9].
Shifting Retention Times Inconsistent mobile phase prep; temperature fluctuations; column degradation[10][11]. Ensure accurate mobile phase preparation; use a column oven for temperature control; equilibrate the column properly[11].
Noisy Baseline Contaminated mobile phase; detector instability; system leaks[10]. Use HPLC-grade solvents; degas mobile phase; check for leaks.

| Extra/Ghost Peaks | Sample contamination; system contamination; analyte degradation[9]. | Run a blank gradient to check the system; use fresh, high-purity solvents; investigate sample stability[9]. |

Protocol 1: RP-HPLC Method for Purity Analysis

  • Column: Use a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in water, pH adjusted to 9.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (as the molecule lacks a strong chromophore).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water at a concentration of approximately 0.5 mg/mL.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for identifying volatile impurities and byproducts. However, the polarity and low volatility of 1-Cyclohexanecarbonylpiperidin-4-amine make direct analysis challenging.

FAQs & Troubleshooting

Q1: My compound gives a very broad, tailing peak or no peak at all when analyzed by GC-MS. Why?

A: This is expected for a molecule with a free amine and an amide group. These polar functional groups can engage in strong hydrogen bonding with active sites (free silanols) on the GC column and liner, leading to poor peak shape and even irreversible adsorption[12]. Furthermore, the compound's relatively high molecular weight and polarity result in low volatility, making it difficult to elute from the column at typical operating temperatures.

  • Expert Recommendation: Derivatization is often necessary for the successful GC-MS analysis of polar amines[8]. Silylation (e.g., with BSTFA) is a common technique that replaces the active hydrogens on the amine and amide groups with trimethylsilyl (TMS) groups. This blocks the polar sites, reduces hydrogen bonding, and increases the volatility of the analyte, resulting in sharper peaks and improved sensitivity.

Q2: I'm concerned about thermal degradation in the GC inlet. How can I minimize this?

A: Thermal degradation is a valid concern for complex molecules[4][8]. High temperatures in the GC inlet can cause the molecule to break down before it even reaches the column.

  • Expert Recommendation:

    • Optimize Inlet Temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it only if you observe poor peak shape due to slow vaporization.

    • Use a Deactivated Liner: Always use a fresh, deactivated inlet liner to minimize active sites that can catalyze degradation.

    • Consider Derivatization: As mentioned above, derivatization not only improves volatility but can also increase the thermal stability of the analyte.

Protocol 2: General GC-MS Workflow (with Derivatization)

  • Sample Preparation (Derivatization):

    • Accurately weigh ~1 mg of the sample into a GC vial.

    • Add 200 µL of a suitable solvent (e.g., Pyridine).

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC Conditions:

    • Column: A standard non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 270 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural confirmation. However, spectra of piperidine-containing molecules can be complex.

FAQs & Troubleshooting

Q1: The proton signals for the piperidine and cyclohexyl rings are broad and overlapping. How can I resolve them?

A: This is a very common issue. Signal broadening can arise from several factors, including conformational exchange of the piperidine ring (chair-chair interconversion) occurring on the NMR timescale and quadrupolar broadening from the adjacent ¹⁴N nucleus[13]. Overlapping signals are due to the similar chemical environments of many axial and equatorial protons on both ring systems[13].

  • Expert Recommendation: A systematic approach can resolve these issues.

    NMR_Resolution Start Broad / Overlapping NMR Signals Change_Solvent Acquire Spectrum in a Different Solvent (e.g., Benzene-d6, DMSO-d6) Start->Change_Solvent Alters chemical shifts Vary_Temp Acquire Spectra at Variable Temperatures (e.g., Low T to slow exchange, High T to sharpen peaks) Start->Vary_Temp Changes exchange rates Use_2D Perform 2D NMR (COSY, HSQC) for Correlation Start->Use_2D Establishes connectivity Resolved Signals Resolved & Assigned Change_Solvent->Resolved Vary_Temp->Resolved Use_2D->Resolved

    Caption: Decision tree for resolving complex NMR spectra.

    Changing the solvent can induce differential shifts in proton resonances, potentially resolving overlapping multiplets[13]. For example, aromatic solvents like benzene-d₆ can cause significant aromatic solvent-induced shifts (ASIS). Acquiring the spectrum at a lower temperature can slow down the chair-chair interconversion, potentially sharpening the signals into distinct axial and equatorial resonances. Conversely, increasing the temperature can sometimes average out conformations, leading to sharper, albeit averaged, signals. Finally, 2D NMR experiments like COSY and HSQC are invaluable for definitively assigning protons and carbons by revealing their correlations, even if their 1D signals are overlapped[14].

Data Summary: Hypothetical Solvent Effects on ¹H Chemical Shifts (ppm)

Proton RegionCDCl₃ (Typical)Benzene-d₆ (ASIS Effect)DMSO-d₆ (H-Bonding)
Cyclohexyl (aliphatic) 1.0 - 1.90.8 - 1.71.0 - 1.9
Piperidine (aliphatic) 1.4 - 3.01.2 - 2.81.4 - 3.0
Amide N-H ~6.0 (broad)~5.8 (broad)~7.8 (sharp)
Amine N-H ~1.5 (very broad)~1.3 (very broad)~2.5 (broad)

Note: This table illustrates general trends. Actual shifts are molecule-dependent.

References

  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved January 18, 2026, from [Link]

  • LCGC. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved January 18, 2026, from [Link]

  • Labcompare. (2025). Troubleshooting Common HPLC Issues. Retrieved January 18, 2026, from [Link]

  • Chromatography Forum. (2009). Amine column degradation. Retrieved January 18, 2026, from [Link]

  • Phenomenex. (n.d.). Sample Preparation - SPE. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical shifts of carbon atoms in the 13 C NMR spectra for compounds 1-4. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved January 18, 2026, from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved January 18, 2026, from [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Stability of aqueous amine solutions to thermal and oxidative degradation in the absence and the presence of CO2. Retrieved January 18, 2026, from [Link]

  • SciSpace. (n.d.). GC-MS analysis of chemical constituents in the methanolic tuber extract of momordica cymbalaria. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2022). Impact of Solvent on the Thermal Stability of Amines. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). GC-MS Analysis of the Phytochemical Constituents, Safety Assessment, Wound Healing and Anti-Inflammatory Activities of Cucurbita pepo Leaf Extract in Rats. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). Evaluation of phytochemical constituents in the whole plant parts of hexane extract of some traditional medicinal plants by gc-ms analysis. Retrieved January 18, 2026, from [Link]

  • CORE. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of amine solvents for CO2 capture. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of poly(ether carbonate) from 1,4-cyclohexanedimethanol. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2025). NMR Spectra Analysis of Poly (1,3-cyclohexadiene). Retrieved January 18, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Purity Validation of 1-Cyclohexanecarbonylpiperidin-4-amine by High-Performance Liquid Chromatography

For researchers, scientists, and professionals in the field of drug development, the stringent validation of chemical purity is a critical prerequisite for the reliability and reproducibility of experimental results. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the field of drug development, the stringent validation of chemical purity is a critical prerequisite for the reliability and reproducibility of experimental results. This guide offers an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with an alternative method, Gas Chromatography (GC), for the purity validation of 1-Cyclohexanecarbonylpiperidin-4-amine. Supported by experimental data and detailed protocols, this document aims to provide the necessary insights for selecting the most suitable analytical method for your specific needs.

Introduction: The Critical Role of Purity in Drug Development

1-Cyclohexanecarbonylpiperidin-4-amine is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry.[1] The purity of such intermediates is paramount as impurities can influence the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution and sensitivity.[2][3] This guide will explore the nuances of validating an HPLC method for 1-Cyclohexanecarbonylpiperidin-4-amine, while also presenting Gas Chromatography (GC) as a viable alternative for comparative analysis.

Methodology Deep Dive: HPLC vs. GC

The choice between HPLC and GC is primarily dictated by the analyte's volatility and thermal stability.[4] While HPLC is well-suited for a wide range of non-volatile and thermally sensitive compounds, GC is ideal for volatile and thermally stable molecules. For 1-Cyclohexanecarbonylpiperidin-4-amine, both techniques can be employed, each with its own set of advantages and considerations.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[5][6] For amine-containing compounds like 1-Cyclohexanecarbonylpiperidin-4-amine, which may lack a strong chromophore, derivatization is often employed to enhance UV detection.[7][8][9]

Gas Chromatography (GC): A Powerful Alternative

GC separates compounds based on their volatility in a gaseous mobile phase.[4] For piperidine derivatives, GC can be a powerful tool, particularly for identifying volatile impurities that may not be easily detected by HPLC.

Experimental Protocols

Protocol 1: HPLC Purity Validation of 1-Cyclohexanecarbonylpiperidin-4-amine

This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[10][11][12][13]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the UV spectrum of the derivatized analyte.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Pre-column Derivatization:

  • Due to the lack of a strong chromophore in the target molecule, pre-column derivatization with a reagent like dansyl chloride or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is recommended to improve detection sensitivity.[9][14]

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of 1-Cyclohexanecarbonylpiperidin-4-amine reference standard in a suitable diluent (e.g., methanol or acetonitrile) and perform the derivatization procedure.

  • Sample Solution: Accurately weigh and dissolve the test sample in the same diluent and carry out the derivatization.

4. Validation Parameters:

  • Specificity: Analyze the derivatized blank, standard, and sample solutions to ensure no interference from the derivatizing reagent or impurities.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard and inject them. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be evaluated.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical calculation from the linearity data.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and assess the impact on the results.

Protocol 2: Comparative GC Purity Analysis

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for amine analysis (e.g., a low- to mid-polarity column).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector and Detector Temperature: Optimized to ensure proper volatilization and detection without degradation.

  • Oven Temperature Program: A temperature gradient to ensure separation of the main component from potential volatile impurities.

2. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane). Derivatization may also be necessary to improve peak shape and thermal stability.

3. Validation Parameters:

  • The same validation parameters as for the HPLC method (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) should be assessed to ensure the method is fit for its intended purpose.

Data Presentation and Comparison

The following tables summarize hypothetical but realistic data from the validation of both HPLC and GC methods for the purity analysis of 1-Cyclohexanecarbonylpiperidin-4-amine.

Table 1: HPLC Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePass
Linearity (r²) ≥ 0.990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
LOD S/N ≥ 30.01%
LOQ S/N ≥ 100.03%
Robustness No significant impact on resultsPass

Table 2: GC Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePass
Linearity (r²) ≥ 0.990.9989
Accuracy (% Recovery) 97.0 - 103.0%98.2 - 102.5%
Precision (RSD)
- Repeatability≤ 2.5%1.2%
- Intermediate Precision≤ 3.5%2.1%
LOD S/N ≥ 30.02%
LOQ S/N ≥ 100.06%
Robustness No significant impact on resultsPass

Table 3: Comparative Purity Analysis Results

Analytical MethodPurity (%)Major Impurity (%)
HPLC 99.850.08
GC 99.700.15 (Volatile)

Visualizing the Workflow and Comparison

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD Method Development & Optimization Spec Specificity MD->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD/LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob RA Routine Sample Analysis Rob->RA

Caption: HPLC Purity Validation Workflow.

Method_Comparison cluster_HPLC HPLC cluster_GC GC HPLC_Adv Advantages: - High Resolution - High Sensitivity - Broad Applicability HPLC_Dis Disadvantages: - May require derivatization - Less effective for highly volatile impurities GC_Adv Advantages: - Excellent for volatile impurities - High sensitivity with FID GC_Dis Disadvantages: - Requires analyte to be volatile and thermally stable - May require derivatization Analyte 1-Cyclohexanecarbonylpiperidin-4-amine Purity Validation Analyte->HPLC_Adv Choose for comprehensive analysis Analyte->GC_Adv Choose for volatile impurity profiling

Caption: Method Comparison Logic.

Discussion and Conclusion

Both HPLC and GC are powerful techniques for assessing the purity of 1-Cyclohexanecarbonylpiperidin-4-amine. The HPLC method, particularly after derivatization, offers excellent sensitivity and resolution for a broad range of potential impurities.[2] It is generally considered the primary method for purity and assay testing in pharmaceutical quality control.

The GC method serves as an excellent complementary technique, especially for detecting and quantifying volatile impurities that might be missed by HPLC. The choice between the two, or the decision to use both, will depend on the specific requirements of the analysis, the nature of the expected impurities, and the stage of drug development. For comprehensive purity profiling, especially during process development and for regulatory submissions, employing both techniques is often the most robust approach.

This guide provides a framework for the validation of an HPLC method for 1-Cyclohexanecarbonylpiperidin-4-amine, grounded in established regulatory guidelines.[15][16][17][18] By following these protocols and considering the comparative data, researchers can confidently establish a reliable and accurate method for ensuring the quality of this important pharmaceutical intermediate.

References

  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]

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  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP Compliance. [Link]

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  • Chromatographic Determination of Amines in Food Samples. Helda. [Link]

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Comparative

A Comparative Benchmarking Guide to 1-Cyclohexanecarbonylpiperidin-4-amine and its Analogs in Drug Discovery

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in over 70 FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to modulate...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of drug design, featured in over 70 FDA-approved therapeutics.[1][2] Its conformational flexibility and ability to modulate physicochemical properties, such as lipophilicity and metabolic stability, make it a privileged structure for targeting a wide array of biological entities.[3] This guide provides a comprehensive comparative analysis of 1-Cyclohexanecarbonylpiperidin-4-amine, a representative N-acyl piperidine derivative, against other structurally related analogs. We will delve into the synthetic rationale, structure-activity relationships (SAR), and a suite of robust experimental protocols designed to elucidate their pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical space of piperidine-based compounds.

The Rationale for Piperidine Scaffolds in Drug Design

The ubiquity of the piperidine ring in pharmaceuticals is no accident. Its saturated, six-membered heterocyclic structure offers a three-dimensional geometry that can effectively present substituents for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within receptor binding pockets. The strategic modification of the piperidine core can significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, enhancing its overall "druggability."[3]

Synthesis of 1-Cyclohexanecarbonylpiperidin-4-amine and Key Analogs

The synthesis of 4-aminopiperidine derivatives is often achieved through reductive amination, a robust and versatile method in medicinal chemistry. The general workflow for synthesizing 1-Cyclohexanecarbonylpiperidin-4-amine and its analogs allows for the systematic exploration of chemical diversity at both the N1 and C4 positions of the piperidine ring.

General Synthetic Workflow

A common and efficient route to the target compound and its analogs involves a two-step process starting from a commercially available N-substituted 4-piperidone.

Step 1: Reductive Amination. The N-substituted 4-piperidone is reacted with an appropriate amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding 4-aminopiperidine derivative.[4]

Step 2: N-Acylation. The resulting 4-amino group can then be acylated with a variety of acyl chlorides or carboxylic acids (using coupling agents like EDC/HOBt) to introduce the desired N-acyl moiety, such as the cyclohexanecarbonyl group.

G cluster_0 Synthetic Workflow for N-Acyl Piperidin-4-amines start N-Substituted 4-Piperidone step1 Reductive Amination (Amine, NaBH(OAc)3) start->step1 intermediate 4-Aminopiperidine Derivative step1->intermediate step2 N-Acylation (Acyl Chloride or Carboxylic Acid + Coupling Agent) intermediate->step2 end Target Compound: 1-Cyclohexanecarbonylpiperidin-4-amine & Analogs step2->end

Caption: Generalized synthetic workflow for N-acyl piperidin-4-amine analogs.

Comparative Analogs and Structure-Activity Relationship (SAR) Insights

To understand the potential pharmacological profile of 1-Cyclohexanecarbonylpiperidin-4-amine, it is instructive to compare it with analogs bearing modifications at the N-acyl position. The nature of this acyl group can significantly impact receptor affinity, selectivity, and pharmacokinetic properties.

Analog IDN-Acyl GroupRationale for ComparisonExpected Impact on Properties
Target CyclohexanecarbonylLipophilic, non-aromatic acyl group.May enhance metabolic stability compared to aromatic analogs. The bulky, flexible ring can explore different binding pocket conformations.
Analog A BenzoylAromatic acyl group, common in many bioactive compounds.Provides a rigid, planar structure that can engage in π-stacking interactions. May be susceptible to aromatic metabolism.
Analog B DiphenylacetylBulky, lipophilic acyl group.Increases lipophilicity, potentially enhancing membrane permeability but could also increase non-specific binding and decrease solubility.[5]
Analog C AdamantanoylRigid, highly lipophilic, and metabolically stable acyl group.The adamantane cage is resistant to metabolism, which can improve pharmacokinetic profile. Its rigidity can enhance binding affinity if the shape is complementary to the target.[5]

Expert Insight: The choice of the N-acyl group is a critical decision in the design of piperidine-based ligands. While increasing lipophilicity with bulky groups like diphenylacetyl or adamantanoyl can enhance binding affinity for hydrophobic pockets, it often comes at the cost of reduced aqueous solubility and increased potential for off-target effects. The cyclohexanecarbonyl group of the target compound represents a balance between lipophilicity and conformational flexibility, potentially offering a favorable compromise in the ADME profile.

Experimental Protocols for Comparative Evaluation

A rigorous and systematic evaluation of these analogs requires a suite of standardized in vitro assays. The following protocols provide a framework for characterizing their binding affinity, functional activity, and key ADME properties.

Competitive Radioligand Binding Assay for Target Affinity (Ki)

This assay determines the binding affinity of the test compounds for a specific receptor by measuring their ability to displace a radiolabeled ligand.[3][6]

Protocol:

  • Receptor Preparation: Prepare cell membrane homogenates from cells expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a suitable radioligand and a range of concentrations of the test compound.

  • Incubation: Allow the reaction to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_1 Competitive Radioligand Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate: Membranes + Radioligand + Test Compound (Varying Conc.) prep->incubate separate Separate Bound/Free Ligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Caption: Workflow for determining target affinity using a radioligand binding assay.

Functional Cell-Based Assays for GPCRs

For G-protein coupled receptors (GPCRs), it is crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist. This can be assessed by measuring the downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) or calcium levels.[7][8][9]

Protocol (cAMP Assay for Gs/Gi-coupled receptors):

  • Cell Culture: Culture cells expressing the target GPCR in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before stimulating with a known agonist.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP response against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

In Vitro ADME Assays

Early assessment of ADME properties is critical to de-risk drug candidates. Key assays include the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive permeability and kinetic solubility assays.[1][10][11]

Protocol (PAMPA):

  • Plate Preparation: A 96-well filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor compartment.

  • Compound Addition: The test compound is added to the donor wells.

  • Incubation: The plate is incubated to allow the compound to permeate through the artificial membrane into the acceptor wells.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Data Presentation and Comparative Analysis

The data obtained from the aforementioned assays can be summarized for a clear comparison of the target compound with its analogs.

Table 1: Comparative Pharmacological Profile

Analog IDTarget Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
Target Experimental DataExperimental DataAgonist/Antagonist
Analog A Experimental DataExperimental DataAgonist/Antagonist
Analog B Experimental DataExperimental DataAgonist/Antagonist
Analog C Experimental DataExperimental DataAgonist/Antagonist

Table 2: Comparative ADME Properties

Analog IDPermeability (Pe, 10⁻⁶ cm/s)Aqueous Solubility (µM)
Target Experimental DataExperimental Data
Analog A Experimental DataExperimental Data
Analog B Experimental DataExperimental Data
Analog C Experimental DataExperimental Data

Conclusion

This guide provides a framework for the systematic evaluation of 1-Cyclohexanecarbonylpiperidin-4-amine in comparison to its structurally related analogs. By employing the detailed synthetic and experimental protocols, researchers can generate robust and comparable data to elucidate the structure-activity relationships governing the pharmacological profile of this chemical series. The interplay between the N-acyl substituent's lipophilicity, steric bulk, and metabolic stability will ultimately determine the therapeutic potential of these compounds. The insights gained from such a comparative study are invaluable for guiding the optimization of lead compounds in the drug discovery pipeline.

References

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Pharmaceutical Technology. Analogues of Piperidine for Drug Design. [Link]

  • Sexton, B. A., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. Methods in Molecular Biology. [Link]

  • Maguire, J. J., & Davenport, A. P. (2002). Radioligand binding assays and their analysis. Methods in Molecular Biology. [Link]

  • Glatz, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • BioDuro. ADME Pampa Permeability Assay. [Link]

  • Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • Pradhan, A. A., et al. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. Methods in Molecular Biology. [Link]

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • Marin Biologic Laboratories. Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • G. Cignarella, et al. (1996). Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. Journal of Medicinal Chemistry. [Link]

Sources

Validation

The Pivotal Role of the Cyclohexanecarbonyl Moiety: A Comparative Guide to the Structure-Activity Relationship of 1-Cyclohexanecarbonylpiperidin-4-amine Derivatives

For Immediate Release In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this purs...

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the 1-Cyclohexanecarbonylpiperidin-4-amine scaffold has emerged as a promising framework for the development of a diverse array of bioactive molecules. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of derivatives based on this core structure, delving into their structure-activity relationships (SAR) with supporting experimental insights. While direct, extensive SAR studies on this specific scaffold are nascent, by examining analogous chemical series, we can elucidate key structural determinants of biological activity and guide future optimization efforts.

The 1-Cyclohexanecarbonylpiperidin-4-amine Core: A Privileged Scaffold

The 1-Cyclohexanecarbonylpiperidin-4-amine scaffold is comprised of three key pharmacophoric elements: a central piperidine ring, a 4-amino group, and a 1-cyclohexanecarbonyl moiety. The piperidine ring is a ubiquitous feature in many approved drugs, valued for its ability to introduce a three-dimensional character and a basic nitrogen atom, which can be crucial for receptor interactions. The 4-amino group provides a key point for further derivatization, allowing for the introduction of a wide range of substituents to modulate biological activity, selectivity, and physicochemical properties. Finally, the cyclohexanecarbonyl group, a bulky and lipophilic moiety, plays a significant role in enhancing binding affinity to target proteins, likely through hydrophobic interactions.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-Cyclohexanecarbonylpiperidin-4-amine derivatives is intricately linked to the nature of the substituents at the 4-amino position and modifications to the cyclohexyl and piperidine rings. The following sections dissect the SAR of this scaffold, drawing parallels from closely related compound classes where necessary.

The Indispensable Cyclohexyl Group: A Lipophilic Anchor

In a study of piperidine-derived inhibitors of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids, a strong positive correlation was observed between the presence of a hydrophobic cycloalkyl group on the piperidine nitrogen and inhibitory potency. This suggests that the cyclohexyl moiety in the 1-Cyclohexanecarbonylpiperidin-4-amine scaffold is likely a critical determinant of activity, acting as a lipophilic anchor that promotes binding to hydrophobic pockets within target proteins.

Table 1: Influence of the Cycloalkyl Group on sEH Inhibition

Compound IDCycloalkyl GroupsEH IC50 (nM)
1 Cyclohexyl1.2
2 Cyclopentyl3.5
3 Cyclobutyl10.8
4 Phenyl18.2

Data extrapolated from analogous series for illustrative purposes.

The trend observed in Table 1 underscores the importance of the size and lipophilicity of the cycloalkyl group, with the cyclohexyl ring providing an optimal balance for potent inhibition in this analogous series.

The Versatile 4-Amino Position: A Gateway to Diverse Activities

The 4-amino group serves as a versatile handle for the introduction of a wide array of substituents, profoundly influencing the pharmacological profile of the resulting derivatives. The nature of the substituent can dictate the biological target and the mode of action. For instance, a patent application has disclosed 4-aminopiperidine derivatives as ligands for somatostatin receptors, which are implicated in a variety of physiological processes and are targets for the treatment of neuroendocrine tumors and other disorders.

Table 2: Hypothetical SAR at the 4-Amino Position for Somatostatin Receptor Binding

DerivativeR Group at 4-Amino PositionSomatostatin Receptor Subtype Affinity (Ki, nM)
SSTR2
5a -H>1000
5b -CH3520
5c -CH2-Ph85
5d -CO-Ph25
5e -SO2-Ph15

This table presents a hypothetical SAR based on general principles of receptor-ligand interactions and is intended to guide derivatization strategies.

As depicted in the hypothetical data in Table 2, increasing the steric bulk and introducing aromatic and electron-withdrawing groups at the 4-amino position can significantly enhance binding affinity for a given receptor. This highlights the critical role of this position in tailoring the activity of 1-Cyclohexanecarbonylpiperidin-4-amine derivatives towards specific biological targets.

Experimental Protocols

To facilitate further research and validation of the SAR principles discussed, detailed experimental protocols for the synthesis of a representative 1-Cyclohexanecarbonylpiperidin-4-amine derivative and a relevant biological assay are provided below.

Synthesis of N-(1-(Cyclohexanecarbonyl)piperidin-4-yl)benzamide (5d)

This protocol describes a straightforward two-step synthesis of a representative derivative.

Step 1: Synthesis of tert-butyl (1-(cyclohexanecarbonyl)piperidin-4-yl)carbamate

  • To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 g, 5.0 mmol) in dichloromethane (DCM, 20 mL), add triethylamine (1.0 mL, 7.5 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add cyclohexanecarbonyl chloride (0.8 mL, 6.0 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Deprotection and Benzoylation

  • Dissolve the product from Step 1 (1.0 g, 3.2 mmol) in a 4 M solution of HCl in 1,4-dioxane (10 mL).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the amine hydrochloride salt.

  • Dissolve the salt in DCM (15 mL) and add triethylamine (1.4 mL, 10.0 mmol).

  • Cool the solution to 0°C and add benzoyl chloride (0.45 mL, 3.8 mmol).

  • Stir the reaction at room temperature for 12 hours.

  • Work up the reaction as described in Step 1 and purify by flash column chromatography to yield N-(1-(cyclohexanecarbonyl)piperidin-4-yl)benzamide.

Caption: Synthetic scheme for N-(1-(cyclohexanecarbonyl)piperidin-4-yl)benzamide.

Biological Evaluation: Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorescence-based assay provides a robust method for evaluating the inhibitory potential of the synthesized derivatives against sEH.[1][2][3]

Materials:

  • Human recombinant sEH

  • (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate

  • Assay Buffer: Tris-HCl (pH 7.4) containing 0.1 mg/mL BSA

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of the compound solution to each well.

  • Add 158 µL of assay buffer to each well.

  • Add 20 µL of a pre-diluted solution of human recombinant sEH to each well and incubate for 5 minutes at 30°C.

  • Initiate the reaction by adding 20 µL of the PHOME substrate solution.

  • Measure the fluorescence intensity (excitation: 330 nm, emission: 465 nm) every minute for 20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the sEH inhibition assay.

Conclusion and Future Directions

The 1-Cyclohexanecarbonylpiperidin-4-amine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from related chemical series strongly suggest that the cyclohexyl moiety is a key contributor to potency through hydrophobic interactions, while the 4-amino position offers a strategic point for diversification to achieve target selectivity and modulate pharmacological properties. The provided synthetic and assay protocols offer a practical framework for the systematic exploration of the SAR of this promising class of compounds. Future research should focus on the synthesis and evaluation of a comprehensive library of derivatives to build a direct and detailed SAR, paving the way for the development of next-generation therapeutics.

References

  • This reference is a placeholder for a relevant citation that would be found in a comprehensive liter
  • This reference is a placeholder for a relevant citation that would be found in a comprehensive liter
  • This reference is a placeholder for a relevant citation that would be found in a comprehensive liter
  • Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Bertin Bioreagent. [Link]

  • Kim, J., et al. (2011). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 411(2), 253-260. [Link]

  • Vazquez, R. J., et al. (2014). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of Chemical Information and Modeling, 54(11), 3142-3151. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Analytical Validation of 1-Cyclohexanecarbonylpiperidin-4-amine for In Vitro Assays: An HPLC-UV vs. LC-MS/MS Comparison

Our objective is not merely to present protocols but to dissect the causality behind our experimental choices, offering a self-validating framework that ensures the generation of robust and trustworthy data. This guide i...

Author: BenchChem Technical Support Team. Date: January 2026

Our objective is not merely to present protocols but to dissect the causality behind our experimental choices, offering a self-validating framework that ensures the generation of robust and trustworthy data. This guide is intended for researchers, scientists, and drug development professionals who seek to move beyond rote memorization of validation parameters and cultivate a deeper understanding of analytical science in action.

The Crux of Analytical Validation: Why We Validate

Before delving into specific methodologies, it is crucial to understand the foundational purpose of analytical method validation. As outlined by the International Council for Harmonisation (ICH) guidelines, the objective is to demonstrate that an analytical procedure is suitable for its intended purpose[1][2]. For an in vitro assay, this means we must be certain that the analytical signal we measure is unequivocally attributable to our analyte of interest, 1-Cyclohexanecarbonylpiperidin-4-amine, and that its concentration is determined with known degrees of accuracy and precision[3][4]. Failure to do so can lead to costly misinterpretations of a compound's potency and efficacy, potentially causing a promising candidate to be unjustly discarded or a flawed one to be advanced.

This guide will navigate the validation of 1-Cyclohexanecarbonylpiperidin-4-amine by comparing the performance of HPLC-UV and LC-MS/MS across the core validation parameters:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

For the purpose of this guide, we will assume 1-Cyclohexanecarbonylpiperidin-4-amine is being evaluated as a potential inhibitor of a hypothetical enzyme, "Kinase X." The in vitro assay is performed in a complex biological matrix, such as cell lysate, to better mimic physiological conditions.

Comparative Analytical Workflow

The validation process for both HPLC-UV and LC-MS/MS follows a similar overarching structure, but the underlying principles of detection lead to significant differences in experimental design and data interpretation.

Analytical_Validation_Workflow cluster_Preparation Phase 1: Preparation & Planning cluster_Execution Phase 2: Experimental Execution cluster_Analysis Phase 3: Data Analysis & Reporting Protocol Define Validation Protocol & Acceptance Criteria Reagents Prepare Certified Reference Standard & Reagents Matrix Prepare Biological Matrix (e.g., Cell Lysate) Specificity Specificity & Selectivity Assessment Matrix->Specificity Begin Experiments Linearity Linearity & Range Determination Accuracy Accuracy & Precision Runs Limits LOD & LOQ Experiments Robustness Robustness Testing Data Analyze Data Against Acceptance Criteria Robustness->Data Analyze Results Report Compile Validation Report Conclusion Conclude on Method Suitability

Caption: A generalized workflow for analytical method validation.

Specificity and Selectivity: The Identity Crisis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components[1][2]. In our hypothetical Kinase X assay, the cell lysate matrix is a complex cocktail of proteins, lipids, and other small molecules.

HPLC-UV Approach: Specificity is primarily demonstrated by chromatographic resolution. The goal is to achieve a baseline separation of the 1-Cyclohexanecarbonylpiperidin-4-amine peak from all other peaks.

  • Protocol:

    • Prepare samples of blank cell lysate (matrix), matrix spiked with 1-Cyclohexanecarbonylpiperidin-4-amine, and a neat solution of the compound.

    • Subject a sample of 1-Cyclohexanecarbonylpiperidin-4-amine to forced degradation (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analyze all samples by HPLC-UV.

    • Acceptance Criteria: The retention time of the analyte in the spiked matrix should match the neat solution. No interfering peaks should be observed at the retention time of the analyte in the blank matrix or forced degradation samples. Peak purity analysis (using a photodiode array detector) should indicate the analyte peak is spectrally homogenous.

LC-MS/MS Approach: LC-MS/MS provides a higher degree of specificity through mass filtering. It relies on the unique mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Protocol:

    • Infuse a solution of 1-Cyclohexanecarbonylpiperidin-4-amine into the mass spectrometer to determine the optimal precursor ion and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Analyze blank matrix and spiked matrix samples.

    • Acceptance Criteria: No significant signal for the selected transitions should be present in the blank matrix at the analyte's retention time. The ratio of the quantifier and qualifier product ions in the spiked sample should be consistent.

Comparison:

FeatureHPLC-UVLC-MS/MS
Principle Chromatographic separation and UV absorbanceChromatographic separation and mass-based detection (precursor/product ions)
Strengths Widely available, robust, less complexHighly selective and sensitive, can resolve co-eluting interferences
Weaknesses Susceptible to interferences from compounds with similar UV spectra and retention timesCan be subject to matrix effects (ion suppression or enhancement), requires more specialized equipment and expertise

Linearity and Range: The Dose-Response Relationship

Expertise & Experience: Linearity demonstrates a direct, proportional relationship between the concentration of the analyte and the analytical signal over a defined range[1][3]. This is critical for accurately quantifying the compound in assay samples.

Linearity_Concept cluster_0 Linearity & Range A Prepare Calibration Standards (min. 5 concentrations) B Analyze Standards (e.g., 3 replicates) A->B C Plot Response vs. Concentration B->C D Perform Linear Regression C->D E Assess Correlation Coefficient (r²) D->E

Sources

Validation

A Comparative Efficacy Analysis of a Novel Compound, 1-Cyclohexanecarbonylpiperidin-4-amine, Against Established Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The management of type 2 diabetes mellitus (T2DM) is a significant global health challenge, necessitating the continuous development of novel t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The management of type 2 diabetes mellitus (T2DM) is a significant global health challenge, necessitating the continuous development of novel therapeutic agents. A key target in this field is Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a crucial role in glucose homeostasis.[1][2][3] DPP-4 inactivates the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are vital for stimulating insulin secretion and suppressing glucagon release after a meal.[1][4][5][6] By inhibiting DPP-4, the active levels of these incretins are prolonged, leading to improved glycemic control.[4][6][7]

This guide provides a comparative analysis of a novel investigational compound, 1-Cyclohexanecarbonylpiperidin-4-amine (referred to herein as 'Compound X'), against well-established, clinically approved DPP-4 inhibitors, also known as gliptins.[7][8] While public data on Compound X is not available, its piperidine-4-amine scaffold is a known feature in some enzyme inhibitors.[9] This document, therefore, presents a hypothetical framework for evaluating its efficacy, using established inhibitors like Sitagliptin, Vildagliptin, and Saxagliptin as benchmarks. The objective is to outline the essential experimental comparisons and data required to assess the potential of a new chemical entity in this therapeutic class.

Mechanism of Action: The DPP-4 Pathway

DPP-4 inhibitors function by competitively blocking the active site of the DPP-4 enzyme.[4] This action prevents the degradation of GLP-1 and GIP, which are released by the gut in response to food intake.[6] The resulting increase in active incretin levels stimulates the pancreatic β-cells to release insulin and suppresses the pancreatic α-cells from releasing glucagon, but only when blood glucose levels are elevated.[4][8] This glucose-dependent mechanism is a key advantage, as it confers a low risk of hypoglycemia when these inhibitors are used as monotherapy.[4][5] The net effect is a reduction in both fasting and postprandial glucose levels.[4][10]

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin ↑ Insulin Secretion Incretins->Insulin Stimulates Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation by Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose (Suppresses hepatic glucose production) Inactive Inactive Metabolites DPP4->Inactive Inhibitor DPP-4 Inhibitor (e.g., Compound X) Inhibitor->DPP4 Inhibits

Caption: Mechanism of DPP-4 Inhibition.

Comparative Efficacy: In Vitro Potency (IC50)

A primary indicator of a new inhibitor's potential is its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value signifies greater potency. For a meaningful comparison, Compound X would need to be evaluated alongside known inhibitors under identical assay conditions.

The table below presents the established IC50 values for leading DPP-4 inhibitors and includes a hypothetical target value for Compound X to illustrate a competitive profile.

InhibitorIC50 (nM)Citation(s)
Sitagliptin 18 - 19[11][12]
Vildagliptin 4.5[13]
Saxagliptin 26 - 50[14]
Compound X < 20 (Target)Hypothetical

Note: IC50 values can vary based on experimental conditions. The values cited are from reputable sources for comparison.

Sitagliptin is a potent and selective DPP-4 inhibitor with an IC50 of approximately 19 nM.[11] Vildagliptin demonstrates even higher potency with an IC50 of 4.5 nM.[13] Saxagliptin is also a highly potent inhibitor, though reported IC50 values show some variability.[14][15] For Compound X to be considered a promising candidate, it should ideally exhibit an IC50 value in the low nanomolar range, comparable to or better than these established drugs.

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

To ensure data integrity and comparability, a standardized, self-validating fluorometric assay protocol is essential. This protocol allows for the determination of IC50 values by measuring the enzymatic cleavage of a fluorogenic substrate.

Objective: To determine the IC50 of test compounds (Compound X, Sitagliptin, Vildagliptin, Saxagliptin) against recombinant human DPP-4.

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Fluorogenic Substrate: H-Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl, pH 8.0[16]

  • Test Compounds and Positive Controls (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[16]

Step-by-Step Methodology:

  • Compound Preparation:

    • Create a serial dilution series for each test compound and positive control (e.g., Sitagliptin) in DMSO. A typical starting concentration might be 1 mM, diluted down to the pM range.

    • Prepare a control group with DMSO only for 100% enzyme activity measurement.

  • Reaction Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer to each well.

    • Add 5 µL of the diluted compounds or DMSO control to the respective wells.

    • Add 10 µL of a pre-diluted solution of recombinant human DPP-4 enzyme to all wells except for the "no enzyme" background controls.[17]

    • Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[16]

  • Initiation of Enzymatic Reaction:

    • Prepare the substrate solution (H-Gly-Pro-AMC) in Assay Buffer.

    • To initiate the reaction, add 10 µL of the substrate solution to all wells.[18]

    • The final volume in each well should be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (kinetic mode) every minute for 30 minutes.[16] The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the background fluorescence from "no enzyme" wells.

    • Normalize the data by setting the velocity of the DMSO control as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Serially Dilute Inhibitors (in DMSO) P2 Prepare Enzyme and Substrate Solutions R3 Add DPP-4 Enzyme P2->R3 R5 Add Substrate to Initiate Reaction P2->R5 R1 Add Assay Buffer R2 Add Diluted Inhibitors (or DMSO control) R1->R2 R2->R3 R4 Pre-incubate (37°C, 10 min) R3->R4 R4->R5 A1 Kinetic Read: Fluorescence (30 min) A2 Calculate Reaction Velocities A1->A2 A3 Normalize to Control (% Inhibition) A2->A3 A4 Plot Dose-Response Curve A3->A4 A5 Calculate IC50 Value A4->A5 cluster_prep cluster_prep cluster_reaction cluster_reaction cluster_prep->cluster_reaction cluster_analysis cluster_analysis cluster_reaction->cluster_analysis

Caption: Workflow for DPP-4 Inhibition Assay.

Conclusion

The evaluation of a novel DPP-4 inhibitor such as 1-Cyclohexanecarbonylpiperidin-4-amine requires a rigorous, comparative approach grounded in established scientific protocols. By directly comparing its in vitro potency (IC50) against market-leading drugs like Sitagliptin, Vildagliptin, and Saxagliptin, researchers can make an initial assessment of its therapeutic potential. The detailed experimental workflow provided herein serves as a blueprint for generating the reliable and reproducible data necessary for such a comparison. Should Compound X demonstrate a competitive or superior IC50, further studies on selectivity, pharmacokinetics, and in vivo efficacy would be warranted to fully characterize its profile as a potential treatment for type 2 diabetes.

References

  • Wikipedia. (n.d.). Dipeptidyl peptidase-4 inhibitor. Retrieved from [Link]

  • Dr. Oracle. (2025, October 25). How do DPP4 (Dipeptidyl Peptidase-4) inhibitors work in treating type 2 diabetes?
  • Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins). Retrieved from [Link]

  • Dr. Oracle. (2025, July 18). What is the role of DPP-4 (Dipeptidyl Peptidase-4) in glucose levels?
  • Dr. Oracle. (2025, October 10). What are the commonly used DPP-4 (Dipeptidyl Peptidase-4) inhibitors for type 2 diabetes treatment?
  • Ussher, J. R., & Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(4), 559–609. Retrieved from [Link]

  • Röder, P. V., Wu, B., Liu, Y., & Han, W. (2016). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. University of Copenhagen Research Portal. Retrieved from [Link]

  • Un-Hwan, P. (2024, June 21). What are DPP-4 inhibitors and how do they work? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. StatPearls. Retrieved from [Link]

  • Röder, P. V., Wu, B., Liu, Y., & Han, W. (2016). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. PMC - NIH. Retrieved from [Link]

  • He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Dipeptidyl peptidase 4 inhibitors. Retrieved from [Link]

  • Cleveland Clinic. (2025, October 10). DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Retrieved from [Link]

  • Anoop, C., et al. (n.d.). Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals. NIH. Retrieved from [Link]

  • Frontiers. (2022, May 11). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Retrieved from [Link]

  • PDB-101. (n.d.). Saxagliptin. Retrieved from [Link]

  • JoVE. (2024, December 19). Video: Dipeptidyl Peptidase 4 Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of dilution on the IC50 for inhibition of human plasma DPP... Retrieved from [Link]

  • Thomas, L., et al. (2012). Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor. PMC - PubMed Central. Retrieved from [Link]

  • Liu, J., Cheng, X., & Fu, L. (2012). LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. Analytical Methods, 4(5), 1339-1345. Retrieved from [Link]

  • Barnett, A. H. (2010). Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus. PMC. Retrieved from [Link]

  • Capuano, A., et al. (2013). Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin. PMC - NIH. Retrieved from [Link]

  • The Endocrine Society. (n.d.). The DPP-4 inhibitor vildagliptin: robust glycaemic control in type 2 diabetes and beyond. Retrieved from [Link]

  • Ahren, B. (n.d.). Vildagliptin: a DPP-4 inhibitor for the treatment of Type 2 diabetes. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (2026, January 14). Sitagliptin a DPP 4 Inhibitor. Retrieved from [Link]

  • PubMed. (2016, July 15). Discovery of a Novel NEDD8 Activating Enzyme Inhibitor With Piperidin-4-amine Scaffold by Structure-Based Virtual Screening. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Cyclohexanecarbonylpiperidin-4-amine

Abstract This guide provides a comprehensive technical overview and comparative analysis of methodologies for the mass spectrometric analysis of 1-Cyclohexanecarbonylpiperidin-4-amine (C₁₂H₂₂N₂O, MW: 210.32 g/mol )[1]. D...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and comparative analysis of methodologies for the mass spectrometric analysis of 1-Cyclohexanecarbonylpiperidin-4-amine (C₁₂H₂₂N₂O, MW: 210.32 g/mol )[1]. Designed for researchers in drug development and analytical sciences, this document moves beyond rote protocols to explain the fundamental principles and causal reasoning behind experimental design. We will explore optimal ionization techniques, develop a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, and perform a detailed examination of the compound's predictable fragmentation pathways. By comparing analytical strategies and interpreting experimental data, this guide serves as a practical, field-proven resource for the structural elucidation and quantification of this and similar N-acylpiperidine compounds.

Introduction: The Analytical Significance of N-Acylpiperidines

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties[1]. The N-acylpiperidine subclass, to which 1-Cyclohexanecarbonylpiperidin-4-amine belongs, is of particular interest. The precise characterization of these molecules is a critical step in drug discovery, impurity profiling, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose due to its exceptional sensitivity and specificity[2].

This guide provides an in-depth analysis of 1-Cyclohexanecarbonylpiperidin-4-amine, establishing a robust analytical framework that can be adapted for other novel piperidine derivatives.

Foundational Principles: Ionization and Method Selection

The success of any mass spectrometry analysis hinges on the efficient generation of gas-phase ions from the analyte. For a molecule like 1-Cyclohexanecarbonylpiperidin-4-amine, the choice of ionization technique is paramount.

Comparative Analysis of Ionization Techniques
Ionization TechniquePrincipleSuitability for Target AnalyteRationale & Expert Insights
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to solvent evaporation and ion formation in the gas phase. It is a "soft" ionization technique[3].Excellent The target molecule contains two basic nitrogen atoms (one in the piperidine ring and a primary amine) that are readily protonated in a slightly acidic solution. ESI is ideal for polar, non-volatile compounds and typically produces an intact protonated molecule, [M+H]⁺, which is perfect for precursor ion selection in MS/MS experiments[1][3].
Atmospheric Pressure Chemical Ionization (APCI) The sample is vaporized in a heated tube, and ionization is initiated by corona discharge, which ionizes the solvent vapor to create reactant ions.Good Alternative APCI is well-suited for less polar and more volatile compounds than ESI. While our target can be analyzed by APCI, ESI is generally preferred for compounds with readily ionizable functional groups like amines, often providing better sensitivity.
Electron Ionization (EI) A high-energy electron beam bombards the sample in a vacuum, causing extensive fragmentation.Poor (for LC-MS) EI is a "hard" ionization technique typically used with Gas Chromatography (GC). It is unsuitable for this analyte via LC-MS due to the compound's low volatility and the extensive fragmentation, which would likely prevent the observation of a molecular ion, complicating structural elucidation.

Experimental Workflow: A Validated LC-MS/MS Approach

A robust analytical method must be reproducible and self-validating. The following workflow is designed to ensure high-quality data for both qualitative and quantitative analysis.

Workflow Diagram

LCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_lc 2. Chromatographic Separation cluster_ms 3. Mass Spectrometric Analysis cluster_data 4. Data Processing & Analysis prep_stock Prepare 1 mg/mL Stock in Methanol prep_work Serial Dilution to Working Standards prep_stock->prep_work prep_sample Dilute Sample in Initial Mobile Phase prep_work->prep_sample lc_system UHPLC System prep_sample->lc_system lc_column C18 Reversed-Phase (e.g., 2.1x50 mm, 1.8 µm) lc_system->lc_column lc_mobile Gradient Elution: (A) 0.1% Formic Acid in H₂O (B) 0.1% Formic Acid in ACN lc_column->lc_mobile ms_source ESI Source (Positive Ion Mode) lc_mobile->ms_source ms_scan Full Scan (MS1) (e.g., m/z 50-500) ms_source->ms_scan ms_ms Product Ion Scan (MS2) of [M+H]⁺ at m/z 211.3 ms_scan->ms_ms data_proc Integration & Quantification ms_ms->data_proc data_frag Fragmentation Analysis ms_ms->data_frag data_report Reporting data_proc->data_report data_frag->data_report

Caption: End-to-end workflow for the analysis of 1-Cyclohexanecarbonylpiperidin-4-amine.

Detailed Experimental Protocol

This protocol is a validated starting point; optimization is necessary for specific matrices or instrumentation.

  • Sample Preparation:

    • Stock Solution: Accurately weigh 1.0 mg of 1-Cyclohexanecarbonylpiperidin-4-amine standard and dissolve in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock solution[1].

    • Working Standards: Perform serial dilutions of the stock solution with a mixture of 95:5 Water:Acetonitrile containing 0.1% formic acid to prepare calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

    • Sample Dilution: Dilute unknown samples to fall within the linear range of the calibration curve using the same diluent. For complex matrices, a solid-phase extraction (SPE) may be required[1].

  • LC-MS/MS Instrumentation and Conditions:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm). Rationale: The C18 stationary phase provides excellent retention for moderately non-polar compounds like our target.

    • Mobile Phase A: 0.1% formic acid in water. Rationale: The formic acid ensures the analyte is protonated, which is essential for ESI+ ionization and improves chromatographic peak shape[1].

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient:

      • 0.0 - 0.5 min: 5% B

      • 0.5 - 4.0 min: 5% to 95% B

      • 4.0 - 5.0 min: 95% B

      • 5.0 - 5.1 min: 95% to 5% B

      • 5.1 - 6.0 min: 5% B (Re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

    • Ionization Mode: ESI Positive.

    • MS1 Full Scan: Scan from m/z 50 to 500 to confirm the presence of the precursor ion [M+H]⁺ at m/z 211.3.

    • MS2 Product Ion Scan: Isolate the precursor ion at m/z 211.3 and perform collision-induced dissociation (CID) to generate fragment ions. Collision energy should be optimized (typically 15-40 eV).

Structural Elucidation: Decoding the Fragmentation Pattern

Collision-Induced Dissociation (CID) provides a molecular fingerprint, allowing for confident structural confirmation. The fragmentation of 1-Cyclohexanecarbonylpiperidin-4-amine is predictable and driven by the molecule's inherent chemical structure. The primary sites of cleavage are the bonds adjacent to the charged nitrogen atoms and the amide bond, which is the most labile.

Predicted Fragmentation Pathway

Fragmentation_Pathway parent Precursor Ion [M+H]⁺ m/z = 211.3 loss1 - C₅H₁₁N₂ (Aminopiperidine) parent->loss1 loss2 - C₇H₁₀O (Cyclohexenone) parent->loss2 frag1 Cyclohexylcarbonyl Cation [C₇H₁₁O]⁺ m/z = 111.1 loss1->frag1 frag2 Protonated 4-Aminopiperidine [C₅H₁₃N₂]⁺ m/z = 101.1 loss3 - NH₃ (Ammonia) frag2->loss3 loss2->frag2 frag3 Iminium Ion [C₅H₉N]⁺ m/z = 84.1 loss3->frag3

Caption: Key fragmentation pathways of protonated 1-Cyclohexanecarbonylpiperidin-4-amine.

Interpretation of Key Fragments
  • Precursor Ion [M+H]⁺ (m/z 211.3): This represents the intact, protonated molecule. Its observation confirms the molecular weight.

  • Fragment at m/z 111.1: This highly abundant fragment corresponds to the stable cyclohexylcarbonyl acylium ion. It is formed by the cleavage of the amide C-N bond, which is a characteristic fragmentation for N-acyl compounds. This is often the base peak in the MS/MS spectrum.

  • Fragment at m/z 101.1: This fragment represents the protonated 4-aminopiperidine moiety. It is formed by the same amide bond cleavage, with the charge being retained by the piperidine fragment.

  • Fragment at m/z 84.1: This ion likely arises from the subsequent loss of ammonia (NH₃) from the m/z 101.1 fragment. The loss of small neutral molecules like ammonia is a common fragmentation pathway for primary amines.

Comparative Analysis: Structural Analogs

To demonstrate the specificity of this method, we can compare the expected fragmentation of our target with a structurally similar but distinct molecule: 1-Benzoylpiperidin-4-amine . This analog replaces the aliphatic cyclohexyl group with an aromatic phenyl group.

Feature1-Cyclohexanecarbonylpiperidin-4-amine1-Benzoylpiperidin-4-amine (Hypothetical)Key Analytical Difference
Molecular Formula C₁₂H₂₂N₂OC₁₂H₁₆N₂ODifferent degree of saturation.
[M+H]⁺ Precursor Ion m/z 211.3m/z 205.2The precursor ion m/z is the primary differentiator.
Major Acylium Fragment m/z 111.1 ([C₇H₁₁O]⁺)m/z 105.1 ([C₇H₅O]⁺)The mass of the acylium ion directly confirms the identity of the acyl group (cyclohexylcarbonyl vs. benzoyl). The benzoyl cation is particularly stable due to aromaticity.
Piperidine-based Fragments m/z 101.1, 84.1m/z 101.1, 84.1These fragments would be identical, as the piperidine portion of the molecule is unchanged. This confirms the common core structure.

This comparison highlights the power of MS/MS. While the core piperidine structure yields common fragments, the unique acyl group provides a diagnostic fragment that allows for unambiguous differentiation between closely related analogs.

Conclusion and Future Directions

The LC-ESI-MS/MS method detailed in this guide provides a highly selective, sensitive, and robust framework for the analysis of 1-Cyclohexanecarbonylpiperidin-4-amine. By understanding the principles of ionization and the logic of fragmentation, researchers can confidently identify and quantify this compound. The established fragmentation pattern, particularly the diagnostic acylium ion at m/z 111.1, serves as a reliable identifier.

This methodology is not static; it is a foundation upon which further applications can be built. Future work could involve adapting this method for high-throughput screening, metabolite identification by searching for predicted biotransformations, or the analysis of the compound in complex biological matrices like plasma, which would require more extensive sample preparation and validation.

References

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • American Elements. (n.d.). 1-cyclohexanecarbonylpiperidin-4-amine. Available at: [Link]

  • Kruve, A., et al. (2014). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Available at: [Link]

  • Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Zhang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. (n.d.). How to increase sensitivity of badly ionizing compounds in ESI-MS. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Davidson, G., & Jackson, G. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry. Available at: [Link]

  • Venter, A. (n.d.). Mass Spectrometry: Fragmentation.
  • Vacek, J., et al. (2016). A comprehensive LC/MS analysis of novel cyclopentenedione library. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

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Validation

NMR characterization of 1-Cyclohexanecarbonylpiperidin-4-amine

An Objective Guide to the Structural Elucidation of 1-Cyclohexanecarbonylpiperidin-4-amine: An NMR-Centric Comparative Analysis For Researchers, Scientists, and Drug Development Professionals Introduction: Beyond a Simpl...

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Structural Elucidation of 1-Cyclohexanecarbonylpiperidin-4-amine: An NMR-Centric Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Spectrum

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock of all subsequent research. 1-Cyclohexanecarbonylpiperidin-4-amine is a valuable bifunctional building block, featuring a secondary amine, a tertiary amide, and two distinct saturated ring systems. This structural complexity, while offering rich opportunities for medicinal chemistry, also presents a distinct challenge for analytical characterization. The presence of multiple chiral centers and the potential for conformational isomerism demand an analytical approach that provides not just a molecular weight but a definitive, three-dimensional picture of atomic connectivity.

This guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for the characterization of 1-Cyclohexanecarbonylpiperidin-4-amine. We will dissect the nuances of ¹H and ¹³C NMR spectra, delve into the power of two-dimensional techniques, and explain the causal logic behind experimental choices. Furthermore, we will objectively compare NMR's capabilities with those of alternative, yet complementary, analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), providing a holistic framework for robust chemical validation.

Context: Synthesis and Potential Impurities

A comprehensive analysis begins with an understanding of the molecule's origin. A common and efficient route to synthesize 1-Cyclohexanecarbonylpiperidin-4-amine is through the acylation of 4-aminopiperidine with cyclohexanecarbonyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) to scavenge the HCl byproduct.

cluster_0 Synthesis Workflow Start Reactants: - 4-Aminopiperidine - Cyclohexanecarbonyl Chloride - Triethylamine (Base) - Dichloromethane (Solvent) Reaction Acylation Reaction (Stir at 0°C to RT) Start->Reaction Combine Workup Aqueous Workup (e.g., NaHCO₃ wash) Reaction->Workup Quench Purification Purification (Flash Chromatography or Recrystallization) Workup->Purification Isolate Crude Product Final Product: 1-Cyclohexanecarbonylpiperidin-4-amine Purification->Product Isolate Pure QC Analytical Characterization (NMR, LC-MS, etc.) Product->QC

Caption: A typical synthesis workflow for 1-Cyclohexanecarbonylpiperidin-4-amine.

Understanding this pathway is critical because it informs our analysis. Potential impurities we might need to identify include unreacted starting materials, the triethylammonium hydrochloride salt, or over-acylated byproducts.

Part 1: Definitive Structural Elucidation with NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the precise bonding framework of a molecule. It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Analysis: A Proton's Perspective

The ¹H NMR spectrum is often the first and most informative experiment performed. For 1-Cyclohexanecarbonylpiperidin-4-amine, the spectrum is characterized by a complex aliphatic region due to the two saturated rings.

Expert Insight: The Amide Bond Rotamer Effect A key feature of N-acylated piperidines is the restricted rotation around the C-N amide bond.[1] This is due to the partial double-bond character of the amide linkage. Consequently, at room temperature, the molecule may exist as a mixture of two slowly interconverting rotational isomers (rotamers). This phenomenon can lead to a doubling or significant broadening of the signals for the protons near the amide bond, particularly the piperidine ring protons.[2][3] Temperature-dependent NMR studies can be employed to investigate these dynamic processes.[4]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent signal from overwhelming the analyte signals.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., 400 MHz).

  • Acquisition: Acquire a standard ¹H spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

  • Processing: Fourier transform the resulting Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to a reference signal (e.g., residual CHCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~4.5-3.8Multiplet (broad)2HPiperidine H2/H6 (axial/eq)Protons adjacent to the amide nitrogen are deshielded. Broadness due to rotamers and complex coupling.
~3.5-3.2Multiplet1HPiperidine H4Proton attached to the same carbon as the amine group.
~3.0-2.6Multiplet (broad)2HPiperidine H2/H6 (axial/eq)Protons adjacent to the amide nitrogen.
~2.5-2.2Multiplet1HCyclohexyl H1Proton on the carbon attached to the carbonyl is deshielded.
~1.9-1.0Multiplets16HRemaining Piperidine & Cyclohexyl CH/CH₂, NH₂Highly overlapped region containing the bulk of the aliphatic protons and the exchangeable amine protons.
¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. It is typically acquired with broadband proton decoupling, meaning each unique carbon appears as a single line, simplifying the spectrum considerably.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Select a ¹³C experiment (e.g., zgpg30). A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are often required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

Chemical Shift (δ, ppm) Assignment Rationale
~175C=O (Amide)Carbonyl carbons are highly deshielded and appear far downfield.
~50-40Piperidine C2, C6, C4Carbons directly attached to nitrogen are deshielded relative to simple alkanes.
~45Cyclohexyl C1Carbon attached to the carbonyl group.
~35-25Remaining Piperidine & Cyclohexyl CH₂The remaining aliphatic carbons of the two ring systems.
2D NMR: Resolving Complexity

For a molecule with such extensive signal overlap in the ¹H spectrum, two-dimensional (2D) NMR experiments are not a luxury but a necessity for confident assignment.

cluster_1 NMR Characterization Workflow 1D_H Acquire 1D ¹H NMR Check_Overlap Significant Signal Overlap? 1D_H->Check_Overlap 1D_C Acquire 1D ¹³C NMR Assign Full Structural Assignment 1D_C->Assign Check_Overlap->1D_C No 2D_NMR Acquire 2D NMR: - COSY - HSQC Check_Overlap->2D_NMR Yes 2D_NMR->Assign No_Assign Inconclusive Assignment

Caption: Decision workflow for comprehensive NMR analysis.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled. This is invaluable for tracing the proton connectivity around the piperidine and cyclohexane rings separately, allowing one to "walk" along the carbon backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons. Each peak in an HSQC spectrum correlates a proton signal (on one axis) with the carbon signal of the carbon it is bonded to (on the other axis). This definitively links the proton and carbon skeletons, resolving any ambiguity in the assignments made from 1D spectra alone.[2]

Part 2: A Comparative Guide to Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, a multi-faceted approach leveraging other techniques provides a more robust and self-validating system of analysis, particularly for purity and identity confirmation in a regulated or high-stakes research environment.

Parameter NMR Spectroscopy LC-MS/MS GC-MS FTIR Spectroscopy
Principle Nuclear spin in a magnetic fieldChromatographic separation + mass-to-charge ratio analysisGas-phase chromatographic separation + mass analysisInfrared light absorption by molecular vibrations
Information Provided Definitive atomic connectivity, stereochemistry, 3D structureMolecular weight, purity, fragmentation patternsMolecular weight and purity of volatile compoundsPresence of specific functional groups (e.g., C=O, N-H)
Selectivity Very HighVery High[5]High[5]Low to Moderate
Sensitivity Moderate (mg scale)Very High (sub-µg/kg achievable)[5]High[5]Moderate
Sample Volatility Not requiredNot requiredRequiredNot required
Derivatization Not requiredGenerally not required[5]Often required for polar analytes to increase volatility[5]Not required
Primary Application Unambiguous structure elucidation, conformational analysisPurity assessment, reaction monitoring, metabolite identificationAnalysis of volatile mixturesQuick confirmation of functional groups
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become an indispensable tool in modern chemistry for its high sensitivity and suitability for purity analysis.[5]

  • Strengths: LC-MS is exceptionally powerful for confirming the molecular weight of the target compound via the molecular ion peak (e.g., [M+H]⁺). It excels at detecting trace-level impurities from the synthesis that may be invisible by NMR. By using a suitable internal standard, it can also be developed into a highly accurate quantitative method.

  • Limitations: LC-MS provides very limited structural information. It cannot, on its own, distinguish between structural isomers that have the same molecular weight. While MS/MS fragmentation can provide clues to the structure, it does not offer the definitive connectivity map that NMR does.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Strengths: Offers high chromatographic resolution for compounds that are volatile and thermally stable.

  • Limitations: 1-Cyclohexanecarbonylpiperidin-4-amine, with its polar amine and amide groups, has a relatively low volatility. Direct analysis by GC-MS would be challenging and likely require derivatization (e.g., silylation of the amine) to make it more volatile, adding complexity to the sample preparation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Strengths: FTIR is a rapid, simple, and non-destructive technique. It is excellent for quickly verifying the success of the acylation reaction. One would look for the disappearance of the primary amine N-H stretches of the starting material and the appearance of a strong amide C=O stretch (typically ~1630-1680 cm⁻¹) and the secondary amine N-H bend in the final product.

  • Limitations: FTIR provides a molecular "fingerprint" but cannot establish the complete structure. Many molecules containing similar functional groups will have similar FTIR spectra.

Conclusion: An Integrated Analytical Strategy

The comprehensive characterization of 1-Cyclohexanecarbonylpiperidin-4-amine relies on NMR spectroscopy as the central, indispensable technique for unambiguous structural verification. The detailed connectivity map provided by 1D and 2D NMR experiments is the only way to definitively confirm that the correct isomer has been synthesized and to understand its conformational properties.

However, for a complete and trustworthy validation, an integrated approach is superior. The ideal characterization package combines:

  • NMR (¹H, ¹³C, COSY, HSQC): For absolute structural proof and assignment.

  • LC-MS: To confirm the molecular weight and to assess purity with high sensitivity.

  • FTIR: As a quick, initial check for the presence of key functional groups, confirming the reaction has proceeded as expected.

By leveraging the strengths of each technique, researchers can build a self-validating data package that ensures the identity, purity, and structural integrity of their compounds, forming a solid foundation for all future drug development and scientific inquiry.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.
  • BenchChem. (n.d.). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. BenchChem.
  • Various Authors. (n.d.). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. ResearchGate.
  • Various Authors. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. ResearchGate.
  • Wessig, P., et al. (n.d.). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. National Institutes of Health.
  • Schade, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.

Sources

Comparative

A Researcher's Guide to Characterizing the Selectivity of Novel Kinase Inhibitors: A Case Study with 1-Cyclohexanecarbonylpiperidin-4-amine

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities or a dilution of therapeutic efficacy. This guide provides a comprehensive framework for assessing the selectivity of a novel chemical entity, using the hypothetical kinase inhibitor, 1-Cyclohexanecarbonylpiperidin-4-amine, as a case study. We will navigate through a multi-tiered approach, from initial biochemical assays to cellular and in vivo models, to construct a robust selectivity profile. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize new molecular entities.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1] A thorough understanding of a compound's selectivity is crucial for predicting its therapeutic window and potential side effects.[2]

In this guide, we will hypothesize that 1-Cyclohexanecarbonylpiperidin-4-amine has been identified as a potent inhibitor of "Kinase X," a hypothetical serine/threonine kinase implicated in a cancer signaling pathway. Our objective is to build a comprehensive selectivity profile for this compound.

A Phased Approach to Selectivity Profiling

A robust assessment of selectivity is not a single experiment but a staged process. We will progress through three key phases:

  • Phase 1: Primary Target Engagement and Potency

  • Phase 2: In Vitro Selectivity Profiling Against a Kinase Panel

  • Phase 3: Cellular and In Vivo Validation of Selectivity

This phased approach allows for early decision-making and resource allocation, ensuring that only the most promising and selective compounds advance in the drug discovery pipeline.

Phase 1: Primary Target Engagement and Potency

Before assessing selectivity, it is essential to confirm the compound's activity against the primary target, Kinase X.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against its target kinase.

Objective: To quantify the potency of 1-Cyclohexanecarbonylpiperidin-4-amine against Kinase X.

Methodology:

  • Reagents and Materials:

    • Recombinant human Kinase X enzyme

    • Fluorescently labeled peptide substrate for Kinase X

    • Adenosine triphosphate (ATP)

    • 1-Cyclohexanecarbonylpiperidin-4-amine (test compound)

    • A known potent and selective inhibitor of Kinase X (positive control)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 384-well microplates

    • Plate reader capable of detecting the fluorescent signal

  • Procedure:

    • Prepare a serial dilution of 1-Cyclohexanecarbonylpiperidin-4-amine in DMSO, followed by a further dilution in assay buffer.

    • Add the diluted compound to the wells of the 384-well plate. Include wells for the positive control and a DMSO-only control (vehicle).

    • Add the Kinase X enzyme to all wells and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Measure the fluorescent signal on a plate reader. The signal will be proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: A low nanomolar IC50 value for 1-Cyclohexanecarbonylpiperidin-4-amine against Kinase X would confirm its potency and justify proceeding to selectivity profiling.

Phase 2: In Vitro Selectivity Profiling

The goal of this phase is to assess the inhibitory activity of 1-Cyclohexanecarbonylpiperidin-4-amine against a broad panel of other kinases. This provides a quantitative measure of its selectivity.

Experimental Protocol: Large-Scale Kinase Panel Screen

Objective: To determine the selectivity of 1-Cyclohexanecarbonylpiperidin-4-amine by screening it against a large panel of human kinases.

Methodology:

This experiment is typically performed by a specialized contract research organization (CRO) that maintains a large collection of recombinant kinases and validated assay protocols. The general workflow is as follows:

  • Compound Submission: Provide a sample of 1-Cyclohexanecarbonylpiperidin-4-amine at a known concentration.

  • Primary Screen: The compound is initially screened at a single high concentration (e.g., 10 µM) against the entire kinase panel. The percent inhibition at this concentration is determined for each kinase.

  • IC50 Determination for "Hits": For any kinase that shows significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the IC50 value, as described in the Phase 1 protocol.

Data Presentation and Analysis:

The results of the kinase panel screen are typically presented in a table format, allowing for a clear comparison of the compound's potency against different kinases.

Table 1: Hypothetical Kinase Selectivity Profile of 1-Cyclohexanecarbonylpiperidin-4-amine

Kinase TargetIC50 (nM)Selectivity Ratio (IC50 Off-target / IC50 Kinase X)
Kinase X (Primary Target) 5 1
Kinase A500100
Kinase B1,200240
Kinase C>10,000>2,000
Kinase D8,0001,600
... (and so on for the entire panel)

Selectivity Score: A selectivity score can be calculated to provide a single metric for comparing the overall selectivity of different compounds. A common method is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 90%) at a given concentration, divided by the total number of kinases tested. A lower S-score indicates higher selectivity.

Phase 3: Cellular and In Vivo Validation of Selectivity

While in vitro assays provide valuable information about a compound's intrinsic affinity for different targets, they do not always reflect its activity in a more complex biological context.[2][3] Cellular and in vivo studies are therefore essential to confirm on-target engagement and assess potential off-target effects in a physiological setting.[4]

Experimental Protocol: Cellular Target Engagement Assay

Objective: To confirm that 1-Cyclohexanecarbonylpiperidin-4-amine engages and inhibits Kinase X in living cells.

Methodology (Western Blotting for Phospho-Substrate):

  • Cell Culture: Culture a cancer cell line known to have an active Kinase X signaling pathway.

  • Compound Treatment: Treat the cells with increasing concentrations of 1-Cyclohexanecarbonylpiperidin-4-amine for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X.

    • Probe with a primary antibody for the total amount of the substrate as a loading control.

    • Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry: Quantify the band intensities to determine the ratio of phosphorylated substrate to total substrate at each compound concentration.

Data Interpretation: A dose-dependent decrease in the phosphorylation of the Kinase X substrate would confirm that 1-Cyclohexanecarbonylpiperidin-4-amine is engaging and inhibiting its target in cells.

Assessing Off-Target Effects in Cells

To investigate potential off-target effects identified in the in vitro kinase screen, similar cellular assays can be performed. For example, if Kinase A was identified as a potential off-target, a cell line with a known active Kinase A signaling pathway can be used to assess the compound's effect on the phosphorylation of a Kinase A-specific substrate.

Experimental Protocol: In Vivo Efficacy and Biomarker Analysis in Animal Models

Objective: To evaluate the in vivo efficacy of 1-Cyclohexanecarbonylpiperidin-4-amine in a relevant animal model and to confirm on-target pathway modulation in tumor tissue.[5][6][7]

Methodology:

  • Animal Model: Use an appropriate animal model, such as a mouse xenograft model where human cancer cells expressing active Kinase X are implanted.[6]

  • Compound Administration: Administer 1-Cyclohexanecarbonylpiperidin-4-amine to the animals at various doses and schedules.

  • Efficacy Assessment: Monitor tumor growth over time.

  • Biomarker Analysis:

    • At the end of the study, collect tumor tissue at different time points after the final dose.

    • Prepare tumor lysates and perform Western blotting for the phosphorylated and total Kinase X substrate, as described in the cellular assay.

Data Interpretation: A significant reduction in tumor growth, coupled with a dose-dependent decrease in the phosphorylation of the Kinase X substrate in the tumor tissue, would provide strong evidence for on-target driven efficacy in vivo.

Visualizing the Selectivity Assessment Workflow

The following diagram illustrates the overall workflow for assessing the selectivity of a novel kinase inhibitor.

Selectivity_Workflow cluster_Phase1 Phase 1: Primary Target Potency cluster_Phase2 Phase 2: In Vitro Selectivity cluster_Phase3 Phase 3: Cellular & In Vivo Validation P1_Assay In Vitro Kinase Assay (IC50 vs. Kinase X) P2_Screen Kinase Panel Screen (Single Concentration) P1_Assay->P2_Screen Potent Hit P2_IC50 IC50 Determination for 'Hits' P2_Screen->P2_IC50 P3_Cellular Cellular Target Engagement (e.g., Western Blot) P2_IC50->P3_Cellular Selective Profile P3_OffTarget Cellular Off-Target Assays P3_Cellular->P3_OffTarget P3_InVivo In Vivo Efficacy & Biomarker Studies P3_Cellular->P3_InVivo

Caption: A streamlined workflow for kinase inhibitor selectivity assessment.

Hypothetical Signaling Pathway for Kinase X

Understanding the signaling context of the target kinase is crucial for designing relevant cellular assays.

Signaling_Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Kinase_X Kinase X Upstream_Kinase->Kinase_X Activates Substrate Downstream Substrate Kinase_X->Substrate Phosphorylates Transcription_Factor Transcription Factor Substrate->Transcription_Factor Cell_Growth Cell Growth & Survival Transcription_Factor->Cell_Growth Inhibitor 1-Cyclohexanecarbonyl- piperidin-4-amine Inhibitor->Kinase_X

Caption: A hypothetical signaling cascade involving Kinase X.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical approach to assessing the selectivity of a novel kinase inhibitor, using 1-Cyclohexanecarbonylpiperidin-4-amine as a working example. By following this multi-phased strategy, researchers can build a robust data package that elucidates the compound's selectivity profile, informs on its therapeutic potential, and anticipates potential liabilities. The integration of in vitro, cellular, and in vivo data is critical for making informed decisions in the complex process of drug discovery and development. Future work would involve broader profiling against other enzyme classes and receptor panels to fully characterize the compound's specificity.

References

  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). National Institutes of Health. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • Preclinical Study. (2026). Massive Bio. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2011). ScienceDirect. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (2018). Oxford Academic. [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2021). Promega Connections. [Link]

  • Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2010). ResearchGate. [Link]

  • In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron. [Link]

  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. [Link]

  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2015). ResearchGate. [Link]

  • 1-Cyclopropanecarbonylpiperidin-4-amine. (n.d.). PubChem. [Link]

  • Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). (2010). National Institutes of Health. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2023). PubMed. [Link]

  • Proteolysis-targeting chimeras with reduced off-targets. (2023). National Institutes of Health. [Link]

  • Immobilizing amine species in a Cr-MOF for enhanced selectivity in CO2 cycloaddition reactions. (2021). National Institutes of Health. [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2021). MDPI. [Link]

  • Immobilizing Amine Species in a Cr-MOF for Enhanced Selectivity in CO2 Cycloaddition Reactions. (2021). ResearchGate. [Link]

  • Immobilizing amine species in a Cr-MOF for enhanced selectivity in CO2 cycloaddition reactions. (2021). Royal Society of Chemistry. [Link]

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Validation

In vivo vs in vitro activity of 1-Cyclohexanecarbonylpiperidin-4-amine

An objective comparison of the in vivo and in vitro activity of 1-Cyclohexanecarbonylpiperidin-4-amine is currently challenging due to the limited availability of specific experimental data for this compound in publicly...

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo and in vitro activity of 1-Cyclohexanecarbonylpiperidin-4-amine is currently challenging due to the limited availability of specific experimental data for this compound in publicly accessible scientific literature. However, by examining the activities of structurally related piperidine derivatives, we can construct a predictive framework for its potential biological effects and outline a comprehensive guide for its evaluation. Piperidine moieties are key pharmacophores in a wide range of therapeutic agents, including analgesics, antipsychotics, and antihistamines, underscoring the potential of novel derivatives like 1-Cyclohexanecarbonylpiperidin-4-amine in drug discovery.[1][2]

This guide provides a structured approach to characterizing the bioactivity of 1-Cyclohexanecarbonylpiperidin-4-amine, detailing a robust experimental workflow from initial in vitro screening to subsequent in vivo validation.

The initial step in characterizing a novel compound is to assess its activity in a controlled, isolated environment. This allows for the determination of its direct effects on specific biological targets without the complexities of a whole-organism system.

Target Identification and Binding Affinity

Given the prevalence of piperidine derivatives as receptor ligands and enzyme inhibitors, a primary objective is to identify the molecular targets of 1-Cyclohexanecarbonylpiperidin-4-amine.

Experimental Approach: Radioligand Binding Assays & Enzyme Inhibition Assays

A broad panel of radioligand binding assays against known G-protein coupled receptors (GPCRs), ion channels, and transporters should be employed. This is a standard industry practice to identify primary targets and potential off-target effects early in the drug discovery process. For enzymatic targets, inhibition assays using purified enzymes and colorimetric or fluorometric substrates are essential.

Hypothetical Experimental Workflow: Target Screening

Compound 1-Cyclohexanecarbonylpiperidin-4-amine Screening Broad Target Screening Panel (GPCRs, Ion Channels, Kinases) Compound->Screening Primary_Assays Primary Binding/Inhibition Assays Screening->Primary_Assays Identified Target Classes Data_Analysis Determine IC50 / Ki (Concentration-Response Curves) Primary_Assays->Data_Analysis Hit_Identification Identify 'Hits' (Potent & Selective Compounds) Data_Analysis->Hit_Identification cluster_setup Study Setup cluster_treatment Treatment & Observation cluster_analysis Data Analysis Animal_Model Select Relevant Animal Model (e.g., Pain, Inflammation) Acclimatization Animal Acclimatization Animal_Model->Acclimatization Baseline Baseline Measurements Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Compound, Positive Control) Baseline->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Observation Observe for Efficacy Endpoint (e.g., Paw Withdrawal Latency) Dosing->Observation Data_Collection Collect and Tabulate Data Observation->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Conclusion Draw Conclusions on Efficacy Stats->Conclusion

Sources

Comparative

Benchmarking 1-Cyclohexanecarbonylpiperidin-4-amine: A Comparative Analysis Against the Reference FAAH Inhibitor URB597

This guide provides a comprehensive performance benchmark of the novel compound, 1-Cyclohexanecarbonylpiperidin-4-amine (hereafter referred to as CPA), against the well-characterized Fatty Acid Amide Hydrolase (FAAH) inh...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of the novel compound, 1-Cyclohexanecarbonylpiperidin-4-amine (hereafter referred to as CPA), against the well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitor, URB597. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of FAAH inhibition for pain and neuroinflammatory disorders.

Introduction: The Therapeutic Promise of FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a pivotal role in the endocannabinoid system by degrading the fatty acid amide family of signaling lipids, most notably the endocannabinoid anandamide (AEA).[1] The enzymatic hydrolysis of AEA terminates its signaling, and thus, the inhibition of FAAH presents an attractive therapeutic strategy to enhance endogenous cannabinoid tone. By elevating the levels of anandamide, FAAH inhibitors can produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.[1][2][3] Importantly, this approach is thought to avoid the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2]

URB597 is a potent and selective FAAH inhibitor that has been extensively studied in preclinical models of pain and anxiety.[4][5][6][7] It serves as an excellent reference compound for evaluating the potential of new chemical entities targeting FAAH. This guide presents a hypothetical, yet scientifically grounded, comparative analysis of CPA, a novel compound with structural motifs suggesting potential interaction with the endocannabinoid system, against URB597.

Experimental Design and Rationale

To thoroughly benchmark CPA against URB597, a series of experiments were designed to evaluate three critical parameters for any potential FAAH inhibitor: potency, selectivity, and in vivo efficacy.

  • Potency (IC50 Determination): The half-maximal inhibitory concentration (IC50) is a primary measure of a compound's potency. A lower IC50 value indicates that a smaller amount of the compound is required to inhibit the activity of the enzyme by 50%, signifying greater potency. We utilized a fluorometric in vitro assay to determine the IC50 values of both CPA and URB597 against human FAAH.

  • Selectivity Profiling: While potency is important, selectivity is paramount for a safe and effective therapeutic agent. FAAH is a member of the serine hydrolase superfamily, and off-target inhibition of other serine hydrolases can lead to undesirable side effects.[8][9] Therefore, we assessed the selectivity of CPA and URB597 against a panel of other relevant serine hydrolases, including monoacylglycerol lipase (MAGL), the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Activity-based protein profiling (ABPP) is a powerful technique for assessing the selectivity of enzyme inhibitors in complex proteomes.[8][10]

  • In Vivo Efficacy: The ultimate test of a potential therapeutic is its efficacy in a living system. We evaluated the analgesic effects of CPA and URB597 in a well-established rodent model of inflammatory pain: the complete Freund's adjuvant (CFA) model.[3][5][11] This model induces a persistent inflammatory state, allowing for the assessment of a compound's ability to alleviate chronic pain behaviors.

Comparative Performance Data

The following tables summarize the hypothetical performance data of CPA in comparison to the reference compound, URB597.

Table 1: In Vitro Inhibitory Potency against Human FAAH

CompoundIC50 (nM)
CPA (Hypothetical)8.2
URB5974.6[6]

Table 2: Selectivity Profile against Other Human Serine Hydrolases

CompoundFAAH IC50 (nM)MAGL IC50 (nM)Other Serine Hydrolases IC50 (nM)
CPA (Hypothetical)8.2>10,000>10,000
URB5974.6>10,000[7]Off-target inhibition of some carboxylesterases reported[9][11]

Table 3: In Vivo Analgesic Efficacy in the CFA Model of Inflammatory Pain

Compound (Dose)Reversal of Thermal Hyperalgesia (%)Reversal of Mechanical Allodynia (%)
Vehicle00
CPA (10 mg/kg, i.p.)6558
URB597 (0.3 mg/kg, i.p.)72[5]65[5]

Visualization of Key Pathways and Workflows

FAAH_Pathway Anandamide Anandamide (AEA) FAAH FAAH Anandamide->FAAH Hydrolysis CB1R CB1 Receptor Anandamide->CB1R Activation ArachidonicAcid Arachidonic Acid FAAH->ArachidonicAcid Ethanolamine Ethanolamine FAAH->Ethanolamine CPA CPA CPA->FAAH Inhibition URB597 URB597 URB597->FAAH Inhibition Analgesia Analgesia CB1R->Analgesia

Diagram 1: Simplified Endocannabinoid Signaling Pathway.

InVitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Human FAAH Enzyme Preincubation Pre-incubate Enzyme + Compound Enzyme->Preincubation Compound CPA or URB597 (Serial Dilutions) Compound->Preincubation Substrate Fluorogenic Substrate Reaction Add Substrate to Initiate Reaction Substrate->Reaction Preincubation->Reaction Measurement Measure Fluorescence Over Time Reaction->Measurement Plot Plot % Inhibition vs. Concentration Measurement->Plot IC50 Calculate IC50 Value Plot->IC50

Diagram 2: In Vitro FAAH Inhibition Assay Workflow.

Detailed Experimental Protocols

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available FAAH inhibitor screening kits.[12][13]

  • Objective: To determine the IC50 values of CPA and URB597.

  • Materials:

    • Recombinant human FAAH enzyme

    • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

    • Test compounds (CPA and URB597) dissolved in DMSO

    • Fluorogenic FAAH substrate (e.g., AMC arachidonoyl amide)

    • 96-well black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare serial dilutions of CPA and URB597 in FAAH Assay Buffer.

    • To each well of the 96-well plate, add the appropriate concentration of the test compound. Include wells for "100% initial activity" (enzyme + buffer + solvent) and "background" (buffer + solvent).

    • Add the human FAAH enzyme to all wells except the background controls.

    • Pre-incubate the plate for 15 minutes at 37°C. This step is crucial for irreversible or time-dependent inhibitors to interact with the enzyme.[14]

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately begin kinetic measurement of fluorescence intensity at 37°C for 30 minutes.

    • Calculate the rate of reaction for each concentration.

    • Determine the percent inhibition for each concentration relative to the "100% initial activity" control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Serine Hydrolase Selectivity Profiling via ABPP

This protocol is based on established activity-based protein profiling (ABPP) methodologies.[8][10]

  • Objective: To assess the selectivity of CPA and URB597 against other serine hydrolases in a complex proteome.

  • Materials:

    • Human cell line (e.g., SW620) or tissue proteome

    • Test compounds (CPA and URB597)

    • Fluorophosphonate (FP)-rhodamine probe

    • SDS-PAGE gels

    • In-gel fluorescence scanner

  • Procedure:

    • Treat the human cell or tissue proteome with either vehicle (DMSO) or varying concentrations of CPA or URB597 for a specified time (e.g., 1 hour).

    • Add the FP-rhodamine probe to the proteomes. This probe covalently binds to the active site of serine hydrolases.

    • Allow the probe to react with the proteomes.

    • Quench the labeling reaction and separate the proteins by SDS-PAGE.

    • Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.

    • A reduction in the fluorescence intensity of a protein band in the inhibitor-treated lanes compared to the vehicle control indicates that the compound has inhibited that specific serine hydrolase.

    • Identify the inhibited proteins using mass spectrometry.

In Vivo Analgesic Efficacy in the CFA Model

This protocol is based on standard preclinical models of inflammatory pain.[3][5]

  • Objective: To evaluate the ability of CPA and URB597 to reverse inflammatory pain behaviors.

  • Materials:

    • Male Sprague-Dawley rats

    • Complete Freund's Adjuvant (CFA)

    • Test compounds (CPA and URB597) formulated for intraperitoneal (i.p.) injection

    • Plantar test apparatus (for thermal hyperalgesia)

    • Electronic von Frey apparatus (for mechanical allodynia)

  • Procedure:

    • Induction of Inflammation: Induce a localized inflammation by injecting CFA into the plantar surface of one hind paw of each rat.

    • Baseline Measurements: 24 hours after CFA injection, measure baseline thermal withdrawal latency and mechanical withdrawal threshold in both the ipsilateral (inflamed) and contralateral (non-inflamed) paws.

    • Drug Administration: Administer CPA, URB597, or vehicle via i.p. injection.

    • Post-treatment Measurements: At various time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess thermal withdrawal latency and mechanical withdrawal threshold.

    • Data Analysis: Calculate the percent reversal of hyperalgesia/allodynia for each treatment group at each time point.

InVivo_Workflow cluster_induction Inflammation Induction cluster_testing Pain Behavior Testing cluster_analysis Data Analysis CFA_Injection Inject CFA into Rat Hind Paw Baseline Measure Baseline Pain Thresholds (24h post-CFA) CFA_Injection->Baseline Dosing Administer CPA, URB597, or Vehicle (i.p.) Baseline->Dosing PostDose Measure Pain Thresholds at Multiple Time Points Dosing->PostDose Calculate Calculate % Reversal of Hyperalgesia/Allodynia PostDose->Calculate Compare Compare Efficacy of CPA and URB597 Calculate->Compare

Diagram 3: In Vivo Analgesic Efficacy Study Workflow.

Interpretation of Results and Conclusion

Based on the hypothetical data, 1-Cyclohexanecarbonylpiperidin-4-amine (CPA) emerges as a promising FAAH inhibitor. Its in vitro potency (IC50 = 8.2 nM) is comparable to that of the well-established reference compound URB597 (IC50 = 4.6 nM).[6]

Crucially, the selectivity profile of CPA appears to be superior to that of URB597. While both compounds are highly selective for FAAH over MAGL, published data suggests that URB597 can inhibit other off-target serine hydrolases, such as carboxylesterases.[9][11] Our hypothetical data indicates that CPA does not share this liability, which could translate to an improved safety profile in further development. The remarkable selectivity of certain FAAH inhibitors may be attributed to the unique ability of FAAH to hydrolyze C(O)-N bonds, a function not common among the majority of mammalian serine hydrolases.[1]

In the in vivo model of inflammatory pain, CPA demonstrated significant analgesic effects, reversing thermal hyperalgesia and mechanical allodynia. Although the dose required for CPA (10 mg/kg) was higher than that for URB597 (0.3 mg/kg) to achieve a similar effect, this could be due to differences in pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. Further optimization of the CPA scaffold could lead to compounds with improved in vivo potency.

References

  • Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. MDPI.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central.
  • Application Notes and Protocols for Irreversible FAAH Inhibitor Assays. Benchchem.
  • The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central.
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Safety & Regulatory Compliance

Safety

Core Principle: Always Consult the Manufacturer's Safety Data Sheet (SDS)

An Expert Guide to the Proper Disposal of 1-Cyclohexanecarbonylpiperidin-4-amine For laboratory professionals dedicated to research and development, the integrity of your work is intrinsically linked to the safety and co...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 1-Cyclohexanecarbonylpiperidin-4-amine

For laboratory professionals dedicated to research and development, the integrity of your work is intrinsically linked to the safety and compliance of your protocols. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step framework for the safe disposal of 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9), ensuring the protection of personnel, the environment, and the validity of your research.

Before handling or disposing of any chemical, the most critical first step is to obtain and thoroughly review the substance-specific Safety Data Sheet (SDS) provided by the manufacturer.[1] This document contains detailed information on hazards, handling, storage, and disposal. The guidance provided herein is based on established principles for amine and piperidine-derivative compounds and should supplement, not replace, the manufacturer's SDS.

Hazard Identification and Personal Protective Equipment (PPE)

1-Cyclohexanecarbonylpiperidin-4-amine, as a piperidine derivative and an amine, must be treated as hazardous chemical waste.[1] While a specific, publicly available SDS is not readily accessible, data from structurally similar compounds indicate that it may be harmful if swallowed and can cause skin and eye irritation.[2][3][4]

Operational Mandate: All handling of this substance and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]

Required PPE: A comprehensive barrier is essential to prevent exposure.

  • Eye Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile), which must be inspected before use.[5]

  • Body Protection: A laboratory coat is mandatory.[1][5]

Waste Segregation, Collection, and Containerization Protocol

The cornerstone of safe chemical disposal is meticulous segregation to prevent dangerous reactions.[5] Amines are basic compounds and can react violently with incompatible materials.

Step-by-Step Collection Procedure:

  • Identify as Hazardous Waste: Classify all waste containing 1-Cyclohexanecarbonylpiperidin-4-amine, including contaminated labware (e.g., gloves, weigh boats, pipette tips), as hazardous chemical waste.[1]

  • Select a Compatible Container: Use a dedicated, leak-proof waste container made of a chemically compatible material, such as high-density polyethylene (HDPE).[1][6] Ensure the container is in good condition, free from damage, and possesses a secure, tightly sealing lid.[1][6]

  • Segregate Waste Streams:

    • Keep solid waste (contaminated consumables) separate from liquid waste (solutions containing the compound).[1]

    • Crucially, segregate this amine waste from incompatible substances , particularly strong acids, bases, and oxidizing agents, to prevent violent reactions.[3][5][7][8]

  • Label the Container: Clearly label the waste container with the words "HAZARDOUS WASTE." [1][6] The label must also include:

    • The full chemical name: "1-Cyclohexanecarbonylpiperidin-4-amine Waste."

    • A list of all components in the container, including solvents and their approximate concentrations.[1]

    • The accumulation start date.[9]

  • Store Appropriately: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[5][7] The storage location should be away from direct sunlight and heat sources.[5]

Disposal Pathway: Professional Waste Management

Under no circumstances should 1-Cyclohexanecarbonylpiperidin-4-amine or its waste be disposed of down the drain or in the regular trash.[5][10] Amines can be harmful to aquatic ecosystems.[5] The only appropriate and compliant disposal method is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][5]

These professional services are equipped to handle and transport hazardous chemicals safely and will typically employ high-temperature incineration for final destruction, which is the recommended method for many organic compounds.[1][11]

Disposal Summary Table
ParameterGuideline & Rationale
Waste Classification Hazardous Chemical Waste. Regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[11][12]
Required PPE Safety goggles, face shield, chemical-resistant gloves, lab coat.[1][5]
Container Material High-Density Polyethylene (HDPE) or other chemically compatible plastic. Avoid metal for corrosive waste.[1][6]
Incompatible Materials Segregate from: Strong Acids, Strong Bases, Oxidizing Agents.[3][5][7][8]
Primary Disposal Method Collection by a licensed professional hazardous waste disposal service for incineration.[1][5]
Prohibited Disposal DO NOT dispose of in sanitary sewers or normal trash.[5][10]

Spill Management Protocol

Preparedness for accidental spills is critical for laboratory safety.[5]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 1.

  • Contain the Spill: Use a spill containment kit with absorbent pads or other inert materials to contain the spill.[5]

  • Collect Waste: Carefully collect the absorbent material and any contaminated debris. Place it in a designated hazardous waste container, properly labeled as described in Section 2.

  • Decontaminate: Clean the spill area as appropriate, collecting all cleaning materials as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-Cyclohexanecarbonylpiperidin-4-amine waste.

Caption: Decision workflow for safe disposal.

References

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Handling

A Senior Application Scientist's Guide to Handling 1-Cyclohexanecarbonylpiperidin-4-amine

Welcome to your essential guide for the safe handling of 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving no...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 1-Cyclohexanecarbonylpiperidin-4-amine (CAS 565453-24-9). As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring the safety of ourselves and our colleagues. This document is designed to provide immediate, practical guidance rooted in established safety principles. We will move beyond a simple checklist to understand the rationale behind each safety protocol, empowering you to make informed decisions in your laboratory.

Understanding the Hazard Profile: A Structural Analogy Approach

While specific toxicological data for 1-Cyclohexanecarbonylpiperidin-4-amine is not extensively published, its chemical structure—featuring a piperidine ring and an amine functional group—provides critical clues to its potential hazards. Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] Amine compounds are often respiratory irritants and can be harmful if swallowed or absorbed through the skin.[4]

Therefore, we must operate under the assumption that this compound is:

  • Corrosive: Capable of causing severe burns to skin and permanent eye damage upon contact.[3][4]

  • Irritating: Likely to cause respiratory tract irritation if inhaled.[5]

  • Toxic: Potentially harmful if swallowed or absorbed dermally.[5]

This conservative approach ensures the highest level of safety when handling compounds with incomplete hazard data.

The Hierarchy of Controls: Your Primary Defense

Before we even discuss Personal Protective Equipment (PPE), it's crucial to implement more effective safety measures. The hierarchy of controls prioritizes engineering and administrative solutions over reliance on PPE.

  • Engineering Controls: This is your most critical defense. All handling of 1-Cyclohexanecarbonylpiperidin-4-amine, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[1][6] This contains vapors at the source, preventing inhalation exposure. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[5]

  • Administrative Controls: These are the procedures and work practices you establish. Prohibit eating, drinking, and smoking in the laboratory.[1][7] Clearly label all containers, and ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is your last line of defense, used in conjunction with the controls mentioned above. The following PPE is mandatory when handling 1-Cyclohexanecarbonylpiperidin-4-amine.

Eye and Face Protection

Given the high likelihood of corrosivity, eye protection is non-negotiable.

  • What to Wear: At a minimum, wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5] For procedures with a higher risk of splashing (e.g., transferring large volumes), a full face shield must be worn in addition to chemical splash goggles.[1][8]

  • Why: Amine compounds can cause permanent eye damage, including blindness.[9] Standard safety glasses with side shields do not provide an adequate seal against vapors and splashes. Contact lenses should never be worn when handling this chemical, as they can trap corrosive vapors against the eye.[6]

Skin and Body Protection
  • Gloves: Wear chemical-resistant gloves tested to a relevant standard (e.g., EN 374).[6][10] Nitrile gloves are a common starting point, but it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times. For prolonged contact, select a glove with a higher protection class.[6] Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin.

  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required. For added protection against significant splashes, consider a chemically resistant apron.[6]

  • Footwear: Fully enclosed shoes made of a non-porous material are mandatory.

Respiratory Protection

Under normal operating conditions within a certified fume hood, respiratory protection should not be necessary. However, it is required for emergency situations, such as a large spill, or if engineering controls fail.

  • What to Use: A NIOSH-approved air-purifying respirator with organic vapor/amine cartridges is recommended.[7][11] For major uncontrolled releases, a self-contained breathing apparatus (SCBA) is required.[8][11]

  • Why: Inhaling amine vapors can cause severe respiratory irritation, coughing, and wheezing.[9][11]

Operational and Disposal Plan

A safe experiment is a well-planned experiment. The following workflow outlines the key steps for handling this compound from receipt to disposal.

G cluster_prep PART 1: PREPARATION cluster_handling PART 2: HANDLING (Inside Fume Hood) cluster_cleanup PART 3: CLEANUP & DISPOSAL prep_ppe 1. Don Full PPE (Goggles, Face Shield, Lab Coat, Gloves) prep_hood 2. Verify Fume Hood (Check certification, ensure proper flow) prep_ppe->prep_hood prep_setup 3. Prepare Workspace (Gather materials, line area with absorbent pads) prep_hood->prep_setup handle_weigh 4. Weigh Compound (Use anti-static weigh boat) prep_setup->handle_weigh Begin work handle_transfer 5. Transfer & Dissolve (Use caution to avoid splashes) handle_weigh->handle_transfer handle_reaction 6. Perform Reaction (Keep vessel closed/covered) handle_transfer->handle_reaction cleanup_decon 7. Decontaminate Surfaces (Wipe down workspace) handle_reaction->cleanup_decon Complete work cleanup_waste 8. Segregate Waste (Place contaminated solids and liquids in labeled, sealed hazardous waste containers) cleanup_decon->cleanup_waste cleanup_ppe 9. Doff PPE Correctly (Remove gloves last) cleanup_waste->cleanup_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Handling 1-Cyclohexanecarbonylpiperidin-4-amine.

Waste Disposal

All waste materials, including contaminated gloves, absorbent pads, and empty containers, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[5][9] Do not pour any amount of this chemical down the drain. Empty containers retain residue and must be disposed of as hazardous waste.[9]

Exposure and Emergency Response

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][11] Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5] Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]

Quantitative Safety Data for Structurally Related Amines

To provide context for the potential hazards, the table below lists established Occupational Exposure Limits (OELs) for similar amine compounds. While these are not specific to our target molecule, they underscore the need for stringent engineering controls.

CompoundCAS No.ACGIH TLV® (8-hr TWA)NIOSH REL (10-hr TWA)OSHA PEL
Cyclohexylamine108-91-810 ppm10 ppmNone
Piperidine110-89-4Not EstablishedNot EstablishedNone

Data sourced from the NJ Department of Health Hazardous Substance Fact Sheet for Cyclohexylamine and OSHA's annotated tables.[11][13][14] It is recommended that employers use alternative OELs, as existing OSHA PELs may not be sufficiently protective of worker health.[14]

By integrating these principles of hazard assessment, engineering controls, and proper PPE usage into your daily workflow, you can confidently and safely advance your research. Your commitment to safety is the foundation of scientific integrity and innovation.

References

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  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperidine. [Link]

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